Phe-Asp
描述
This compound has been reported in Brassica napus and Trypanosoma brucei with data available.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMGTNOVUDIKRE-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22828-05-3 | |
| Record name | Phenylalanylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Functions of the Phe-Asp Dipeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanyl-Aspartate (Phe-Asp) is a molecule of growing interest in the scientific community. Composed of the amino acids L-phenylalanine and L-aspartic acid, this simple peptide has been implicated in a range of biological activities, from enzyme inhibition to the modulation of cancer cell signaling pathways. This technical guide provides a comprehensive overview of the known biological functions of the this compound dipeptide, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
Core Biological Functions
The biological activities of the this compound dipeptide are an emerging area of research. Current evidence points towards its involvement in several key cellular processes, most notably in the regulation of protein tyrosine phosphatases and potentially in the modulation of the renin-angiotensin system and taste perception.
Inhibition of Protein Tyrosine Phosphatases PTP1B and SHP2
A significant body of research has highlighted the role of short peptides containing Phenylalanine and Aspartic acid residues as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] These phosphatases are crucial regulators of cellular signaling and are considered important therapeutic targets in breast cancer and other diseases.[3][4]
Quantitative Data: Inhibition of PTP1B and SHP2
| Dipeptide/Compound | Target | IC50 | Reference |
| Short peptides containing Phe and Asp residues | PTP1B | Data not explicitly available for this compound dipeptide | [2][5] |
| Short peptides containing Phe and Asp residues | SHP2 | Data not explicitly available for this compound dipeptide | [2][5] |
| SHP099 (Allosteric SHP2 Inhibitor) | SHP2 | 0.071 µM | [6] |
| NSC-87877 (PTP inhibitor) | SHP2 | 0.318 µM | [7] |
| Ellagic acid (Natural PTP inhibitor) | SHP2 | 0.69 ± 0.07 µM | [8] |
| Ursolic acid (Natural PTP inhibitor) | SHP2 | 2.73 µM - 3.33 µM | [8] |
Signaling Pathways
PTP1B and SHP2 are key negative and positive regulators, respectively, of the RAS-ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and differentiation.[8][9] By inhibiting these phosphatases, this compound-containing peptides can modulate these pathways, potentially leading to anti-cancer effects.
Experimental Protocols
In Vitro PTP1B/SHP2 Phosphatase Activity Assay (Colorimetric) [10][11][12]
-
Reagent Preparation:
-
Assay Buffer: 100 mM MES, pH 6.0, containing 300 mM NaCl, 2mM EDTA, 2 mM DTT, and 0.1% NP-40.
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP) at a working concentration of 2 mM in Assay Buffer.
-
Enzyme: Recombinant human PTP1B or SHP2 diluted in ice-cold Assay Buffer.
-
Inhibitor: this compound dipeptide dissolved in a suitable solvent (e.g., water or DMSO) and serially diluted.
-
-
Assay Procedure:
-
Add 10 µL of the serially diluted this compound or control inhibitor to the wells of a 96-well microplate.
-
Add 80 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
MCF-7 Cell Viability (MTT) Assay [13][14][15]
-
Cell Culture:
-
Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the this compound dipeptide and incubate for 24-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Potential Angiotensin-Converting Enzyme (ACE) Inhibition
Dipeptides and tripeptides are known to be prevalent among potent ACE inhibitors of food origin.[11] The characteristics of ACE inhibitory peptides often include the presence of hydrophobic amino acids at the C-terminus.[16] While specific IC50 values for the this compound dipeptide are not widely reported, its constituent amino acids suggest a potential for ACE inhibitory activity.
Quantitative Data: ACE Inhibition by Related Peptides
| Peptide | IC50 | Reference |
| Phe-Gly-Met-Pro-Leu-Asp-Arg | 219.35 µM | [2] |
| Met-Glu-Leu-Val-Leu-Arg | 236.85 µM | [2] |
| YYWK | 19.98 ± 8.19 μM | [16] |
| WWNW | 36.76 ± 1.32 μM | [16] |
Experimental Protocol
In Vitro ACE Inhibition Assay [2][16]
-
Reagents:
-
ACE from rabbit lung.
-
Substrate: Hippuryl-His-Leu (HHL).
-
Buffer: Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl₂.
-
-
Procedure:
-
Pre-incubate ACE with the this compound dipeptide at various concentrations.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate at 37°C.
-
Stop the reaction with an acid (e.g., HCl).
-
Quantify the product (hippuric acid) using HPLC.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition.
-
Determine the IC50 value.
-
Interaction with Bitter Taste Receptors
Dipeptides and tripeptides are known to activate human bitter taste receptors (T2Rs).[17] The bitterness of peptides is often associated with the presence of hydrophobic amino acids.[4] Studies have shown that peptides containing Phenylalanine can activate several T2Rs, including TAS2R1 and TAS2R4.[17]
Quantitative Data: Bitter Taste Receptor Activation by Related Peptides
| Peptide | Receptor | EC50 | Reference | |---|---|---| | L-Phenylalanine | TAS2R1, TAS2R4, TAS2R8, TAS2R39 | ~1000 µM (Effective Concentration) |[17] | | Trp-Trp-Trp | TAS2R4, TAS2R14, TAS2R46 | Data not specified |[17] |
Experimental Protocol
Cell-Based Bitter Taste Receptor Activation Assay [17]
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T) and transiently transfect with the gene for the specific human T2R and a G-protein chimera.
-
-
Calcium Imaging:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with different concentrations of the this compound dipeptide.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The this compound dipeptide is a promising bioactive molecule with potential applications in oncology and potentially in the management of hypertension and modulation of taste. Its ability to inhibit key signaling phosphatases like PTP1B and SHP2 warrants further investigation, particularly in the context of breast cancer therapy. While its roles as an ACE inhibitor and a bitter taste receptor agonist are plausible based on the properties of its constituent amino acids and related peptides, more direct experimental evidence is needed to quantify these effects. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the biological functions of this intriguing dipeptide. Future research should focus on obtaining specific quantitative data for this compound and elucidating the precise molecular mechanisms underlying its observed activities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting protein-tyrosine phosphatases in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A brake becomes an accelerator: PTP1B--a new therapeutic target for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. m.youtube.com [m.youtube.com]
- 15. japsonline.com [japsonline.com]
- 16. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
The Accidental Sweetness: A Technical Guide to the Discovery of L-phenylalanyl-L-aspartic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery of L-phenylalanyl-L-aspartic acid methyl ester, commercially known as aspartame (B1666099). It delves into the seminal synthesis protocols, quantitative sensory analysis, and the underlying biochemical pathways of its sweet taste perception. This guide is intended for researchers, scientists, and professionals in the field of drug development and food science who seek a detailed understanding of this pivotal discovery.
Discovery and Synthesis
Aspartame was serendipitously discovered in 1965 by James M. Schlatter, a chemist at G.D. Searle & Company.[1] While working on the synthesis of a tetrapeptide for an anti-ulcer drug candidate, he accidentally tasted a compound he had synthesized, L-aspartyl-L-phenylalanine methyl ester, and found it to be intensely sweet.[1] This accidental discovery paved the way for one of the most widely used artificial sweeteners.
Original Synthesis Protocol
The foundational synthesis of aspartame is detailed in U.S. Patent 3,492,131, awarded to James M. Schlatter and assigned to G.D. Searle & Co.[2][3] The process involves the coupling of two amino acid derivatives, L-aspartic acid and the methyl ester of L-phenylalanine. A crucial aspect of the synthesis is the protection of the amino and β-carboxyl groups of aspartic acid to ensure the formation of the desired α-aspartyl linkage, as the β-aspartyl isomer is bitter.[4]
Experimental Protocol: Synthesis of L-aspartyl-L-phenylalanine methyl ester
The following protocol is adapted from the original patent literature.
Materials:
-
β-benzyl N-benzyloxycarbonyl-L-aspartate
-
L-phenylalanine methyl ester
-
Palladium on charcoal catalyst (5%)
-
Hydrogen gas
-
Anhydrous ether
-
Ethyl acetate
-
Water
Procedure:
-
Coupling Reaction: A solution of β-benzyl N-benzyloxycarbonyl-L-aspartate and L-phenylalanine methyl ester in a suitable solvent is treated with dicyclohexylcarbodiimide (DCC) at low temperatures. The DCC acts as a coupling agent, facilitating the formation of the peptide bond.
-
Removal of Dicyclohexylurea (DCU): The byproduct of the coupling reaction, dicyclohexylurea, is insoluble in most organic solvents and is removed by filtration.
-
Deprotection: The resulting protected dipeptide is dissolved in a suitable solvent (e.g., aqueous acetic acid) and subjected to catalytic hydrogenation using a palladium on charcoal catalyst. This step removes the N-benzyloxycarbonyl and β-benzyl protecting groups.
-
Purification: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude L-aspartyl-L-phenylalanine methyl ester is then purified by recrystallization from water.
Logical Workflow for Aspartame Synthesis
Caption: Workflow of the original aspartame synthesis.
Quantitative Analysis
The accurate quantification of aspartame and its potential isomers and degradation products is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique employed.
Experimental Protocol: HPLC Analysis of Aspartame
This protocol provides a general framework for the quantitative analysis of aspartame.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
Water (HPLC grade)
-
Aspartame standard
-
β-aspartame standard (if available)
Procedure:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.0125 M potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent like acetonitrile or methanol.[5] The exact ratio is optimized for the specific column and system.
-
Standard Solution Preparation: Prepare a stock solution of aspartame in the mobile phase and perform serial dilutions to create a calibration curve.
-
Sample Preparation: For liquid samples like beverages, degas the sample and filter it through a 0.45 µm syringe filter. Solid samples should be accurately weighed, dissolved in the mobile phase, and filtered.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples. The concentration of aspartame in the samples is determined by comparing the peak area to the calibration curve.
Table 1: Quantitative Data for Aspartame Analysis
| Parameter | Value | Reference |
| HPLC Column | C18 Reverse-Phase | [5] |
| Mobile Phase | Acetonitrile/Phosphate Buffer | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 210 nm | [5] |
| Sweetness Potency | ~200 times sucrose (B13894) | [1][6] |
| Melting Point | 246-247 °C | [6] |
Sensory Evaluation
The defining characteristic of aspartame is its intense sweetness. Quantifying this sensory attribute requires rigorous and standardized sensory evaluation protocols.
Experimental Protocol: Sensory Panel Evaluation of Sweetness Intensity
This protocol outlines a method for determining the relative sweetness of aspartame.
Panelist Selection and Training:
-
Recruitment: Recruit a panel of 10-15 individuals.
-
Screening: Screen panelists for their ability to detect basic tastes (sweet, sour, salty, bitter, umami) through threshold tests.
-
Training: Train the selected panelists to recognize and scale the intensity of sweetness using a series of sucrose solutions of known concentrations. Panelists should be trained to use a rating scale, such as a 100-point graphical scale, where 0 represents no sweetness and 100 represents extremely high sweetness.[7]
Evaluation Procedure:
-
Sample Preparation: Prepare a series of aspartame solutions at different concentrations in deionized water. Also prepare a set of sucrose solutions to be used as references. All solutions should be presented at a controlled temperature (e.g., 20-22°C).[8]
-
Presentation: Present the samples to the panelists in a randomized order. Panelists should rinse their mouths with water between samples.[7]
-
Rating: Panelists rate the sweetness intensity of each sample on the provided scale.
-
Data Analysis: The mean sweetness intensity ratings for each concentration of aspartame are calculated. A dose-response curve can then be generated to determine the concentration of aspartame that is equi-sweet to a given concentration of sucrose.
Table 2: Sensory Profile of Aspartame Compared to Sucrose
| Attribute | Aspartame | Sucrose | Reference |
| Sweetness Onset | Slower | Faster | [9] |
| Sweetness Lingering | Longer | Shorter | [9] |
| Bitter Aftertaste | Minimal to None | None | [9][10] |
| Metallic Aftertaste | Minimal to None | None | [9][10] |
Mechanism of Sweet Taste Perception
The sweet taste of aspartame is mediated by a specific G-protein coupled receptor (GPCR) located in the taste buds on the tongue. This receptor, known as the T1R2/T1R3 heterodimer, is responsible for detecting a wide range of sweet-tasting molecules.
Signaling Pathway of Sweet Taste Perception
-
Binding: Aspartame binds to a specific site on the T1R2 subunit of the T1R2/T1R3 receptor.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
G-protein Activation: The conformational change activates an associated heterotrimeric G-protein called gustducin (B1178931). Specifically, the Gα subunit of gustducin releases GDP and binds GTP.
-
Effector Enzyme Activation: The activated Gα-GTP subunit dissociates and activates the enzyme phospholipase C-β2 (PLCβ2).
-
Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca²⁺).
-
Channel Activation and Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5). The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell.
-
Neurotransmitter Release: Depolarization triggers the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers that transmit the sweet taste signal to the brain.
Sweet Taste Signaling Pathway
Caption: The signaling cascade of aspartame-induced sweet taste.
References
- 1. youngin.com [youngin.com]
- 2. US3492131A - Peptide sweetening agents - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. researchgate.net [researchgate.net]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. agriculturejournals.cz [agriculturejournals.cz]
- 9. Khan Academy [khanacademy.org]
- 10. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
Phe-Asp as a Metabolite in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanyl-aspartic acid (Phe-Asp) is a dipeptide composed of L-phenylalanine and L-aspartic acid. While its isomer, Aspartyl-phenylalanine (Asp-Phe), is a known metabolite of the artificial sweetener aspartame (B1666099), the endogenous roles and metabolic pathways of this compound are less understood. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding this compound in biological systems. It covers its chemical properties, potential metabolic origins, analytical methodologies for its detection, and discusses the current gaps in understanding its physiological functions. This document aims to provide a foundational resource for researchers interested in the study of this dipeptide and to stimulate further investigation into its potential roles in health and disease.
Introduction
Dipeptides, the smallest peptides, are increasingly recognized as bioactive molecules with diverse physiological roles, extending beyond their function as intermediates in protein metabolism. Phenylalanyl-aspartic acid (this compound) is one such dipeptide whose presence has been noted in various organisms, yet its specific functions within mammalian systems remain largely uncharacterized.[1] In contrast, its isomer, Asp-Phe, is a known breakdown product of aspartame and has been studied in that context.[2] This guide focuses on the current state of knowledge of this compound, distinguishing it from its more studied isomer and highlighting the significant opportunities for research in this area.
Chemical and Physical Properties
This compound is a dipeptide formed from L-phenylalanine and L-aspartic acid residues.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₅ | PubChem |
| Molecular Weight | 280.28 g/mol | PubChem |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid | PubChem |
| Synonyms | Phenylalanyl-aspartic acid, this compound, FD dipeptide | PubChem |
| Physical Description | Solid | Human Metabolome Database |
| LogP (estimated) | -2.75 | Human Metabolome Database |
Metabolism and Biological Presence
The metabolic pathways leading to the endogenous synthesis and degradation of the this compound dipeptide are not well-defined in the scientific literature. However, some insights can be gleaned from related research.
Biosynthesis
The endogenous synthesis of a related isomer, N-beta-L-aspartyl-L-phenylalanine (β-Asp-Phe), has been suggested. One study demonstrated the formation of β-Asp-Phe from the incubation of asparagine and phenylalanine with a human kidney enzyme extract, indicating a potential enzymatic pathway for the synthesis of such dipeptides.[1] It is plausible that this compound could be synthesized through similar enzymatic processes involving the ligation of L-phenylalanine and L-aspartic acid, potentially as part of broader protein turnover or specific biosynthetic pathways.
Degradation
The degradation of peptides containing aspartyl residues is known to occur in biological systems. These processes can involve the formation of a cyclic imide intermediate, which can then be hydrolyzed to form either the original aspartyl linkage or an iso-aspartyl linkage. The rate of this degradation is influenced by the specific amino acid sequence and the local chemical environment. While specific enzymatic degradation pathways for the this compound dipeptide have not been explicitly detailed, it is likely catabolized by peptidases that cleave dipeptides into their constituent amino acids.
Biological Occurrence
This compound has been reported in the plant Brassica napus and the protozoan Trypanosoma brucei.[1] A study on the isomer β-Asp-Phe has provided quantitative data on its presence in humans.
| Biological Matrix | Concentration / Excretion Rate |
| Human Plasma (β-Asp-Phe) | ~5 ng/mL |
| Human Urine (β-Asp-Phe) | 801 ± 117 µ g/day |
Table 1: Quantitative data for N-beta-L-aspartyl-L-phenylalanine (β-Asp-Phe) in human biological fluids. Data adapted from a study on the normal constituents of human plasma and urine.[1]
It is important to note that this data is for the β-isomer, and equivalent quantitative data for the α-isomer (this compound) in mammalian systems is currently lacking.
Potential Biological Functions
The specific biological functions of the this compound dipeptide are largely unknown and represent a significant gap in the current scientific literature. However, based on the roles of its constituent amino acids and related dipeptides, several areas of potential function can be hypothesized.
-
Neurological Activity: Both phenylalanine and aspartic acid have significant roles in the central nervous system. Phenylalanine is a precursor to neurotransmitters such as dopamine, while D-aspartic acid has been identified as a novel neurotransmitter. It is conceivable that this compound could have neuromodulatory or other neuroactive properties.
-
Metabolic Regulation: Dipeptides can be absorbed from the gut and may have roles in signaling and metabolic regulation. Further research is needed to explore if this compound interacts with any cellular receptors or transporters to influence metabolic pathways.
-
Taste and Food Science: While the methylated dipeptide ester Asp-Phe-OMe (aspartame) is a well-known artificial sweetener, the taste profile of this compound itself is not well-documented. Studies on various dipeptides have shown a range of taste properties from bitter to umami, suggesting that this compound may also have sensory characteristics.
Experimental Protocols
Detailed experimental protocols specifically for the study of this compound are scarce. However, established methods for peptide analysis can be readily adapted.
Synthesis of this compound
Chemical synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general workflow for solution-phase synthesis is outlined below.
Solution-phase synthesis workflow for this compound.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
A sensitive and specific method for the quantification of this compound in biological matrices can be developed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
General workflow for this compound quantification by LC-MS/MS.
Key Methodological Considerations:
-
Sample Preparation: Efficient extraction and clean-up are critical to remove interfering substances from complex biological matrices. Protein precipitation followed by solid-phase extraction (SPE) is a common approach.
-
Chromatography: Reversed-phase chromatography is suitable for separating the relatively polar this compound from other components. The choice of column and mobile phase gradient should be optimized for resolution and peak shape.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for peptide analysis. Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined.
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence in the scientific literature describing specific signaling pathways activated by this compound. Research into the potential interaction of this compound with cellular receptors is a critical next step to elucidating its biological function. The diagram below illustrates a hypothetical logical relationship for investigating the potential signaling effects of this compound.
Hypothetical signaling cascade for this compound investigation.
Conclusion and Future Directions
The study of this compound as a metabolite in biological systems is in its infancy. While its chemical properties are well-defined and analytical methods for its detection can be adapted from existing peptide analysis protocols, there is a significant lack of information regarding its specific biological roles. The discovery of its isomer, β-Asp-Phe, as an endogenous component of human plasma and urine provides a strong rationale for further investigation into the presence and function of this compound.
Future research should focus on:
-
Developing and validating sensitive and specific analytical methods for the quantification of both α- and β-isomers of this compound in various biological tissues and fluids.
-
Investigating the endogenous biosynthesis and degradation pathways of this compound.
-
Screening for potential receptor interactions and downstream signaling effects of this compound in relevant cell models.
-
Exploring the physiological effects of this compound in in vivo models to understand its potential roles in health and disease.
Addressing these knowledge gaps will be crucial to understanding the significance of this dipeptide as a bioactive molecule and may open new avenues for therapeutic development.
References
The Biological Activity of Phenylalanyl-Aspartate (Phe-Asp) Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Phenylalanyl-Aspartate (Phe-Asp), a molecule composed of phenylalanine and aspartic acid, is a naturally occurring metabolite found in various organisms.[1] While its methylated ester form, aspartame, is widely recognized as an artificial sweetener, the intrinsic biological activities of the unmodified this compound dipeptide are less understood. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, detailed experimental protocols for their assessment, and discusses potential signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic and functional potential of this dipeptide.
Introduction
Dipeptides, the simplest peptide units, are increasingly recognized for their diverse biological roles beyond their basic nutritional value as products of protein digestion. They can exert a range of physiological effects, including antihypertensive, antioxidant, and anti-inflammatory activities. The specific sequence of the constituent amino acids is a critical determinant of a dipeptide's bioactivity.
This compound is a dipeptide of interest due to its constituent amino acids. Phenylalanine is an essential aromatic amino acid, and aspartic acid is a non-essential acidic amino acid. While research has focused on its synthetic derivative, aspartame, which has been studied for its potential anorexic effects, the inherent bioactivities of the this compound dipeptide itself remain a promising area of investigation. This guide will explore the potential of this compound in several key areas of biological activity.
Potential Biological Activities and Quantitative Data
Direct quantitative data on the biological activity of the this compound dipeptide is limited in publicly available literature. However, based on the activities of similar dipeptides and larger peptides containing the this compound sequence, several potential biological activities can be postulated.
Angiotensin-Converting Enzyme (ACE) Inhibition
Many bioactive peptides derived from food sources are known to inhibit ACE, a key enzyme in the regulation of blood pressure. The presence of aromatic amino acids like phenylalanine at the C-terminus of a peptide can contribute to its ACE inhibitory activity. A pentapeptide containing the this compound sequence (this compound-Gly-Ile-Pro) has been identified as having ACE inhibitory activity.[2]
Table 1: Potential ACE Inhibitory Activity of this compound and Related Peptides
| Peptide/Compound | Source/Type | IC50 Value (µM) | Reference/Notes |
| This compound | Dipeptide | Not Determined | Activity to be determined experimentally. |
| This compound-Gly-Ile-Pro | Pentapeptide | 60.4 (EC50 for α-amylase inhibition) | [2] |
| Captopril (B1668294) | Positive Control Drug | Varies (typically in nM range) | Standard ACE inhibitor for comparison. |
Antioxidant Activity
The antioxidant potential of peptides is often attributed to the presence of certain amino acid residues that can donate electrons to neutralize free radicals. Aromatic amino acids, such as phenylalanine, can contribute to antioxidant activity.
Table 2: Potential Antioxidant Activity of this compound
| Assay | Metric | Result for this compound | Reference/Notes |
| DPPH Radical Scavenging | IC50 (µg/mL) | Not Determined | To be determined experimentally. |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Not Determined | To be determined experimentally. |
Anti-inflammatory Activity
Certain dipeptides have demonstrated the ability to modulate inflammatory responses. The potential anti-inflammatory effects of this compound could be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in cell-based assays.
Table 3: Potential Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Measured Mediator | Inhibition by this compound (%) | IC50 (µM) | Reference/Notes |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Not Determined | Not Determined | To be determined experimentally. |
| RAW 264.7 Macrophages | LPS | TNF-α | Not Determined | Not Determined | To be determined experimentally. |
| RAW 264.7 Macrophages | LPS | IL-6 | Not Determined | Not Determined | To be determined experimentally. |
Experimental Protocols
To facilitate further research into the biological activities of the this compound dipeptide, this section provides detailed methodologies for key in vitro assays.
ACE Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for determining ACE inhibitory activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
This compound dipeptide
-
Captopril (positive control)
-
Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare a solution of HHL in borate buffer.
-
Prepare various concentrations of the this compound dipeptide and captopril in borate buffer.
-
In a microcentrifuge tube, add 50 µL of the this compound dipeptide solution (or captopril/buffer for control) to 50 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate.
-
Re-dissolve the dried HA in 1 mL of distilled water.
-
Measure the absorbance at 228 nm.
-
The percentage of ACE inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of control)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant activity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
This compound dipeptide
-
Ascorbic acid or Trolox (positive control)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare various concentrations of the this compound dipeptide and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the this compound dipeptide solution (or positive control/methanol for blank) to each well.
-
Add 100 µL of the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100.
-
The IC50 value is determined from a dose-response curve.
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This cell-based assay is used to evaluate the potential anti-inflammatory effects of this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound dipeptide
-
Dexamethasone (B1670325) (positive control)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound dipeptide or dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the nitrite (B80452) concentration in the supernatant as an indicator of NO production, following the manufacturer's instructions.
-
Cytokine Measurement (TNF-α and IL-6): Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant, according to the manufacturer's protocols.
-
Determine the percentage of inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control.
-
Calculate the IC50 values if a dose-dependent inhibition is observed.
Signaling Pathways and Mechanisms of Action
The specific signaling pathways modulated by the this compound dipeptide have not yet been elucidated. However, based on the activities of other dipeptides, some potential mechanisms can be hypothesized. For instance, the dipeptide Pro-Asp has been shown to promote IGF-1 secretion and expression in hepatocytes by enhancing the JAK2/STAT5 signaling pathway.[3] It is plausible that this compound could interact with cell surface receptors or be transported into cells to modulate intracellular signaling cascades involved in inflammation, oxidative stress, or blood pressure regulation.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Experimental Workflow for Investigating Signaling Pathways
Conclusion and Future Directions
The this compound dipeptide presents an intriguing subject for further research in the field of bioactive peptides. While its methylated derivative, aspartame, is well-known, the inherent biological activities of this compound are largely unexplored. Based on the activities of structurally related peptides, this compound holds potential as an ACE inhibitor, an antioxidant, and an anti-inflammatory agent.
Future research should focus on:
-
Systematic in vitro screening of this compound for a broad range of biological activities using the protocols outlined in this guide.
-
Determination of quantitative efficacy , such as IC50 values, to benchmark its potency against known active compounds.
-
Elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its effects.
-
In vivo studies in appropriate animal models to validate any promising in vitro findings and to assess its bioavailability and therapeutic potential.
This technical guide provides a foundational framework to stimulate and guide future investigations into the biological activities of the this compound dipeptide, potentially unlocking its value for applications in human health and wellness.
References
Phe-Asp in Proteomics and Metabolomics: A Technical Guide for Researchers
An In-depth Technical Guide on the Dipeptide Phenylalanine-Aspartate (Phe-Asp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanine-Aspartate (this compound) is an endogenous metabolite formed from the proteinogenic amino acids L-phenylalanine and L-aspartic acid.[1] While often considered a simple product of protein degradation, emerging evidence suggests that small peptides like this compound may play more complex regulatory roles in cellular processes. Both of its constituent amino acids are deeply involved in neurotransmission; L-phenylalanine is a precursor to dopamine (B1211576) and norepinephrine, while L-aspartate itself is an excitatory neurotransmitter.[2] This has led to increasing interest in the biological significance of this compound, particularly in the context of neurological function and disease.
This technical guide provides a comprehensive overview of this compound in proteomics and metabolomics studies. It details experimental protocols for its identification and quantification, summarizes available quantitative data, and explores its potential biological roles, including a hypothetical signaling pathway.
Quantitative Data
The quantification of this compound and related dipeptides in biological matrices is a key aspect of understanding their physiological and pathological relevance. The following tables summarize available quantitative data from studies in human and mouse samples.
Table 1: Quantification of this compound in Human Biological Fluids
| Analyte | Matrix | Concentration | Method | Reference |
| N-beta-L-aspartyl-L-phenylalanine | Plasma | ~5 ng/mL | HPLC, GC-MS | [3] |
| N-beta-L-aspartyl-L-phenylalanine | Urine | 801 +/- 117 µ g/day | HPLC, GC-MS | [3] |
| Gly-Asp | Plasma | Consistently Detectable | UPLC-MS/MS | [4] |
| Gly-Asp | Cerebrospinal Fluid (CSF) | Consistently Detectable | UPLC-MS/MS | [4] |
Table 2: Quantification of Gly-Asp in Various Mouse Tissues (as a representative aspartate-containing dipeptide)
| Tissue | Concentration Range (nmol/g) |
| Brain | ~1-10 |
| Liver | ~10-50 |
| Spleen | ~50-200 |
| Thymus | ~50-200 |
Data adapted from a study quantifying 36 dipeptides in C57BL/6N wildtype mice, highlighting the organ-specific distribution of dipeptides.[5][6][7]
Hypothetical Signaling Pathway of this compound
While a specific signaling pathway directly initiated by the binding of extracellular this compound to a receptor has yet to be fully elucidated, a plausible mechanism can be hypothesized based on the known roles of its constituent amino acids and the general mechanisms of dipeptide uptake and signaling. This hypothetical pathway suggests that this compound may influence neuronal function primarily after being transported into the cell and hydrolyzed into Phenylalanine and Aspartate.
Caption: Hypothetical signaling pathway of this compound in a neuron.
Experimental Protocols
Sample Preparation for Peptidomics from Serum/Plasma
This protocol is a general guideline for the extraction of peptides from serum or plasma, suitable for subsequent LC-MS/MS analysis.
Materials:
-
Serum or plasma sample
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Centrifugal filter units (e.g., 10 kDa MWCO)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Evaporator (e.g., SpeedVac)
Procedure:
-
Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of cold acetonitrile to precipitate larger proteins. Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the peptide fraction.
-
Ultrafiltration (Optional but Recommended): Pass the supernatant through a 10 kDa molecular weight cutoff filter by centrifugation to further remove any remaining high molecular weight proteins.[8]
-
Acidification: Acidify the filtrate with 0.1% TFA.
-
Desalting and Concentration: Use a C18 SPE cartridge to desalt and concentrate the peptide sample.
-
Condition the cartridge with methanol, followed by 50% ACN in 0.1% TFA.
-
Equilibrate the cartridge with 0.1% TFA in water.
-
Load the acidified sample.
-
Wash the cartridge with 0.1% TFA in water to remove salts.
-
Elute the peptides with 50% ACN in 0.1% TFA.
-
-
Drying: Dry the eluted peptides in a vacuum evaporator.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
UPLC-MS/MS Quantification of this compound
This protocol is based on a method for the quantification of multiple dipeptides and can be adapted for the specific analysis of this compound.[5][6] It involves pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ-Tag™).
Materials:
-
Reconstituted peptide extract from sample preparation.
-
AccQ-Tag™ Ultra Derivatization Kit (containing borate (B1201080) buffer, AQC reagent powder, and reagent diluent).
-
Heating block (55°C).
-
UPLC-MS/MS system.
Procedure:
-
Derivatization:
-
In a microcentrifuge tube, mix 10 µL of the peptide extract with 70 µL of AccQ-Tag Ultra borate buffer.
-
Add 20 µL of the reconstituted AQC reagent.
-
Vortex immediately for 10-15 seconds.
-
Let the reaction proceed for 1 minute at room temperature.
-
Heat the mixture at 55°C for 10 minutes to complete the derivatization.[9][10]
-
-
UPLC Separation:
-
Column: A reversed-phase column suitable for peptide separations (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to achieve separation of this compound from other components. (e.g., 5-95% B over 10-15 minutes).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.6 mL/min).
-
Injection Volume: 1-5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for AQC-derivatized this compound:
-
Q1 (Precursor Ion): The m/z of the derivatized this compound. This will be the mass of this compound (280.28 g/mol ) + the mass of the AQC tag (170.19 g/mol ) + the mass of a proton.
-
Q3 (Product Ion): A characteristic fragment ion. For AQC derivatives, a common fragment is at m/z 171.1, corresponding to the AQC tag itself.[5] Other peptide-specific fragments should also be monitored for confirmation.
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity for the this compound derivative.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for proteomics and metabolomics studies focused on dipeptides like this compound.
Caption: Targeted peptidomics workflow for this compound quantification.
Caption: Untargeted metabolomics workflow for dipeptide discovery.
Conclusion
The study of this compound and other dipeptides represents a growing field within proteomics and metabolomics. While challenges remain in fully elucidating their biological functions, the analytical tools and methodologies are now in place for their robust quantification in a variety of biological samples. The potential for this compound to act as a biomarker, particularly in the context of neurological disorders, warrants further investigation. The protocols and information provided in this guide offer a foundation for researchers to explore the role of this intriguing dipeptide in health and disease.
References
- 1. This compound | C13H16N2O5 | CID 6992643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-beta-L-aspartyl-L-phenylalanine as a normal constituent of human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. youtube.com [youtube.com]
Investigating the Phenylalanyl-Aspartic Acid Signaling Nexus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While a distinct, formally designated "Phenylalanyl-aspartic acid signaling pathway" is not established in current scientific literature, the constituent amino acids of this dipeptide, L-phenylalanine and L-aspartic acid, are pivotal players in a multitude of cellular signaling cascades. This technical guide explores the potential signaling activities of Phenylalanyl-aspartic acid (Phe-Asp) by examining its interactions with known amino acid-sensing G protein-coupled receptors (GPCRs) and other key signaling nodes. Understanding these interactions is critical for researchers in drug discovery and development, as they may represent novel therapeutic targets. This document provides an in-depth overview of the most probable signaling pathways modulated by this compound, detailed experimental protocols for their investigation, and quantitative data to support further research.
Introduction: The Biological Significance of Phenylalanyl-Aspartic Acid
Phenylalanyl-aspartic acid is a dipeptide composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-aspartic acid.[1] While the dipeptide itself is not extensively characterized as a signaling molecule, its components are integral to numerous physiological processes. L-phenylalanine serves as a precursor for the synthesis of vital neurotransmitters such as dopamine (B1211576) and norepinephrine, and its dysregulation is associated with metabolic disorders.[2][3][] L-aspartic acid also functions as a neurotransmitter and is a key metabolite in cellular metabolism. The artificial sweetener aspartame, the methyl ester of L-aspartyl-L-phenylalanine, is a well-known modulator of taste receptors, hinting at the potential for the closely related this compound dipeptide to interact with similar sensory receptors.[5]
Given the biological activities of its constituent amino acids and related molecules, it is hypothesized that Phenylalanyl-aspartic acid may exert its effects through one or more of the following signaling pathways:
-
Sweet Taste Receptor (T1R2/T1R3) Pathway: Modulating taste perception and metabolic signaling.
-
Calcium-Sensing Receptor (CaSR) Pathway: Influencing calcium homeostasis and other cellular functions.
-
G Protein-Coupled Receptor Class C Group 6 Member A (GPRC6A) Pathway: Participating in metabolic regulation.
-
Insulin (B600854) Signaling Pathway: Potentially modulating glucose uptake and metabolism.[6][7]
This guide will delve into the core signaling mechanisms of these pathways, providing a framework for investigating the potential role of Phenylalanyl-aspartic acid.
Potential Signaling Pathways for Phenylalanyl-Aspartic Acid
The Sweet Taste Receptor (T1R2/T1R3) Signaling Pathway
The heterodimeric GPCR, T1R2/T1R3, is the principal receptor responsible for detecting sweet tastes. Its activation by various sweet compounds, including some amino acids and the artificial sweetener aspartame, initiates a downstream signaling cascade that leads to neurotransmitter release and the perception of sweetness.
Figure 1: Hypothesized T1R2/T1R3 signaling cascade initiated by Phenylalanyl-aspartic acid.
The Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is a pleiotropic GPCR that plays a central role in calcium homeostasis. It can be allosterically modulated by L-amino acids, including phenylalanine. Activation of CaSR can lead to the stimulation of multiple G protein families, resulting in diverse downstream effects.
Figure 2: Potential CaSR signaling pathways modulated by Phenylalanyl-aspartic acid.
The GPRC6A Signaling Pathway
GPRC6A is an orphan GPCR that is activated by basic L-amino acids and is involved in metabolic regulation. Its activation can also trigger multiple downstream signaling cascades, including the Gq/11 and Gs pathways.
Figure 3: GPRC6A signaling pathways potentially activated by Phenylalanyl-aspartic acid.
Quantitative Data on Amino Acid-Sensing Receptor Activation
The following table summarizes key quantitative parameters for the activation of amino acid-sensing receptors by relevant ligands. Data for Phenylalanyl-aspartic acid is largely unavailable and represents a key area for future research.
| Receptor | Ligand | Parameter | Value | Cell Line | Reference |
| T1R2/T1R3 | Aspartame | EC50 | 0.2 ± 0.04 mM | HEK293 | [5] |
| L-Phenylalanine | EC50 | ~30 mM | HEK293 | Fushan et al., 2009 | |
| CaSR | L-Phenylalanine | EC50 | 3.2 ± 0.2 mM | HEK293 | Conigrave et al., 2000 |
| GPRC6A | L-Arginine | EC50 | 1.8 mM | HEK293 | Wellendorph et al., 2005 |
| L-Ornithine | EC50 | 1.1 mM | HEK293 | Wellendorph et al., 2005 |
Experimental Protocols for Pathway Investigation
General Experimental Workflow
A systematic approach is required to elucidate the signaling properties of Phenylalanyl-aspartic acid. The following workflow outlines the key experimental stages.
Figure 4: A typical experimental workflow for characterizing ligand-receptor interactions.
Detailed Methodologies
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous receptor expression and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, cells are transfected with plasmids encoding the receptor of interest (e.g., T1R2 and T1R3, CaSR, or GPRC6A) using a suitable transfection reagent such as Lipofectamine 2000, following the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.
-
Principle: This assay measures the increase in intracellular calcium concentration upon GPCR activation, typically through the Gq pathway.
-
Procedure:
-
Transfected cells are seeded in a 96-well black, clear-bottom plate.
-
After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the automated addition of Phenylalanyl-aspartic acid at various concentrations.
-
Fluorescence is monitored over time to detect changes in intracellular calcium levels.
-
Data is analyzed to determine the EC50 value of the compound.
-
-
Principle: This assay quantifies the production of cyclic AMP (cAMP), a second messenger generated upon the activation of Gs-coupled receptors or inhibited by Gi-coupled receptors.
-
Procedure:
-
Transfected cells are seeded in a 96-well plate.
-
After 24 hours, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of Phenylalanyl-aspartic acid. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data is analyzed to determine the effect of the compound on cAMP levels.
-
-
Principle: This technique detects the phosphorylation of downstream signaling proteins like Extracellular signal-Regulated Kinase (ERK) as an indicator of receptor activation.
-
Procedure:
-
Transfected cells are serum-starved for several hours before stimulation.
-
Cells are treated with Phenylalanyl-aspartic acid for a specific time course (e.g., 5, 10, 15 minutes).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified to determine the ratio of p-ERK to total ERK.
-
Conclusion and Future Directions
The investigation into a "Phenylalanyl-aspartic acid signaling pathway" is still in its nascent stages. This guide provides a foundational framework by proposing the most likely receptor targets and outlining the necessary experimental approaches to characterize the dipeptide's biological activity. Future research should focus on systematically screening this compound against a panel of amino acid-sensing receptors to identify direct interactions. Subsequent studies should then aim to elucidate the complete downstream signaling cascades and the physiological consequences of these interactions. Such endeavors will not only enhance our understanding of nutrient sensing and metabolic regulation but may also unveil novel therapeutic opportunities for a range of human diseases.
References
- 1. This compound | C13H16N2O5 | CID 6992643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 5. Aspartame - Wikipedia [en.wikipedia.org]
- 6. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Potential Role of Phenylalanyl-Aspartic Acid (Phe-Asp) as a Biomarker: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dipeptide Phenylalanyl-Aspartic acid (Phe-Asp) is not currently an established biomarker for any physiological or pathological condition. Extensive review of scientific literature reveals a significant gap in research directly investigating this compound's potential in this capacity. This is largely due to its known metabolic fate; when consumed as part of the artificial sweetener aspartame (B1666099), this compound is rapidly hydrolyzed in the gastrointestinal tract into its constituent amino acids, phenylalanine and aspartic acid, and is not believed to enter systemic circulation intact.[1][2][3][4]
This technical guide, therefore, serves as a prospective analysis. It outlines the theoretical considerations, challenges, and a potential roadmap for investigating the utility of this compound as a biomarker, should conditions exist where it might appear in biological fluids. It also provides generalized experimental protocols and workflows that would be necessary for such an investigation. This document is intended to provide a foundational framework for researchers interested in exploring the largely uncharted territory of dipeptide biomarkers like this compound.
Introduction to Dipeptides as Biomarkers
Phenylalanyl-Aspartic Acid (this compound): Current Understanding
This compound is a dipeptide composed of L-phenylalanine and L-aspartic acid. Its primary relevance in human consumption is as the core component of the artificial sweetener aspartame, which is the methyl ester of this compound.
Metabolism of Ingested this compound (from Aspartame)
Current scientific consensus indicates that ingested aspartame is completely broken down in the small intestine by esterases and peptidases.[1][2][3][4] This process releases:
-
Phenylalanine (~50%)
-
Aspartic acid (~40%)
-
Methanol (~10%)
These components are then absorbed into the bloodstream in the same way they would be from other food sources.[1] The intact dipeptide this compound is not detected in circulating blood, even after high doses of aspartame consumption.[3]
The metabolic fate of ingested this compound is a critical barrier to its potential as a systemic biomarker. The following diagram illustrates this breakdown pathway.
Hypothetical Scenarios for this compound as a Biomarker
Despite the evidence for its complete digestion, we can theorize potential, yet unproven, scenarios where this compound could emerge as a biomarker:
-
Gastrointestinal Pathologies: In conditions with compromised intestinal barrier function or altered digestive enzyme activity, it is conceivable that small amounts of intact this compound could be absorbed into circulation.
-
Inborn Errors of Metabolism: A yet-to-be-discovered metabolic disorder affecting specific dipeptidases could potentially lead to an accumulation of this compound.
-
Marker of High Aspartame Intake: While unlikely to be systemic, this compound could potentially be measured in the gastrointestinal tract or feces as a direct marker of high aspartame consumption.
A Roadmap for Investigating this compound as a Biomarker
A structured approach is required to investigate the potential of any new biomarker. The following workflow outlines the necessary stages for evaluating this compound.
Data Presentation: Hypothetical Quantitative Data
To proceed through the biomarker pipeline, initial studies would need to generate quantitative data. The table below presents a hypothetical comparison of this compound concentrations in a disease state versus a healthy control group, illustrating the type of data that would be required to suggest a potential biomarker role.
| Analyte | Patient Group | Sample Type | Mean Concentration (ng/mL) | Standard Deviation | p-value |
| This compound | Disease Cohort (n=50) | Plasma | 15.2 | 4.5 | < 0.01 |
| This compound | Healthy Controls (n=50) | Plasma | 2.1 | 0.8 |
Table 1: Hypothetical quantitative data for this compound in a comparative study. This data is for illustrative purposes only and is not based on actual experimental results.
Experimental Protocols
The quantification of dipeptides in biological matrices is challenging but achievable with modern analytical techniques.
Key Experiment: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a general method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard technique for peptide quantification.[13][14][15][16]
Objective: To accurately measure the concentration of this compound in plasma samples.
Materials:
-
Human plasma samples collected in K2EDTA tubes
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., 13C9-Phe-Asp)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Protein precipitation plates (e.g., 96-well format)
-
Centrifuge capable of handling microplates
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the SIL-IS working solution (at a known concentration).
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be determined by infusion of the analytical standard).
-
SIL-IS: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be determined for the stable isotope-labeled standard).
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for this compound and its SIL-IS.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the this compound analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the concentration of this compound in unknown samples by determining the peak area ratio of the analyte to the SIL-IS and interpolating from the calibration curve.
-
Signaling Pathways and Broader Context
Should this compound be found to have a biological role beyond being a metabolic intermediate of aspartame, its constituent amino acids are deeply involved in major metabolic pathways.
Phenylalanine and Aspartic Acid Metabolism
Phenylalanine is an essential amino acid and a precursor for tyrosine, which in turn is a precursor for catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.[17][18][19] Aspartic acid is a non-essential amino acid that plays a key role in the urea (B33335) cycle and as a precursor for other amino acids. The diagram below shows the central metabolic roles of these amino acids.
Conclusion and Future Directions
The potential role of this compound as a biomarker is, at present, entirely theoretical. The primary and most significant challenge is the well-documented and rapid hydrolysis of this dipeptide in the gut, which likely prevents its entry into systemic circulation.
For researchers and drug development professionals, the path forward would require a fundamental shift in this understanding. Future research should focus on:
-
Sensitive Analytical Methods: Developing and validating ultra-sensitive assays capable of detecting trace amounts of this compound in biological fluids, confirming its absence or presence.
-
Targeted Disease Cohorts: Investigating patient populations with severe gastrointestinal disorders or suspected dipeptidase deficiencies to determine if this compound can be detected systemically under these specific pathological conditions.
-
Exploring the Endogenous Peptidome: Utilizing peptidomics approaches to screen for the presence of endogenously produced this compound, independent of dietary intake from aspartame.
Until such foundational research is conducted and provides evidence to the contrary, this compound remains a component of a common food additive that is broken down upon digestion, and not a viable candidate for a systemic biomarker. This guide provides the necessary framework for initiating such an exploratory research program.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Aspartame - Wikipedia [en.wikipedia.org]
- 4. Aspartame and Its Metabolites Cause Oxidative Stress and Mitochondrial and Lipid Alterations in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of the peptidome in biomarker discovery and degradome profiling | Semantic Scholar [semanticscholar.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Mass Spectrometry-based Peptidomics for Biomarker Discovery - Creative Proteomics Blog [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Peptide Biomarkers - Creative Proteomics [creative-proteomics.com]
- 10. The process chain for peptidomic biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mass spectrometry for the quantification of bioactive peptides in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Phenylalanine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the In Silico Analysis of Phenylalanine-Aspartate Protein Binding
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-mediated protein-protein interactions (PPIs) are fundamental to a vast array of biological processes, making them a compelling class of targets for therapeutic intervention.[1][2] The development of peptide-based drugs offers advantages such as high specificity and low toxicity.[1][2] A critical aspect of designing these therapeutics is understanding the atomic-level details of how peptides interact with their protein targets. The interaction between Phenylalanine (Phe) and Aspartate (Asp) residues is a noteworthy motif in protein structure and binding. This interaction is often characterized by a stabilizing anion-π bond, where the negatively charged carboxylate group of Aspartate interacts favorably with the electron-rich aromatic ring of Phenylalanine.[3][4][5]
Computational, or in silico, methods provide a powerful and cost-effective toolkit for predicting, simulating, and analyzing these interactions, thereby accelerating the drug design and discovery process.[6][7] This guide provides a technical overview of the core in silico methodologies used to study Phe-Asp protein binding, complete with detailed protocols, quantitative data summaries, and workflow visualizations.
Core Computational Methodologies
The in silico analysis of protein-peptide interactions primarily relies on a synergistic combination of molecular docking, molecular dynamics simulations, and binding affinity calculations.
Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a peptide when bound to a protein receptor.[8][9] This technique is essential for identifying potential binding sites and generating initial structural models of the complex.[9]
Key Approaches in Protein-Peptide Docking:
-
Template-Based Docking: This method is used when a homologous protein-peptide complex structure is available. The known structure serves as a template to model the interaction of interest.[1][6]
-
Template-Free (or de novo) Docking: This approach is employed when no suitable template is available. It involves a broader search of the protein's surface and the peptide's conformational space.[1][8] It can be further divided into:
-
Hybrid Methods: These combine elements of both template-based and template-free approaches.[1][6]
Generalized Protocol for Protein-Peptide Docking:
-
Preparation of Receptor and Peptide:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB) or through homology modeling.
-
Clean the protein structure by removing water molecules, ligands, and other non-essential atoms. Add hydrogen atoms and assign appropriate protonation states for titratable residues.
-
Generate a 3D conformation of the this compound containing peptide. For short peptides, this can be done using peptide structure prediction tools like PEP-FOLD.[10]
-
-
Defining the Search Space:
-
For local docking, define a grid box or sphere around the putative binding site on the protein.
-
For global docking, the entire protein surface is considered.
-
-
Execution of Docking Algorithm:
-
Use a suitable protein-peptide docking program (e.g., HADDOCK, Rosetta FlexPepDock, AutoDock).
-
The software samples a vast number of peptide conformations and orientations relative to the protein.
-
-
Scoring and Clustering:
-
Each generated pose is evaluated using a scoring function that estimates the binding energy.
-
The resulting poses are clustered based on structural similarity. Low-energy, highly populated clusters represent the most probable binding modes.[9]
-
-
Refinement and Analysis:
-
The best-scored poses are selected for further analysis or refinement, often using more computationally intensive methods like Molecular Dynamics.[9]
-
Caption: A generalized workflow for protein-peptide molecular docking analysis.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, allowing researchers to assess the stability of the protein-peptide complex in a simulated physiological environment.[2][8]
Key Applications of MD Simulations:
-
Refinement of Docked Poses: MD simulations can refine the initial poses obtained from docking, allowing for conformational adjustments of both the peptide and the protein.
-
Stability Assessment: By simulating the complex over time (nanoseconds to microseconds), one can evaluate the stability of the binding interaction.
-
Binding Free Energy Calculation: Advanced MD techniques like Umbrella Sampling or Free Energy Perturbation (FEP) can provide more accurate estimations of binding affinity.[11][12]
Generalized Protocol for MD Simulation:
-
System Setup:
-
Start with the best-docked pose of the protein-peptide complex.
-
Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the system with an explicit water model (e.g., TIP3P).[13]
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Force Field Selection:
-
Energy Minimization:
-
Minimize the potential energy of the system to remove steric clashes and unfavorable contacts introduced during the setup phase.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and peptide atoms.
-
Run a subsequent simulation under constant pressure to ensure the correct solvent density. This phase allows the solvent to equilibrate around the complex.
-
-
Production Run:
-
Remove the restraints and run the simulation for the desired length of time (e.g., 100 ns or more). The atomic coordinates are saved at regular intervals, creating a trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond formation over time.
-
Quantitative Analysis of this compound Interactions
The interaction between Phenylalanine and Aspartate is often a significant contributor to binding affinity and protein stability. A survey of the Protein Data Bank and subsequent in silico energy calculations have quantified the nature of this anion-π interaction.[3][4] By simplifying Phe to benzene (B151609) and Asp to formate, researchers performed Kitaura-Morokuma energy calculations on approximately 19,000 pairs to determine interaction energies.[3][4][5]
| Interaction Type | Orientation of Asp (Formate) to Phe (Benzene) Ring | Calculated Interaction Energy (kcal/mol) | Reference |
| Anion-π Interaction | Edgewise | -2.0 to -7.3 | [3][4][17] |
| Anion-π Interaction | Ring Face | Weakly Stabilizing to Repulsive | [3][4][17] |
This table summarizes data from studies analyzing this compound and Glu-Phe interactions in the Protein Data Bank. The calculations show that edgewise interactions, where the anion interacts with the positively charged edge of the aromatic ring, are strongly stabilizing.[3][4][5]
Workflows and Signaling Pathways
The ultimate goal of analyzing a protein-peptide interaction is often to understand its role in a larger biological context, such as a signaling pathway, or to design a molecule that can modulate that pathway.
Integrated Computational Workflow
The methodologies of docking, simulation, and affinity prediction are not isolated but form an integrated workflow. Initial, high-throughput docking can screen many possibilities, which are then filtered and subjected to more rigorous and computationally expensive MD simulations and free energy calculations.
Caption: Relationship between core in silico methods for peptide-protein analysis.
Modulation of Signaling Pathways
Peptides designed in silico can act as inhibitors or modulators of signaling pathways. For instance, a peptide could be designed to block the interaction between a receptor and its native ligand, thereby inhibiting a downstream signaling cascade. While a specific pathway universally triggered by this compound binding is not defined, many pathways, such as those involving G protein-coupled receptors (GPCRs), are modulated by peptide ligands and are thus relevant targets.[18]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Current Computational Methods for Protein-peptide Complex Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A survey of aspartate-phenylalanine and glutamate-phenylalanine interactions in the protein data bank: searching for anion-π pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Computational Methods for Protein-peptide Complex Structure Prediction - Yang - Current Medicinal Chemistry [rjpbr.com]
- 7. In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]
- 9. Protein–Peptide Docking - Profacgen [profacgen.com]
- 10. PEP-SiteFinder [bioserv.rpbs.univ-paris-diderot.fr]
- 11. dovepress.com [dovepress.com]
- 12. Ensembling methods for protein-ligand binding affinity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Force Field Strategies for Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Current Status of Protein Force Fields for Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Survey of Aspartate-Phenylalanine and Glutamate-Phenylalanine Interactions in the Protein Data Bank: Searching for Anion-pi Pairs (Journal Article) | OSTI.GOV [osti.gov]
- 18. researchgate.net [researchgate.net]
The Molecular Interface: A Technical Guide to Phenylalanine-Aspartate (Phe-Asp) Interactions with Cellular Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanine-Aspartate (Phe-Asp) and its derivatives are of significant interest in pharmacology and food science, primarily due to their ability to interact with cellular receptors and elicit specific biological responses. The most well-characterized interaction is that of the methyl ester of this dipeptide, aspartame (B1666099), with the sweet taste receptor, which has made it a widely used artificial sweetener.[1][2] This technical guide provides an in-depth exploration of the molecular interactions between this compound-related compounds and their primary cellular receptor targets, focusing on the signaling pathways, quantitative binding data, and the experimental protocols used to elucidate these interactions.
Primary Cellular Target: The T1R2/T1R3 Sweet Taste Receptor
The principal receptor for this compound derivatives like aspartame is the sweet taste receptor, a Class C G-protein coupled receptor (GPCR).[1][2] This receptor is a heterodimer composed of two subunits: Taste Receptor type 1 member 2 (T1R2) and Taste Receptor type 1 member 3 (T1R3).[1][3] While this receptor is famously located in taste buds on the tongue, its expression has also been identified in other tissues, including the gut, pancreas, and brain, suggesting broader physiological roles.
The binding of sweet-tasting molecules, including aspartame, occurs within a specific domain of the T1R2 subunit known as the Venus Flytrap Module (VFTM).[1][2][4] Site-directed mutagenesis and molecular modeling studies have identified several key amino acid residues within the T1R2 VFTM that are critical for recognizing and binding aspartame.[1][2] This interaction is highly specific; for instance, the rat T1R2/T1R3 receptor does not respond to aspartame, and this sensitivity can be conferred by creating a chimeric receptor that includes the N-terminal extracellular domain of the human T1R2.
Signaling Pathway of T1R2/T1R3 Receptor Activation
Upon binding of a ligand like a this compound derivative to the T1R2 subunit, the T1R2/T1R3 receptor undergoes a conformational change. This initiates a downstream intracellular signaling cascade mediated by a heterotrimeric G-protein.
-
G-Protein Activation : The activated receptor couples to a G-protein, typically gustducin (B1178931) in taste cells. This leads to the dissociation of the Gα subunit from the Gβγ dimer.
-
Second Messenger Production : The activated Gα subunit (α-gustducin) stimulates the enzyme phospholipase C-β2 (PLC-β2).
-
Calcium Mobilization : PLC-β2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Ion Channel Opening : IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Cellular Response : The increase in intracellular Ca2+ concentration activates the transient receptor potential cation channel member M5 (TRPM5). The opening of TRPM5 allows an influx of sodium ions (Na+), leading to membrane depolarization, which ultimately results in neurotransmitter release and the perception of sweet taste.
T1R2/T1R3 Signaling Pathway Diagram
Caption: Canonical G-protein signaling cascade initiated by ligand binding to the T1R2/T1R3 receptor.
Quantitative Data on Receptor Interaction
| Compound | Receptor | Assay Type | Measured Value (EC50) | Reference |
| Aspartame | Human T1R2/T1R3 | Calcium Imaging Assay | ~0.1 - 0.4 mM | [5] |
| L-Alanine | Medaka Fish T1r2a/T1r3 | Calcium Imaging Assay | 2.70 ± 1.20 mM | [6] |
| L-Glutamine | Medaka Fish T1r2a/T1r3 | Calcium Imaging Assay | 100 ± 26.0 µM | [6] |
Note: The data presented is for functional activation (EC50) and may vary depending on the specific cell line, expression system, and assay conditions used.
Other Potential Receptor Interactions
While the T1R2/T1R3 receptor is the primary target for this compound's sweet taste properties, some in vitro evidence suggests other potential interactions. One study indicated that aspartame can competitively inhibit the binding of L-[3H]glutamate to N-methyl-D-aspartate (NMDA) receptors in rat brain synaptic membranes.[7] This suggests that at certain concentrations, this compound derivatives might act on glutamate (B1630785) recognition sites, although the physiological relevance of this finding requires further investigation.
Experimental Protocols
Characterizing the interaction between a ligand and a receptor like T1R2/T1R3 involves several key experimental stages: heterologous expression of the receptor, followed by a functional assay to measure the response to the ligand.
Detailed Methodology: Heterologous Expression and Calcium Imaging Assay
This protocol describes a common method to functionally assess the activation of the T1R2/T1R3 receptor by a test compound like a this compound derivative. The principle is to express the receptor subunits in a host cell line that does not normally contain them (heterologous expression) and then measure the intracellular calcium increase that occurs upon receptor activation.
1. Cell Line and Culture:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency. A stable cell line co-expressing a promiscuous G-protein, such as Gα16gust44, is often employed to ensure efficient coupling of the transfected receptor to the downstream PLC pathway.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and appropriate antibiotics for selection (e.g., puromycin, zeocin) at 37°C in a 5% CO2 humidified incubator.
2. Receptor Expression:
-
Constructs: Full-length cDNAs for human T1R2 and T1R3 are cloned into mammalian expression vectors (e.g., pcDNA series).
-
Transfection: HEK293 cells are transiently co-transfected with the T1R2 and T1R3 expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000). Cells are typically seeded onto 96-well plates 24 hours prior to transfection.
3. Calcium Mobilization Assay:
-
Dye Loading: Approximately 24-48 hours post-transfection, the cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., PBS) for 1 hour at room temperature in the dark.
-
Stimulation: After dye loading, cells are washed. The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a fluorescence microscope. A baseline fluorescence reading is taken before the automated addition of the test compound (this compound derivative) at various concentrations.
-
Data Acquisition: Fluorescence intensity is monitored over time (typically for 2-3 minutes) immediately following the addition of the stimulus. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
4. Data Analysis:
-
The response is quantified as the change in fluorescence intensity (ΔF) over the initial baseline fluorescence (F).
-
Dose-response curves are generated by plotting ΔF/F against the logarithm of the ligand concentration.
-
The EC50 value is calculated by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow: Calcium Imaging Assay
Caption: Step-by-step workflow for a typical calcium mobilization assay to test receptor activation.
Conclusion
The interaction of the this compound dipeptide and its derivatives is predominantly mediated by the T1R2/T1R3 sweet taste receptor, a well-characterized GPCR. Ligand binding to the VFTM of the T1R2 subunit triggers a canonical G-protein signaling cascade, resulting in an increase in intracellular calcium. While quantitative binding data for the unmodified this compound dipeptide is sparse, functional assays consistently demonstrate the potent activation of this receptor by its methyl ester, aspartame. The experimental protocols outlined in this guide, particularly heterologous expression coupled with calcium imaging, provide a robust framework for further investigation into the structure-function relationships of these and other novel ligands targeting this important receptor class.
References
- 1. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heterodimeric sweet taste receptor has multiple potential ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Taste substance binding elicits conformational change of taste receptor T1r heterodimer extracellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of aspartame on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Phenylalanyl-Aspartate (Phe-Asp) in Plant Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dipeptides, once primarily considered intermediates in protein turnover, are emerging as significant players in plant metabolism, with roles in nitrogen transport, stress response, and signaling. This technical guide focuses on the dipeptide Phenylalanyl-Aspartate (Phe-Asp), a molecule constituted from the aromatic amino acid Phenylalanine (Phe) and the acidic amino acid Aspartate (Asp). While direct research on the specific functions of the this compound dipeptide is nascent, this document synthesizes our current understanding based on the known metabolic roles of its constituent amino acids and the broader functions of dipeptides in plants. This guide will delve into the biosynthesis of Phe and Asp, the potential functions and transport of the this compound dipeptide, and provide detailed experimental protocols for its study.
Introduction: The Significance of Dipeptides in Plant Biology
Historically, dipeptides in plants were primarily viewed as products of protein degradation, serving as a source of nitrogen for remobilization and storage.[1][2] However, recent evidence has expanded this view, revealing that dipeptides can also act as signaling molecules, antioxidants, and regulators of protein activity.[1][3][4] They have been implicated in promoting plant growth and enhancing resilience to a variety of stresses, including pathogens, salinity, and extreme temperatures.[1][2][3] The vast structural diversity of dipeptides, arising from the combination of different amino acids, suggests a wide range of biological activities.[1] The dipeptide this compound, which has been identified in Brassica napus, presents an interesting case due to the distinct metabolic roles of its constituent amino acids.[5]
Biosynthesis of Constituent Amino Acids: Phenylalanine and Aspartate
The formation of the this compound dipeptide is contingent on the availability of its precursor amino acids. Both Phenylalanine and Aspartate are synthesized via distinct and crucial metabolic pathways in plants.
Phenylalanine Biosynthesis
Phenylalanine is an essential aromatic amino acid synthesized through the shikimate pathway, which also produces other aromatic compounds.[6] A key step in its biosynthesis is the conversion of chorismate. In plants, Phenylalanine synthesis can proceed through two primary routes: the arogenate pathway and the phenylpyruvate pathway.[6] The arogenate pathway is generally considered the predominant route in plastids.[7] Phenylalanine is a critical precursor for a vast array of secondary metabolites, including flavonoids, lignins, and salicylic (B10762653) acid, which are vital for plant structure, defense, and signaling.[6][8][9]
Aspartate Biosynthesis
Aspartate is a central amino acid in nitrogen metabolism and serves as a precursor for the biosynthesis of several other essential amino acids, including lysine, threonine, methionine, and isoleucine, via the aspartate metabolic pathway.[7][10] It is also involved in the transport of nitrogen within the plant and can be converted to asparagine for storage.[7] Furthermore, aspartate plays a role in the malate-aspartate shuttle, which is crucial for energy metabolism.[10]
Potential Functions of this compound in Plant Metabolism
While direct experimental evidence for the specific functions of the this compound dipeptide is limited, we can infer potential roles based on the known functions of dipeptides and the properties of Phenylalanine and Aspartate.
-
Nitrogen Storage and Transport: Like other dipeptides, this compound likely serves as a form of transportable and storable nitrogen. The transport of nitrogen as dipeptides can be more efficient than as free amino acids.
-
Signaling Molecule: Dipeptides are increasingly recognized as signaling molecules in plants, often involved in stress responses.[1][11] The combination of an aromatic (Phe) and an acidic (Asp) amino acid could confer specific signaling properties to the this compound dipeptide.
-
Stress Response: Phenylalanine is a precursor to numerous defense compounds, and aspartate metabolism is also modulated under stress conditions.[10][12] The this compound dipeptide could, therefore, be involved in the plant's response to biotic and abiotic stresses. For instance, some dipeptides have been shown to enhance oxidative stress tolerance.[2]
-
Precursor for Secondary Metabolism: Upon hydrolysis, this compound would release Phenylalanine, a key precursor for the phenylpropanoid pathway, which produces a wide range of secondary metabolites crucial for plant defense and development.[9]
Transport of this compound
The movement of dipeptides across cellular membranes is mediated by specific transporters. In plants, the Peptide Transporter (PTR) family is responsible for the transport of di- and tripeptides.[13] These transporters are involved in various processes, including nitrogen uptake from the soil, long-distance transport of nitrogen, and remobilization of nitrogen within the plant.[13] It is highly probable that the transport of this compound is handled by members of this transporter family. Additionally, amino acid transporters are involved in the movement of Phe and Asp within the plant, which is essential for their availability for dipeptide synthesis.[14]
Quantitative Data
As of now, there is a lack of specific quantitative data on the concentrations of the this compound dipeptide in various plant tissues or under different physiological conditions. However, data on the concentrations of free Phenylalanine and Aspartate are available and can provide an indication of the potential for this compound formation.
| Amino Acid | Plant Species | Tissue | Condition | Concentration (nmol/g FW) | Reference |
| Aspartate | Nicotiana benthamiana | Leaves | Control | ~1500 | [15] |
| Aspartate | Nicotiana benthamiana | Leaves | NbPAT silenced | ~500 | [15] |
| Phenylalanine | Nicotiana benthamiana | Leaves | Control | ~100 | [15] |
| Phenylalanine | Nicotiana benthamiana | Leaves | NbPAT silenced | ~50 | [15] |
Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. The silencing of prephenate aminotransferase (NbPAT) affects the biosynthesis of both Asp and Phe.[15]
Experimental Protocols
The study of this compound and other dipeptides in plants requires robust methodologies for their extraction, identification, and quantification.
Protocol for Extraction and Analysis of Small Peptides from Plant Tissue
This protocol provides a general framework for the analysis of dipeptides like this compound.
1. Sample Collection and Preparation:
- Harvest plant tissue of interest (e.g., leaves, roots, seeds).
- Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.[16]
- Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
- Weigh the frozen powder (typically 100-500 mg).
2. Protein and Peptide Extraction:
- Add an appropriate extraction buffer to the powdered tissue. A common method is phenol (B47542) extraction.[17]
- Add an equal volume of Tris-saturated phenol (pH 7.5-8.0) to the supernatant and vortex vigorously.
- Separate the phases by centrifugation. The proteins and peptides will be in the phenolic phase.[17]
- Precipitate the proteins and peptides from the phenolic phase by adding several volumes of 0.1 M ammonium (B1175870) acetate (B1210297) in methanol (B129727) and incubating overnight at -20°C.[17]
- Pellet the precipitate by centrifugation and wash the pellet with methanol and then with acetone (B3395972) to remove pigments and lipids.[17]
3. Sample Preparation for Mass Spectrometry (for identification and quantification):
- Resuspend the protein/peptide pellet in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
- For the analysis of small peptides, a protein digestion step may not be necessary if the goal is to analyze endogenous peptides. If a broader proteomic or peptidomic analysis is desired, proteins can be digested with an enzyme like trypsin.
- Desalt and concentrate the peptide sample using a C18 solid-phase extraction (SPE) cartridge.
- The sample is now ready for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[17][18]
4. LC-MS/MS Analysis:
- Inject the prepared sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.[18]
- Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
- The mass spectrometer will be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra of the eluting peptides.
- The this compound dipeptide will be identified by its accurate mass and fragmentation pattern in the MS/MS spectrum.
5. Data Analysis:
- The acquired MS/MS spectra are searched against a plant protein database to identify peptides. For the identification of specific dipeptides like this compound, a targeted analysis or a search against a custom database containing the dipeptide sequence can be performed.
- Quantification can be achieved using label-free methods based on the peak area of the peptide in the MS1 scan or by using labeled internal standards.
Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway for a Stress-Responsive Dipeptide
This diagram illustrates a potential signaling cascade initiated by a generic stress-responsive dipeptide, which could include this compound.
Caption: Hypothetical dipeptide-mediated stress signaling pathway.
Experimental Workflow for Dipeptide Analysis
This diagram outlines the key steps in the experimental workflow for the identification and quantification of dipeptides like this compound from plant tissues.
References
- 1. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Not to be overlooked: dipeptides and their role in plant stress resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C13H16N2O5 | CID 6992643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Role of Aspartate and Prephenate Aminotransferase Activities in Plastid Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylalanine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 12. Phenylalanine roles in the seed-to-seedling stage: Not just an amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide and Amino Acid Transporters Are Differentially Regulated during Seed Development and Germination in Faba Bean - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino Acid Transporters in Plant Cells: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Plant Tissue Handling Protocols for Proteomics Research - Creative Proteomics [creative-proteomics.com]
- 17. Getting Ready for Large-Scale Proteomics in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Qualitative and quantitative screening of amino acids in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Phenylalanine-Aspartate (Phe-Asp) in Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Phenylalanine-Aspartate (Phe-Asp) is a molecule of growing interest in the fields of natural product chemistry and pharmacology. As a component of larger peptides and proteins, and as a product of their hydrolysis, this compound's presence in various natural sources suggests potential bioactive roles. This technical guide provides a comprehensive overview of the current methodologies for the identification and quantification of this compound in natural products. It details experimental protocols for analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide explores the known and potential biological activities of this compound, offering insights for future research and drug development endeavors.
Introduction
Phenylalanine-Aspartate (this compound) is a dipeptide composed of the amino acids L-phenylalanine and L-aspartic acid.[1] Its occurrence has been noted in a limited number of natural sources, including Brassica napus (rapeseed) and the protozoan Trypanosoma brucei.[1] The structural similarity of its isomer, Aspartyl-Phenylalanine (Asp-Phe), to a metabolite of the artificial sweetener aspartame (B1666099) has led to investigations into its biological effects.[2] Given the established bioactivities of numerous di- and tripeptides from natural origins, there is a compelling rationale for the detailed investigation of this compound.[3][4]
This guide serves as a technical resource for researchers aiming to identify, quantify, and characterize this compound from complex natural matrices. It provides a structured approach, from sample preparation to sophisticated analytical techniques and exploration of potential bioactivities.
Natural Occurrence and Quantitative Data
The identification of this compound in natural products is an emerging area of research. While a comprehensive database of its distribution and concentration is not yet available, existing literature points to several potential sources.
Table 1: Reported and Potential Natural Sources of this compound
| Natural Source Category | Specific Example(s) | Reported Presence of this compound | Quantitative Data | Reference(s) |
| Plants | Brassica napus (Rapeseed) | Yes | Currently not well-documented in publicly available literature. | [1] |
| Fermented Foods | Fermented Soy Products, Fermented Fish | Potential | While rich in various dipeptides, specific quantification of this compound is not widely reported. | [5][6][7] |
| Marine Organisms | Fish Protein Hydrolysates | Potential | Hydrolysates are rich in aspartic acid and phenylalanine, suggesting the potential presence of this compound. | [8][9][10] |
| Protozoa | Trypanosoma brucei | Yes | Not quantified in the available literature. | [1] |
Note: The quantification of this compound in many natural sources remains a significant research gap. The data presented here is based on available literature and highlights the need for further quantitative studies.
Experimental Protocols for Identification and Quantification
The accurate identification and quantification of this compound in complex natural product extracts require robust analytical methodologies. The following sections detail recommended experimental protocols.
General Workflow for this compound Identification
The process of identifying this compound from a natural source typically involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for the identification and characterization of this compound.
Detailed Protocol: Quantification of this compound using UPLC-MS/MS with AQC Derivatization
This protocol is adapted from established methods for dipeptide analysis and is suitable for the sensitive and specific quantification of this compound in complex matrices.[3][11]
1. Sample Preparation and Extraction:
-
Homogenize 1 gram of the lyophilized natural product sample.
-
Extract with a suitable solvent system (e.g., 80% methanol) with sonication.
-
Centrifuge to pellet solids and collect the supernatant.
-
For protein-rich samples, an optional enzymatic hydrolysis step using enzymes like alcalase or pepsin can be performed to release dipeptides from parent proteins.[8]
-
The crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds.
2. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): [12]
-
To 10 µL of the extracted sample or standard, add 70 µL of borate (B1201080) buffer (pH 8.8).
-
Add 20 µL of AQC reagent (dissolved in acetonitrile) and vortex immediately.
-
Incubate at 55°C for 10 minutes. This step tags the primary and secondary amines of the dipeptide, enhancing chromatographic retention and ionization efficiency.
3. UPLC-MS/MS Conditions:
-
Column: A reversed-phase column suitable for peptide analysis (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for AQC-derivatized this compound. The precursor ion will be the [M+H]+ of the derivatized dipeptide, and a common product ion for AQC-derivatized compounds is m/z 171.1.[3]
4. Quantification and Method Validation:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[2][5][13][14]
Structural Confirmation using NMR Spectroscopy
For unequivocal structure confirmation, particularly of purified this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.
1. Sample Preparation:
-
Dissolve the purified this compound sample in a suitable deuterated solvent (e.g., D₂O).
2. NMR Experiments:
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
For complete assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
3. Expected Chemical Shifts:
-
The following table provides approximate ¹H and ¹³C NMR chemical shifts for Asp-Phe in D₂O, which can serve as a reference for identifying this compound. Note that the exact chemical shifts can vary depending on the solvent, pH, and temperature.
Table 2: Approximate NMR Chemical Shifts for Asp-Phe in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aspartic Acid Residue | ||
| α-CH | ~4.1 | ~53.8 |
| β-CH₂ | ~2.8 | ~40.2 |
| Phenylalanine Residue | ||
| α-CH | ~4.4 | ~59.6 |
| β-CH₂ | ~3.2 | ~40.1 |
| Phenyl Ring | ~7.3-7.4 | ~129.5, ~131.4, ~131.9 |
Data sourced from PubChem CID 93078 for L-Aspartyl-L-phenylalanine.[8] These values should be used as a guide, and full 2D NMR analysis is required for definitive assignment.
Biological Activities and Signaling Pathways
While research specifically targeting the this compound dipeptide is limited, preliminary evidence and the known activities of similar peptides and its constituent amino acids suggest several potential biological roles.
Angiotensin-Converting Enzyme (ACE) Inhibition
The isomer of this compound, L-aspartyl-L-phenylalanine (Asp-Phe), which is a metabolite of aspartame, has been shown to be an inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][15][16] ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE leads to a reduction in the production of the vasoconstrictor angiotensin II, resulting in a hypotensive effect. The Ki value for the inhibition of rabbit lung ACE by Asp-Phe is reported to be 11 µM.[2][16] Given the structural similarity, it is plausible that this compound may also exhibit ACE inhibitory activity.
Caption: Potential mechanism of ACE inhibition by this compound.
Potential Antioxidant Activity
Peptides containing aromatic amino acids like phenylalanine and acidic amino acids like aspartic acid have been reported to possess antioxidant properties.[10][17][18] Phenylalanine can donate hydrogen atoms to scavenge free radicals, while aspartic acid can chelate pro-oxidant metal ions.[17][18] Therefore, this compound is a candidate for further investigation of its antioxidant capacity using assays such as the DPPH radical scavenging assay.[19][20][21][22]
Potential Anti-inflammatory Activity
Both individual amino acids, phenylalanine and aspartic acid, have been implicated in modulating inflammatory responses. Phenylalanine has been shown to diminish M1 macrophage inflammation.[12] Some amino acids can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[18][23][24][25][26][27][28][29] Peptides containing these residues may therefore possess anti-inflammatory properties. Further studies are warranted to explore the effect of this compound on inflammatory pathways such as the NF-κB and MAPK signaling pathways in immune cells like macrophages.
Conclusion and Future Perspectives
The dipeptide Phenylalanine-Aspartate represents a promising yet understudied natural product. This guide has outlined the current state of knowledge and provided detailed protocols for its identification and quantification. While its presence has been confirmed in some natural sources, a significant opportunity exists for broader screening of various plant, microbial, and marine organisms to establish a more comprehensive understanding of its distribution and concentration.
The primary area for future research lies in the thorough investigation of this compound's biological activities. Building on the known ACE inhibitory effects of its isomer, direct assessment of this compound's impact on the renin-angiotensin system is a logical next step. Furthermore, well-designed in vitro and in vivo studies are required to elucidate its potential antioxidant and anti-inflammatory properties and to unravel the underlying molecular mechanisms and signaling pathways. Such research will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics and functional food ingredients.
References
- 1. mdpi.com [mdpi.com]
- 2. A metabolite of aspartame inhibits angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fermented soy products: A review of bioactives for health from fermentation to functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Enzymatic Protein Hydrolysis of By-Products from Seabream (Sparus aurata) and Seabass (Dicentrarchus labrax), Chemical and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Protein Hydrolysates from Fish Discards and By-Products from the North-West Spain Fishing Fleet as Potential Sources of Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Phenylalanine diminishes M1 macrophage inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-QTOF-MS evaluation of rabbit-specific peptide markers for meat quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino acid digestibility and protein quality of fermented soybean-based ingredients using the precision-fed cecectomized rooster assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Asp-Phe - Creative Peptides [creative-peptides.com]
- 17. mdpi.com [mdpi.com]
- 18. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Rapid high-throughput assay to assess scavenging capacity index using DPPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amino acids exhibit anti-inflammatory effects in human monocytic leukemia cell line, THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. imrpress.com [imrpress.com]
- 27. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Phe-Asp Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanine-Aspartic acid (Phe-Asp) is a fundamental building block in various bioactive peptides and peptidomimetics. Its synthesis is a critical process in drug discovery and development, requiring precise control over protecting group strategies and coupling conditions to ensure high purity and yield. These application notes provide detailed protocols for both solid-phase and solution-phase synthesis of this compound, along with data on reaction efficiency and product characterization.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound dipeptide and its protected intermediates using different methodologies. Yields and purity can vary based on the specific reagents and conditions employed.
| Synthesis Stage | Method | Protecting Groups | Coupling Reagent | Solvent | Typical Yield (%) | Typical Purity (%) | Reference |
| Protected Dipeptide | |||||||
| Fmoc-Phe-Asp(OtBu)-OH | Solid-Phase | Fmoc (N-terminus), OtBu (Asp side-chain) | HBTU/DIPEA | DMF | >95 (on resin) | >90 (crude) | Inferred from standard SPPS protocols |
| Boc-Phe-Asp(OBzl)-OH | Solution-Phase | Boc (N-terminus), OBzl (Asp side-chain) | DCC/HOBt | DCM/DMF | 80-90 | >95 (after crystallization) | Inferred from similar solution-phase syntheses |
| Z-Asp-Phe-OMe | Solution-Phase (Enzymatic) | Z (N-terminus), OMe (Phe C-terminus) | Thermolysin | Water | >90 | >98 | [1] |
| Final Dipeptide | |||||||
| H-Phe-Asp-OH | Solid-Phase (after cleavage) | None | - | TFA cocktail | 85-95 (crude) | >98 (after HPLC) | Inferred from standard SPPS protocols |
| H-Phe-Asp-OH | Solution-Phase (after deprotection) | None | - | H₂/Pd-C in MeOH | >95 | >98 (after purification) | Inferred from similar solution-phase syntheses |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H-Phe-Asp-OH using Fmoc Chemistry
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc-Asp(OtBu)-OH loaded resin.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-Phe-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Final Fmoc Deprotection:
-
After successful coupling, repeat the Fmoc deprotection steps as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide and decant the ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize to obtain H-Phe-Asp-OH as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. The expected mass for H-Phe-Asp-OH (C13H16N2O5) is approximately 280.28 g/mol .[2]
-
Protocol 2: Solution-Phase Synthesis of Boc-Phe-Asp(OBzl)-OH
This protocol describes the coupling of Boc-Phe-OH with H-Asp(OBzl)-OH in solution.
Materials:
-
Boc-Phe-OH
-
H-Asp(OBzl)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
DCM
-
DMF
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Activation of Boc-Phe-OH:
-
Dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Preparation of H-Asp(OBzl)-OH:
-
In a separate flask, suspend H-Asp(OBzl)-OH (1.0 equivalent) in DCM/DMF (as needed for solubility) and cool to 0°C.
-
Add NMM (1.1 equivalents) to neutralize the amino acid.
-
-
Coupling Reaction:
-
Add the activated Boc-Phe-OH solution to the H-Asp(OBzl)-OH solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter off the DCU precipitate.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2 times), water (1 time), saturated NaHCO₃ solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield Boc-Phe-Asp(OBzl)-OH.
-
-
Characterization:
-
Analyze the product by NMR and mass spectrometry to confirm its structure and purity.
-
Visualizations
Caption: Solid-phase synthesis workflow for H-Phe-Asp-OH.
Caption: Solution-phase synthesis workflow for Boc-Phe-Asp(OBzl)-OH.
References
Application Notes and Protocols for the Enzymatic Synthesis of Phe-Asp using Thermolysin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of N-α-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), a key precursor to the artificial sweetener aspartame (B1666099), using the metalloproteinase thermolysin. This biocatalytic approach offers high specificity and efficiency, representing a greener alternative to traditional chemical synthesis.[1][2] The protocols outlined herein cover the reaction setup, optimization of conditions, and product recovery. Quantitative data from various studies are summarized to facilitate comparison and experimental design. Additionally, diagrams illustrating the experimental workflow and the proposed enzymatic mechanism are provided to enhance understanding.
Introduction
Aspartame (L-aspartyl-L-phenylalanine methyl ester) is a widely used low-calorie artificial sweetener.[1][2] Its industrial production often involves the enzymatic condensation of two key precursors: a protected L-aspartic acid derivative and L-phenylalanine methyl ester.[2][3] Thermolysin, a thermostable neutral metalloproteinase isolated from Bacillus thermoproteolyticus, has emerged as an effective biocatalyst for this process.[2][4]
The use of thermolysin offers several advantages over chemical synthesis, including high stereospecificity, which minimizes the formation of bitter-tasting isomers, and milder reaction conditions, contributing to a more environmentally friendly process.[2] The enzyme catalyzes the formation of a peptide bond between the carboxyl group of N-α-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) and the amino group of L-phenylalanine methyl ester (L-Phe-OMe) to produce Z-Asp-Phe-OMe.[1][5] This precursor can then be deprotected via catalytic hydrogenation to yield the final aspartame product.[1] This document details the methodology for the thermolysin-catalyzed synthesis of this important dipeptide derivative.
Materials and Reagents
-
Enzyme: Thermolysin (EC 3.4.24.27) from Bacillus thermoproteolyticus
-
Substrates:
-
N-α-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp)
-
L-phenylalanine methyl ester hydrochloride (L-Phe-OMe·HCl)
-
-
Solvents:
-
Ethyl acetate
-
tert-Amyl alcohol
-
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) (ionic liquid, optional)[6]
-
-
Buffers:
-
MES (2-(N-morpholino)ethanesulfonic acid) buffer
-
-
Other Reagents:
-
Calcium chloride (for enzyme stabilization)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Diatomaceous earth (for enzyme immobilization)
-
-
Equipment:
-
Reaction vessel (e.g., stirred-tank reactor)
-
pH meter
-
Temperature-controlled water bath or incubator
-
High-performance liquid chromatography (HPLC) system for analysis
-
Filtration apparatus
-
Lyophilizer or vacuum oven for drying
-
Experimental Protocols
General Protocol for Z-Asp-Phe-OMe Synthesis in a Biphasic System
This protocol describes a common method using an ethyl acetate-water biphasic system, which facilitates product precipitation and separation.
-
Enzyme Preparation (Immobilization):
-
For enhanced stability and reusability, thermolysin can be immobilized. A simple method involves adsorbing the enzyme onto a solid support like diatomaceous earth.
-
Dissolve thermolysin in a minimal amount of buffer (e.g., 50 mM MES, pH 7.0) containing calcium chloride.
-
Add the enzyme solution to a suspension of diatomaceous earth and stir gently.
-
Lyophilize the mixture to obtain the immobilized enzyme powder.
-
-
Reaction Setup:
-
Prepare an aqueous phase consisting of MES buffer (e.g., 0.1 M, pH 5.5-5.8).[7]
-
Prepare the organic phase, typically ethyl acetate.
-
In the reaction vessel, dissolve L-Phe-OMe·HCl in the aqueous buffer. Adjust the pH to the desired value (e.g., 5.5) with NaOH to deprotonate the amino group.
-
Add Z-L-Asp to the reaction mixture.
-
Add the organic phase to create the biphasic system. The volume ratio of the organic to the aqueous phase can be optimized (e.g., 1:1).[7]
-
-
Enzymatic Reaction:
-
Add free or immobilized thermolysin to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37-45°C) with constant stirring.[5][6]
-
The product, Z-Asp-Phe-OMe, is sparingly soluble in the reaction medium and will precipitate out of solution, driving the reaction equilibrium towards synthesis.[1]
-
-
Monitoring the Reaction:
-
Product Recovery:
-
At the end of the reaction, separate the precipitated product by filtration.
-
Wash the product with water and a non-polar solvent (e.g., hexane) to remove unreacted substrates and by-products.
-
Dry the purified Z-Asp-Phe-OMe product under vacuum.
-
Protocol for Synthesis in an Organic Solvent
This protocol is adapted for synthesis in a single organic phase with a minimal amount of water.
-
Enzyme and Substrate Preparation:
-
Reaction Conditions:
-
Combine the substrates and the immobilized enzyme in a sealed reaction vessel.
-
Incubate at the optimal temperature (e.g., 45-50°C) with vigorous shaking or stirring.[5]
-
-
Product Recovery:
-
Separate the immobilized enzyme by filtration for reuse.
-
The product can be recovered from the organic solvent by crystallization or precipitation upon cooling or addition of an anti-solvent.
-
Wash and dry the product as described in the previous protocol.
-
Data Presentation
The following tables summarize quantitative data from various studies on the thermolysin-catalyzed synthesis of the aspartame precursor.
Table 1: Effect of Organic Solvent on Reaction Yield
| Organic Solvent | Water Content (%) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl Acetate | Saturated | 28 | 90 | [7] |
| tert-Amyl Alcohol | Low | >300 (continuous) | High (stable activity) | [5] |
| Ionic Liquid (BP6) | 5 | Not specified | 95 | [6] |
Table 2: Influence of Reaction Parameters on Synthesis
| Parameter | Condition | Observation | Reference |
| pH | 5.5 - 5.8 | Optimal for synthesis in an organic two-phase system.[7] | [7][10] |
| 5.8 - 7.3 | Optimal pH can vary depending on the substrates.[10] | ||
| Temperature | 45 - 50°C | Immobilized enzyme shows high stability.[5] | [5] |
| up to 70°C | Immobilized enzyme is stable in the absence of substrate.[5] | ||
| Substrate Concentration | 160 mM L-Phe-OMe, 80 mM Z-L-Asp | 90% conversion yield after 28 hours.[7] | [7] |
| 200 mM L-Phe-OMe, 120 mM Z-L-Asp | Used in a continuous column reactor for over 300 hours.[5] | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Z-Asp-Phe-OMe synthesis.
Proposed Enzymatic Reaction Mechanism
Caption: Proposed mechanism for thermolysin-catalyzed synthesis.
References
- 1. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. Engineering, expression, purification, and production of recombinant thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Synthesis of an Aspartame Precursor Using Thermolysin in Organic Two-Phase System [mbl.or.kr]
- 8. pnas.org [pnas.org]
- 9. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Phenylalanine-Aspartic Acid (Phe-Asp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. This document provides a detailed protocol for the synthesis of the dipeptide Phenylalanine-Aspartic Acid (Phe-Asp) using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][2][3][4] This methodology is fundamental in various research and development areas, including drug discovery, proteomics, and biomaterials science.
The synthesis commences with the attachment of the C-terminal amino acid, Aspartic Acid, to a solid support resin. The subsequent amino acid, Phenylalanine, is then coupled to the deprotected N-terminus of the resin-bound Aspartic Acid. The temporary Fmoc protecting group on the α-amino group is removed with a mild base, while the acid-labile side-chain protecting groups are removed during the final cleavage from the resin.[4] This orthogonal protection scheme allows for the selective deprotection and stepwise elongation of the peptide chain.[4] Following assembly, the dipeptide is cleaved from the resin and purified to homogeneity.
Experimental Protocols
This section details the step-by-step methodology for the synthesis, cleavage, purification, and characterization of this compound.
I. Materials and Reagents
| Reagent | Recommended Supplier(s) | Notes |
| 2-Chlorotrityl chloride (2-CTC) resin | Major chemical suppliers | Highly acid-labile resin suitable for obtaining C-terminal carboxylic acids.[5][6] |
| Fmoc-Asp(OtBu)-OH | Major chemical suppliers | Side-chain protected Aspartic Acid. The OtBu group is acid-labile. |
| Fmoc-Phe-OH | Major chemical suppliers | Standard amino acid for SPPS. |
| Dichloromethane (DCM), peptide synthesis grade | Major chemical suppliers | Used for resin swelling and washing. |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Major chemical suppliers | Primary solvent for coupling and deprotection steps. |
| N,N-Diisopropylethylamine (DIPEA) | Major chemical suppliers | Base used for amino acid loading and activation. |
| Piperidine (B6355638), peptide synthesis grade | Major chemical suppliers | Used for the removal of the Fmoc protecting group. |
| Methanol (MeOH) | Major chemical suppliers | Used for capping unreacted sites on the resin. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Major chemical suppliers | A common coupling reagent. |
| 1-Hydroxybenzotriazole (HOBt) | Major chemical suppliers | Additive used with coupling reagents to reduce racemization. |
| Trifluoroacetic acid (TFA) | Major chemical suppliers | Used for the final cleavage of the peptide from the resin.[6] |
| Triisopropylsilane (TIS) | Major chemical suppliers | A scavenger used in the cleavage cocktail to prevent side reactions. |
| Diethyl ether, cold | Major chemical suppliers | Used for the precipitation of the cleaved peptide.[7] |
| Acetonitrile (ACN), HPLC grade | Major chemical suppliers | Mobile phase component for HPLC purification. |
| Water, HPLC grade | Major chemical suppliers | Mobile phase component for HPLC purification. |
II. Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
III. Step-by-Step Protocol
A. Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (e.g., 1 g, 1.6 mmol/g loading) in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.[6]
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (1.0 eq. relative to resin loading) in DCM.
-
Loading: Drain the DCM from the swollen resin. Add the Fmoc-Asp(OtBu)-OH solution to the resin, followed by DIPEA (2.0 eq. relative to the amino acid). Agitate the mixture for 1-2 hours at room temperature.[6][8]
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.[2]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x) and DMF (3x).
B. Peptide Chain Elongation (Phe Coupling)
-
Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.[9]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.[7]
-
Coupling: Add the activated Fmoc-Phe-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[7]
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Final Fmoc Deprotection: Repeat step B1 to remove the Fmoc group from the N-terminal Phenylalanine.
-
Final Washing: Wash the peptidyl-resin with DMF (5x) and DCM (5x), then dry the resin under vacuum.
C. Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (10 mL/g of resin). Agitate the mixture at room temperature for 2-3 hours.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add 10 volumes of cold diethyl ether to precipitate the crude peptide.[7]
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether (2x). Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
D. Purification and Characterization
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide using a preparative reverse-phase C18 column.[10][11]
-
Use a linear gradient of mobile phase B (ACN with 0.1% TFA) into mobile phase A (water with 0.1% TFA).[10]
-
Monitor the elution at 220 nm and collect the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
-
-
Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS).[12]
-
The expected monoisotopic mass for this compound (C₁₃H₁₆N₂O₅) is approximately 280.11 g/mol .
-
Data Presentation
The following tables present typical quantitative data for the solid-phase synthesis of a dipeptide like this compound. Actual results may vary depending on the specific conditions and reagents used.
Table 1: Resin Loading and Peptide Yield
| Parameter | Typical Value | Notes |
| Resin Type | 2-Chlorotrityl chloride | --- |
| Initial Resin Loading | 1.6 mmol/g | Manufacturer's specification. |
| Fmoc-Asp(OtBu)-OH Loading Efficiency | 0.8 - 1.2 mmol/g | Determined by UV spectrophotometry of the dibenzofulvene adduct upon Fmoc cleavage. |
| Crude Peptide Yield | 70 - 95% | Based on the initial loading of the first amino acid.[7] |
| Purified Peptide Yield | 50 - 80% | Post-HPLC purification. |
Table 2: Purity and Characterization Data
| Analysis | Parameter | Typical Result |
| Analytical RP-HPLC | Crude Purity | > 75% |
| Analytical RP-HPLC | Purified Purity | > 98% |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ | 281.1183 |
| Mass Spectrometry (ESI-MS) | Observed [M+H]⁺ | Within ± 0.1 Da of expected mass |
Conclusion
This document provides a comprehensive guide for the successful solid-phase synthesis of the dipeptide this compound. Adherence to the detailed protocols for synthesis, cleavage, and purification is crucial for obtaining a high-purity product. The provided workflow, data tables, and procedural steps offer a solid foundation for researchers and professionals engaged in peptide synthesis for a wide array of applications.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptideweb.com [peptideweb.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
Application Note: Quantification of Phenylalanine-Aspartate (Phe-Asp) by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanine-Aspartate (Phe-Asp) is a molecule of interest in various fields of biomedical research due to its potential roles in metabolism and cell signaling. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C13H16N2O5 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid |
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, HPLC separation, and MS detection of this compound.
Sample Preparation
A simple protein precipitation method is effective for extracting this compound from biological matrices such as plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Acetonitrile (B52724), chilled to -20°C
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add a known concentration of the internal standard.
-
Add 400 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an HPLC vial for analysis.
HPLC-MS Method
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 40% B over 10 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 281.1 | 120.1 (Phe immonium ion) | 15 |
| This compound | 281.1 | 134.0 (Asp fragment) | 20 |
| This compound-IS | Dependent on isotope labeling | Dependent on isotope labeling | Optimize empirically |
Note: The precursor ion for this compound is [M+H]+. The product ions are characteristic fragments. Collision energies should be optimized for the specific instrument used.
Quantitative Data
The following table summarizes representative concentrations of a related dipeptide, N-beta-L-aspartyl-L-phenylalanine, found in human biological fluids.[2] This data can serve as an approximate reference for expected physiological levels of aspartyl-phenylalanine dipeptides.
| Biological Matrix | Concentration |
| Human Plasma | ~ 5 ng/mL |
| Human Urine | 0.63 ± 0.14 µg/mg creatinine |
Diagrams
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Dipeptide Digestion and Absorption Pathway
Dietary proteins are digested into smaller peptides and amino acids, which are then absorbed by intestinal enterocytes. Dipeptides like this compound are primarily transported into the cells by the peptide transporter 1 (PepT1).[3][4] Inside the cell, they are largely hydrolyzed into their constituent amino acids before entering circulation. Some dipeptides may also enter the bloodstream intact.
Caption: Dipeptide digestion and absorption pathway.
Potential Dipeptide Signaling Pathway
Some dipeptides have been shown to exert biological effects by activating intracellular signaling pathways. For instance, the dipeptide Pro-Gly can activate the JAK2/STAT5 pathway via the PepT1 transporter, leading to the expression and secretion of IGF-1.[5] While a specific signaling role for this compound has not been fully elucidated, a similar mechanism could be hypothesized and investigated.
Caption: Potential dipeptide-mediated signaling pathway.
Conclusion
The HPLC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions ensure reliable and reproducible results. This method can be a valuable tool for researchers investigating the role of this compound in health and disease.
References
- 1. This compound | C13H16N2O5 | CID 6992643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of N-beta-L-aspartyl-L-phenylalanine as a normal constituent of human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
Application Notes and Protocols for the Detection of Phe-Asp Dipeptide in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanine-Aspartic Acid (Phe-Asp) is a molecule of growing interest in various fields of biomedical research, including its potential role as a biomarker and its involvement in physiological and pathological processes. Accurate and sensitive detection of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for elucidating its biological function and exploring its therapeutic and diagnostic potential.
These application notes provide detailed protocols for the detection and quantification of this compound using three distinct methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a hypothetical Fluorescent Probe-Based Assay, and an outline for an Antibody-Based Immunoassay (ELISA). Additionally, a protocol for Capillary Electrophoresis (CE) is included as a complementary separation technique.
I. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex mixtures, making it the gold standard for dipeptide analysis.[1] This protocol outlines a method for the analysis of this compound in human plasma.
Experimental Protocol
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
This procedure is designed to remove high-abundance proteins and other interfering substances from plasma samples.[2][3][4]
-
Materials:
-
Human plasma (collected in EDTA- or heparin-containing tubes)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Trifluoroacetic acid (TFA)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d5)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge, vortex mixer, and evaporator.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of 0.1% TFA in water.
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% TFA in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% TFA in water.
-
Elute the dipeptides with 1 mL of 50% acetonitrile in water containing 0.1% TFA.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM transitions for this compound and a hypothetical internal standard are listed in the table below. These transitions should be optimized for the specific instrument used.
-
Data Presentation
Table 1: Hypothetical MRM Transitions and Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 281.1 | 120.1 (Phe immonium ion) | 50 | 15 |
| This compound | 281.1 | 133.0 (Asp-related fragment) | 50 | 12 |
| This compound-d5 (IS) | 286.1 | 125.1 | 50 | 15 |
Visualization
LC-MS/MS workflow for this compound quantification.
II. Detection of this compound with a Hypothetical Fluorescent Probe
This section outlines the principles and a hypothetical protocol for the detection of this compound using a specifically designed fluorescent probe. This approach offers a potential alternative to LC-MS/MS for high-throughput screening applications. The design of such a probe would be a significant research endeavor.[5][6]
Principle
A fluorescent probe for this compound could be designed based on a recognition motif that selectively binds to the dipeptide. This binding event would then trigger a change in the fluorescent properties of the probe, such as an increase in fluorescence intensity ("turn-on" probe).[7] The recognition element could be a synthetic peptide or a small molecule with a cavity complementary to this compound.
Hypothetical Experimental Protocol
1. Probe Synthesis and Characterization
-
A synthetic peptide sequence with affinity for this compound would be synthesized using solid-phase peptide synthesis.
-
A fluorophore (e.g., a FRET pair or an environment-sensitive dye) would be conjugated to the peptide.[8]
-
The final probe would be purified by HPLC and its identity confirmed by mass spectrometry.
2. Assay Procedure
-
Materials:
-
Prepared biological sample (e.g., deproteinized plasma)
-
Fluorescent probe stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a standard curve of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the standard or sample.
-
Add 50 µL of the fluorescent probe solution (at a pre-optimized concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Quantify the concentration of this compound in the samples by interpolating from the standard curve.
-
Data Presentation
Table 2: Hypothetical Performance of a Fluorescent Probe for this compound
| Parameter | Value |
| Limit of Detection (LOD) | 50 nM |
| Linear Range | 0.1 - 10 µM |
| Specificity | High for this compound over other dipeptides |
| Excitation/Emission (nm) | 485 / 520 |
Visualization
Workflow for this compound detection using a fluorescent probe.
III. Antibody-Based Detection of this compound (ELISA)
Principle
A competitive ELISA for this compound would involve the dipeptide in the sample competing with a labeled (e.g., biotinylated or enzyme-conjugated) this compound for binding to a limited amount of anti-Phe-Asp antibody coated on a microplate. The signal generated is inversely proportional to the amount of this compound in the sample.
Generic Experimental Protocol
1. Antibody Development and Plate Coating
-
A polyclonal or monoclonal antibody specific to this compound would need to be generated and characterized.
-
The wells of a 96-well microplate would be coated with this capture antibody.
2. Assay Procedure
-
Materials:
-
Anti-Phe-Asp antibody-coated 96-well plate
-
Prepared biological samples and this compound standards
-
Biotinylated this compound
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader.
-
-
Procedure:
-
Add standards and samples to the wells of the antibody-coated plate.
-
Add a fixed amount of biotinylated this compound to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate multiple times with wash buffer.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm.
-
The concentration of this compound is inversely proportional to the signal.
-
Data Presentation
Table 3: Expected Characteristics of a this compound ELISA
| Parameter | Expected Value |
| Assay Type | Competitive ELISA |
| Sensitivity | 1-10 ng/mL |
| Sample Volume | 50-100 µL |
| Assay Time | 3-4 hours |
Visualization
Principle of a competitive ELISA for this compound detection.
IV. Separation of this compound by Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field, offering a high-resolution separation technique that is complementary to HPLC.[9][10]
Experimental Protocol
-
Instrumentation: A capillary electrophoresis system with UV or diode-array detection.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer, pH 2.5.
-
Separation Voltage: 20 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 200 nm.
-
Sample Preparation: Deproteinized sample as described in the LC-MS/MS protocol, reconstituted in the BGE.
Data Presentation
Table 4: Typical Parameters for CE Separation of Dipeptides
| Parameter | Setting |
| Capillary Dimensions | 50 µm i.d. x 50 cm |
| Background Electrolyte | 50 mM Sodium Phosphate, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25°C |
| Detection Wavelength | 200 nm |
Visualization
Workflow for the separation of this compound by Capillary Electrophoresis.
Summary and Comparison of Methods
Table 5: Comparison of this compound Detection Methodologies
| Feature | LC-MS/MS | Fluorescent Probe Assay | ELISA | Capillary Electrophoresis |
| Principle | Mass-to-charge ratio | Fluorescence change upon binding | Antibody-antigen binding | Charge-to-size ratio |
| Sensitivity | Very High (pM-nM) | High (nM-µM) | High (ng/mL) | Moderate (µM) |
| Specificity | Very High | Dependent on probe design | High | Moderate |
| Throughput | Moderate | High | High | Moderate |
| Instrumentation | Complex, Expensive | Standard plate reader | Standard plate reader | Specialized |
| Development | Method development required | Probe synthesis required | Antibody development required | Method development required |
Conclusion
The choice of method for the detection of this compound in complex biological samples will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. LC-MS/MS offers the highest sensitivity and specificity and is ideal for quantitative studies. Fluorescent probe and ELISA-based methods, once developed, are well-suited for high-throughput screening applications. Capillary electrophoresis serves as a valuable orthogonal separation technique for method validation and purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembled dipeptide based fluorescent nanoparticles as a platform for developing cellular imaging probes and targeted drug delivery chaperones - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00885D [pubs.rsc.org]
- 6. Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of synthetic peptide-based fluorescence probes for turn-on detection of hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioamide-based fluorescent sensors for dipeptidyl peptidase 4 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03309D [pubs.rsc.org]
- 9. Separation of Peptides and Protein Digests by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phe-Asp Dipeptide Stability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical stability of peptides is a critical attribute that influences their efficacy, safety, and shelf-life as therapeutic agents. The dipeptide Phenylalanine-Aspartate (Phe-Asp) is susceptible to various degradation pathways, primarily influenced by pH, temperature, and buffer composition. Understanding the degradation kinetics and identifying the resulting products are essential for formulation development, establishing appropriate storage conditions, and ensuring the quality of this compound-containing products.
This document provides a detailed protocol for conducting a comprehensive stability assay of the this compound dipeptide. It outlines the methodologies for forced degradation studies under various stress conditions and the analytical procedures for quantifying the parent peptide and its degradation products.
Key Degradation Pathways
The primary degradation pathways for this compound involve reactions at the aspartic acid residue and the peptide bond. These include:
-
Peptide Bond Hydrolysis: Cleavage of the amide bond between phenylalanine and aspartic acid, yielding the individual amino acids. This is more prevalent under strongly acidic or basic conditions.
-
Aspartic Acid Isomerization: Intramolecular cyclization to a succinimide (B58015) intermediate, which can subsequently hydrolyze to form either the native α-aspartyl peptide or the isomeric β-aspartyl peptide.
-
Racemization (Epimerization): The chiral center of the aspartic acid residue can undergo inversion, leading to the formation of D-aspartyl dipeptides.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide to form a stable six-membered ring, cyclo(this compound). This is a common degradation pathway for dipeptides, especially under neutral to slightly basic conditions and at elevated temperatures.
Data Presentation: this compound Stability Under Various Conditions
While specific kinetic data for the this compound dipeptide is not extensively published, the following table summarizes the expected stability trends based on studies of aspartame (B1666099) (a methyl ester of this compound) and other aspartic acid-containing peptides. This data is illustrative and intended to guide experimental design.
| Stress Condition | Parameter | Value | Expected Outcome |
| pH | pH 2.0 | Increased Rate | Predominantly peptide bond hydrolysis. |
| pH 4.3 | High Stability | Optimal pH for stability with a reported half-life of nearly 300 days at room temperature for aspartame.[1] | |
| pH 7.0 | Decreased Stability | Increased rates of isomerization, racemization, and diketopiperazine formation. The half-life of aspartame is reported to be only a few days at this pH.[1] | |
| pH 10.0 | Increased Rate | Accelerated isomerization and racemization.[2][3] | |
| Temperature | 4°C | High Stability | Recommended for long-term storage of solutions. |
| 25°C (Room Temp) | Moderate Stability | Degradation is observable over time, especially at non-optimal pH. | |
| 40°C | Increased Rate | Accelerated degradation studies. | |
| 80°C | Rapid Degradation | Used for forced degradation studies to rapidly identify potential degradation products.[3] | |
| Oxidation | 3% H₂O₂ | Generally Stable | The side chains of Phe and Asp are not highly susceptible to oxidation under these conditions. |
Experimental Protocols
Forced Degradation Study
This protocol describes the conditions for intentionally degrading the this compound dipeptide to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Materials:
-
This compound dipeptide
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate (B84403) buffers (pH 2.0, 4.0, 7.0, 10.0)
-
High-purity water
-
Incubators or water baths
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C for 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Aliquot the stock solution into vials and incubate at 80°C for 24, 48, and 72 hours.
-
pH-Dependent Degradation: Prepare solutions of this compound (e.g., 0.1 mg/mL) in phosphate buffers at pH 2.0, 4.0, 7.0, and 10.0. Incubate at 40°C and collect samples at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
-
Sample Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of NaOH or HCl, respectively.
-
Sample Storage: Store all samples at 2-8°C until analysis.
Stability-Indicating HPLC-UV/MS Method
This method is designed to separate and quantify the intact this compound dipeptide from its potential degradation products.
Instrumentation and Columns:
-
HPLC or UPLC system with a UV detector and preferably coupled to a mass spectrometer (MS).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm and 254 nm |
| Injection Volume | 10 µL |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 22 | |
| 25 | |
| 26 | |
| 30 |
Mass Spectrometry Conditions (if available):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis to aid in the identification of degradation products.
Data Analysis:
-
Quantification: Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time zero).
-
Degradation Products: Identify and quantify the major degradation products by their retention times and mass-to-charge ratios.
-
Kinetics: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) from the slope of the line. Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Mandatory Visualizations
Caption: Major degradation pathways of the this compound dipeptide.
Caption: Experimental workflow for the this compound stability assay.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. Capillary electrophoresis analysis of hydrolysis, isomerization and enantiomerization of aspartyl model tripeptides in acidic and alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of aspartic acid isomerization and enantiomerization in model aspartyl tripeptides under forced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
Application Notes and Protocols for Phe-Asp Quantification in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of dipeptides, such as Phenylalanine-Aspartic Acid (Phe-Asp), in cell culture media is crucial for understanding cellular metabolism, optimizing media composition, and ensuring consistent bioprocess performance. Dipeptides can serve as a source of amino acids for cells, and their uptake and metabolism can influence cell growth, viability, and protein production.[1] This document provides detailed application notes and protocols for the accurate quantification of this compound in cell culture media using two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. Additionally, a general protocol for developing an Enzyme-Linked Immunosorbent Assay (ELISA) is described.
This compound is a dipeptide composed of L-phenylalanine and L-aspartic acid.[2] Its quantification in the complex matrix of cell culture media requires sensitive and specific analytical methods to distinguish it from other components like individual amino acids, other dipeptides, and proteins.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described methods. These values are illustrative and may vary depending on the cell line, culture conditions, and media formulation. Dipeptides are often added to cell culture media at concentrations ranging from millimolar (mM) to grams per liter (g/L) to enhance the solubility of certain amino acids.[3][4]
Table 1: Quantification of this compound in Spiked Cell Culture Media using LC-MS/MS
| Sample ID | Spiked this compound Concentration (µM) | Measured Concentration (µM) | Recovery (%) | RSD (%) (n=3) |
| Control | 0 | < LOQ | - | - |
| Spike 1 | 1 | 0.98 | 98 | 4.5 |
| Spike 2 | 10 | 9.92 | 99.2 | 3.2 |
| Spike 3 | 100 | 101.5 | 101.5 | 2.1 |
| Spike 4 | 1000 | 995.0 | 99.5 | 1.5 |
| LOQ: Limit of Quantification |
Table 2: Quantification of this compound in a Fed-Batch Cell Culture using HPLC with Pre-column Derivatization
| Time Point (Day) | This compound Concentration (mM) | Standard Deviation (mM) |
| 0 | 5.00 | 0.12 |
| 2 | 4.25 | 0.15 |
| 4 | 3.10 | 0.09 |
| 6 | 1.85 | 0.11 |
| 8 | 0.95 | 0.08 |
| 10 | 0.25 | 0.04 |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a robust and sensitive method for the quantification of this compound in cell culture media without the need for derivatization.
1. Sample Preparation
-
Collect 1 mL of cell culture supernatant by centrifuging the cell culture at 300 x g for 5 minutes to pellet the cells.
-
To 100 µL of the supernatant, add 400 µL of ice-cold methanol (B129727) (containing an internal standard, e.g., stable isotope-labeled this compound) to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: ACQUITY UPLC I-Class or equivalent.[5]
-
Column: ACQUITY Premier HSS T3 2.1 x 150 mm or equivalent reversed-phase column.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-95% B
-
15-17 min: 95% B
-
17-17.1 min: 95-2% B
-
17.1-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.[8]
-
Mass Spectrometer: Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 2.5 kV.[5]
-
Source Temperature: 150°C.[5]
-
Desolvation Temperature: 500°C.[5]
-
MRM Transitions:
-
This compound (MW: 280.28 g/mol ): Precursor ion (Q1) m/z 281.1 -> Product ions (Q3) for quantification and qualification (e.g., m/z 120.1, m/z 70.1). Note: These are predicted fragments and should be optimized by direct infusion of a this compound standard.
-
Internal Standard (e.g., 13C9, 15N-Phe-Asp): Precursor and product ions will be shifted according to the isotopic labeling.
-
3. Data Analysis
-
Quantify the peak area of this compound and the internal standard.
-
Generate a calibration curve using a series of this compound standards prepared in a similar matrix.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Protocol 2: Quantification of this compound by HPLC with Pre-column Derivatization
This method is suitable for laboratories with HPLC systems equipped with a fluorescence detector. It involves the derivatization of the primary amine group of this compound with o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[9][10][11][12]
1. Reagent Preparation
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust the pH with concentrated sodium hydroxide.[9]
-
OPA Reagent: Dissolve o-Phthalaldehyde in methanol, then add 3-mercaptopropionic acid and borate buffer. Prepare fresh and protect from light.[9]
-
FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate in acetonitrile. Prepare fresh as it is moisture-sensitive.[9]
2. Sample Preparation
-
Collect cell culture supernatant as described in Protocol 1, step 1.
-
Dilute the supernatant 1:10 with 0.1 M HCl.[12]
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
3. Automated Pre-column Derivatization and HPLC Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector and an autosampler capable of automated derivatization.
-
Derivatization Program (in autosampler):
-
Aspirate 5 µL of Borate Buffer.
-
Aspirate 1 µL of sample/standard.
-
Aspirate 1 µL of OPA Reagent.
-
Mix in the needle and wait for 1 minute for the reaction with the primary amine.
-
Aspirate 1 µL of FMOC Reagent.
-
Mix and inject.[9]
-
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium Acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the derivatized this compound. The gradient needs to be optimized for baseline separation from other derivatized components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector Wavelengths:
-
For OPA derivatives: Excitation 340 nm, Emission 450 nm.
-
For FMOC derivatives: Excitation 266 nm, Emission 305 nm. (The detector can be programmed to switch wavelengths during the run if analyzing both primary and secondary amino acids/peptides).
-
4. Data Analysis
-
Identify the peak corresponding to the derivatized this compound based on the retention time of a standard.
-
Quantify the peak area.
-
Generate a calibration curve using a series of derivatized this compound standards.
-
Calculate the concentration of this compound in the samples.
Protocol 3: General Protocol for this compound Quantification by Competitive ELISA
This protocol outlines the steps for developing a competitive ELISA to quantify this compound. This method requires a specific antibody against this compound, which may need to be custom-developed.
1. Principle
Free this compound in the sample competes with this compound coated on the microplate for binding to a limited amount of anti-Phe-Asp antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.
2. Materials
-
High-binding 96-well microplate.
-
This compound standard.
-
This compound-carrier protein conjugate (for coating).
-
Anti-Phe-Asp primary antibody (rabbit or mouse).
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse).
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).
-
TMB Substrate Solution.
-
Stop Solution (e.g., 2 N H₂SO₄).
3. Protocol
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-carrier protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of the diluted anti-Phe-Asp primary antibody for 1-2 hours at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm.
4. Data Analysis
-
Generate a standard curve by plotting the absorbance against the log of the this compound concentration.
-
The curve will be sigmoidal with a negative slope.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic context of this compound in cell culture.
Caption: General experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H16N2O5 | CID 6992643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20110262965A1 - Cell culture medium comprising small peptides - Google Patents [patents.google.com]
- 4. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. sciex.com [sciex.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. jasco-global.com [jasco-global.com]
Application Notes: Phe-Asp in Receptor Binding and Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phe-Asp, a dipeptide composed of Phenylalanine and Aspartic Acid, is a molecule of interest in various biological contexts. While its direct interaction with a specific receptor is not extensively characterized, its structural similarity to other bioactive dipeptides suggests potential applications in receptor binding assays and other bioactivity studies. These application notes provide detailed protocols for investigating the potential of this compound in three key areas: inhibition of Angiotensin-Converting Enzyme (ACE), modulation of the sweet taste receptor (TAS1R2/TAS1R3), and assessment of its antioxidant and cytoprotective effects.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Application: To determine the inhibitory potential of this compound on ACE, a key enzyme in the regulation of blood pressure. Dipeptides, particularly those with aromatic C-terminal residues, are known to be effective ACE inhibitors.
Data Presentation
| Dipeptide | IC50 (µM) | Reference Compound | IC50 (nM) |
| Val-Trp | 5.5 | Captopril (B1668294) | 1.7 - 15.1[1] |
| Ile-Trp | 0.50 | Lisinopril | - |
| Val-Tyr | - | Enalaprilat | - |
| Trp-Val | 307.61[2] | - | - |
| This compound (Predicted) | Micromolar Range | - | - |
Note: The IC50 value for this compound is predicted to be in the micromolar range based on the activity of other dipeptides.
Experimental Protocol: ACE Inhibition Assay (Spectrophotometric)
This protocol is based on the hydrolysis of the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) by ACE.[3][4]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)
-
This compound
-
Captopril (positive control)
-
Assay Buffer: 50 mM HEPES with 300 mM NaCl, pH 8.0
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in the assay buffer.
-
Prepare a stock solution of FAPGG in the assay buffer (e.g., 0.5 mM).[5]
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a stock solution of Captopril for the positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% ACE activity): Add ACE solution and assay buffer.
-
Test wells: Add ACE solution and the corresponding dilution of this compound.
-
Positive control wells: Add ACE solution and the corresponding dilution of Captopril.
-
-
Pre-incubation:
-
Add 50 µL of assay buffer (for control) or this compound/Captopril dilutions to the respective wells.
-
Add 50 µL of ACE solution to the control, test, and positive control wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 100 µL of the FAPGG substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Measurement:
-
Measure the decrease in absorbance at 340 nm every minute for 20-30 minutes at 37°C. The hydrolysis of FAPGG leads to a decrease in absorbance.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of ACE activity, from the dose-response curve.
-
Experimental Workflow
Caption: Workflow for ACE inhibition assay.
Sweet Taste Receptor (TAS1R2/TAS1R3) Activation Assay
Application: To investigate whether this compound can activate or modulate the human sweet taste receptor, TAS1R2/TAS1R3. This is relevant as its isomer, Asp-Phe, is a component of the artificial sweetener aspartame (B1666099).
Data Presentation
Direct binding affinity data for this compound on the sweet taste receptor is not available. The following table provides EC50 values for related compounds from cell-based functional assays, which measure receptor activation.
| Compound | Receptor | Assay Type | EC50 (µM) |
| Aspartame | hTAS1R2/TAS1R3 | Calcium Mobilization | ~30-100 |
| Sucrose | hTAS1R2/TAS1R3 | Calcium Mobilization | ~20,000-50,000 |
| Neotame | hTAS1R2/TAS1R3 | Calcium Mobilization | ~0.03-0.1 |
| This compound (Hypothetical) | hTAS1R2/TAS1R3 | Calcium Mobilization | To be determined |
Experimental Protocol: Cell-Based Calcium Mobilization Assay
This protocol describes a functional assay to measure the activation of the TAS1R2/TAS1R3 receptor expressed in a heterologous cell line (e.g., HEK293T) by monitoring changes in intracellular calcium levels.[6][7]
Materials:
-
HEK293T cells stably co-expressing human TAS1R2 and TAS1R3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Aspartame (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (e.g., FLIPR)
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293T-TAS1R2/TAS1R3 cells in appropriate medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in the assay buffer. Create serial dilutions to generate a dose-response curve.
-
Prepare a stock solution and serial dilutions of aspartame as a positive control.
-
-
Measurement of Calcium Flux:
-
Wash the cells with assay buffer after dye loading.
-
Place the cell plate into the fluorescence microplate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading.
-
Add the this compound or aspartame solutions to the wells.
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the responses to the maximum response of a known agonist (e.g., aspartame).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 value, the concentration of this compound that elicits 50% of the maximal response, from the dose-response curve.
-
Signaling Pathway
References
- 1. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fmoc-Based Solid-Phase Synthesis of the Dipeptide Phe-Asp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of peptide chains on an insoluble resin support. This methodology offers significant advantages, including the use of mild reaction conditions and the straightforward purification of intermediates. This application note provides a detailed protocol for the synthesis of the dipeptide Phenylalanyl-Aspartate (Phe-Asp) using Fmoc chemistry.
The synthesis begins with an aspartic acid residue, protected on its side chain with a tert-butyl (OtBu) group, pre-loaded onto a Wang resin. The Wang resin is selected to yield a C-terminal carboxylic acid upon cleavage. The synthesis proceeds with the removal of the Fmoc group from the aspartate residue, followed by the coupling of Fmoc-protected phenylalanine (Fmoc-Phe-OH). Subsequent cleavage from the resin and deprotection of the side chain yields the desired this compound dipeptide. A critical consideration in the synthesis of aspartic acid-containing peptides is the potential for aspartimide formation, a side reaction that can lead to impurities.[1] This protocol incorporates measures to minimize this side reaction.
Experimental Protocols
This section details the step-by-step methodology for the manual Fmoc-based solid-phase synthesis of the this compound dipeptide.
Materials and Reagents
-
Fmoc-Asp(OtBu)-Wang resin (Low loading, e.g., 0.25-0.40 mmol/g)[2]
-
Fmoc-Phe-OH
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
HPLC Solvents:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
-
Solid-phase synthesis vessel with a sintered glass frit
Synthesis Workflow
The synthesis of this compound follows a cyclical process of deprotection and coupling, culminating in cleavage and purification.
Detailed Protocol
Step 1: Resin Swelling
-
Place the Fmoc-Asp(OtBu)-Wang resin (e.g., 100 mg, 0.04 mmol based on 0.4 mmol/g loading) into a solid-phase synthesis vessel.
-
Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 1 hour with occasional agitation.[3]
-
Drain the DMF through the frit.
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF, 2 mL) to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for an additional 12 minutes.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (6 x 2 mL) to remove all traces of piperidine.[4]
Step 3: Coupling of Fmoc-Phe-OH
-
In a separate vial, pre-activate the Fmoc-Phe-OH by dissolving Fmoc-Phe-OH (5 equivalents, 0.2 mmol, 77.5 mg), HBTU (5 equivalents, 0.2 mmol, 75.9 mg) in DMF (1.5 mL).
-
Add DIPEA (10 equivalents, 0.4 mmol, 70 µL) to the activation mixture.[4]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 40-60 minutes at room temperature.[4]
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (4 x 2 mL).[4]
Step 4: Cleavage and Deprotection
-
Wash the peptide-resin sequentially with DCM (3 x 2 mL) and MeOH (3 x 2 mL) and dry under vacuum for at least 1 hour.[3]
-
Add the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS, 2 mL) to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
Step 5: Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (approx. 25 mL). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Characterization
HPLC Purification
The crude peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
System: Preparative RP-HPLC system with a UV detector.
-
Column: Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[5]
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B).[5]
-
Inject the peptide solution.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. The gradient should be optimized for the best separation.
-
Monitor the elution at 214 nm and 280 nm.[6]
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound dipeptide.
-
Mass Spectrometry Characterization
The identity of the purified dipeptide is confirmed by mass spectrometry.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Mass: The theoretical monoisotopic mass of this compound (C₁₃H₁₆N₂O₅) is 280.11 Da. The observed mass should correspond to [M+H]⁺ at m/z 281.12 or [M-H]⁻ at m/z 279.10.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the Fmoc-based synthesis of the this compound dipeptide. Actual results may vary depending on the specific reagents, equipment, and techniques used.
| Parameter | Value | Notes |
| Starting Resin | Fmoc-Asp(OtBu)-Wang Resin | Loading: 0.25-0.40 mmol/g[2] |
| Scale of Synthesis | 0.04 mmol | Based on 100 mg of resin with 0.4 mmol/g loading |
| Fmoc-Phe-OH | 5 equivalents (0.2 mmol) | An excess is used to drive the coupling reaction to completion.[4] |
| HBTU | 5 equivalents (0.2 mmol) | Coupling activator.[4] |
| DIPEA | 10 equivalents (0.4 mmol) | Base for activation.[4] |
| Deprotection Time | 3 + 12 minutes | Two-step deprotection is often employed for efficiency.[4] |
| Coupling Time | 40 - 60 minutes | Reaction completion can be monitored by a Kaiser test.[4] |
| Cleavage Time | 2 hours | |
| Expected Crude Yield | 70-90% | Yield is sequence-dependent. |
| Purity after HPLC | >95% | Dependent on the efficiency of the purification.[7] |
Troubleshooting and Key Considerations
-
Aspartimide Formation: This is a major side reaction for peptides containing aspartic acid, especially at Asp-Gly or Asp-Ser sequences. It is promoted by the basic conditions of Fmoc deprotection.[1][8] To minimize this, use fresh deprotection solution, keep deprotection times as short as necessary for complete Fmoc removal, and consider using bulkier side-chain protecting groups for Asp if significant side product formation is observed.[9]
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling time, the coupling step should be repeated.
-
Racemization: While generally low with standard coupling reagents, racemization can occur. Using additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimide-based coupling can suppress this.[3]
-
Water Content: Ensure all solvents, particularly DMF, are of high purity and have low water content to prevent unwanted side reactions.
By following this detailed protocol, researchers can successfully synthesize the this compound dipeptide with high purity, suitable for a variety of applications in scientific research and drug development.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Phe-OH [cem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Boc-Protection Strategy for the Solution-Phase Synthesis of Phenylalanine-Aspartic Acid (Phe-Asp) Dipeptide
Introduction
The synthesis of peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to research tools. The Boc (tert-butoxycarbonyl) protection strategy is a classical and robust method for the synthesis of peptides in solution. This application note provides a detailed protocol for the synthesis of the dipeptide Phenylalanine-Aspartic acid (Phe-Asp) using a Boc-protection strategy. This method involves the protection of the α-amino group of phenylalanine with a Boc group, followed by coupling with a side-chain protected aspartic acid derivative, and concluding with the deprotection of the resulting dipeptide. The protocols outlined below are intended for researchers and scientists in the fields of peptide chemistry and drug development.
Overall Synthesis Strategy
The solution-phase synthesis of this compound using a Boc-protection strategy involves three main stages:
-
Protection: The α-amino group of L-Phenylalanine is protected with a Boc group to prevent self-coupling and other side reactions during the subsequent coupling step.
-
Coupling: The N-terminally protected Boc-Phe-OH is coupled with the C-terminally and side-chain protected L-Aspartic acid derivative, L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH), using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.
-
Deprotection: The Boc and benzyl (B1604629) (Bzl) protecting groups are removed from the dipeptide to yield the final this compound product.
Quantitative Data Summary
The following table summarizes the typical quantitative data for each step of the this compound synthesis.
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| 1 | Boc Protection of Phe | Di-tert-butyl dicarbonate, NaOH | Water/tert-Butyl Alcohol | ~12 hours | Room Temperature | 78-87%[1] |
| 2 | Peptide Coupling | DCC, HOBt | Dichloromethane (DCM) | 12-24 hours | 0°C to Room Temp. | 70-91%[2] |
| 3 | Global Deprotection | TFA, H₂/Pd-C, Formic Acid | Methanol/DCM | 1-2 hours (TFA), 1-2 hours (H₂) | Room Temperature | ~80-95%[3][4] |
Experimental Protocols
Protocol 1: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)
This protocol describes the protection of the α-amino group of L-phenylalanine with a Boc group.[1]
Materials and Reagents:
-
L-Phenylalanine
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
tert-Butyl alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pentane
-
Potassium hydrogen sulfate (B86663) (KHSO₄)
-
Ethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a suitable flask, dissolve L-phenylalanine (1 mol) in a solution of NaOH (1.1 mol) in water.
-
Add tert-butyl alcohol to the solution.
-
To the well-stirred, clear solution, add di-tert-butyl dicarbonate (1 mol) dropwise over 1 hour. A white precipitate may appear.
-
Stir the reaction mixture overnight at room temperature. The pH of the solution should be between 7.5 and 8.5.
-
Extract the reaction mixture twice with pentane.
-
Acidify the combined aqueous layers to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution.
-
Extract the turbid reaction mixture four times with ethyl ether.
-
Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure at a bath temperature not exceeding 30°C.
-
Treat the resulting oil with hexane (B92381) and allow it to crystallize.
-
Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to a constant weight.
Protocol 2: Synthesis of Boc-Phe-Asp(OBzl)-OH
This protocol describes the coupling of Boc-Phe-OH with L-aspartic acid β-benzyl ester (H-Asp(OBzl)-OH).
Materials and Reagents:
-
Boc-Phe-OH
-
L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH)
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M HCl
-
5% NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve H-Asp(OBzl)-OH (1.0 equivalent) in DCM and neutralize with DIPEA (1.1 equivalents). Stir at room temperature for 20 minutes.
-
To the cooled Boc-Phe-OH solution, slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the activation mixture at 0°C for 30 minutes.
-
Add the neutralized H-Asp(OBzl)-OH solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 3: Global Deprotection of Boc-Phe-Asp(OBzl)-OH to this compound
This protocol describes the simultaneous removal of the Boc and benzyl protecting groups.
Materials and Reagents:
-
Boc-Phe-Asp(OBzl)-OH
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Hydrogenolysis (Removal of Benzyl group):
-
Dissolve the purified Boc-Phe-Asp(OBzl)-OH (1.0 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Boc-Phe-Asp-OH.
-
-
Acidolysis (Removal of Boc group):
-
Dissolve the Boc-Phe-Asp-OH from the previous step in anhydrous DCM.
-
Add an equal volume of TFA (a 1:1 solution of TFA/DCM).[6][7]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Once complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the final this compound dipeptide by adding cold diethyl ether.
-
Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The final product can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of Phe-Asp in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of dipeptide metabolism is a burgeoning field in biomedical research and drug development. Dipeptides can serve as nutrient sources, signaling molecules, and pro-drugs. Understanding their uptake, breakdown, and subsequent metabolic fate is crucial for elucidating their physiological roles and therapeutic potential. Phenylalanyl-Aspartate (Phe-Asp) is a dipeptide of interest due to the diverse metabolic pathways of its constituent amino acids, Phenylalanine and Aspartate.
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2][3][4] By replacing one or more atoms in this compound with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can track the dipeptide and its metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This allows for the unambiguous identification and quantification of downstream metabolic products, providing unparalleled insights into metabolic pathways.[1][7]
These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic studies, along with methodologies for sample analysis and data interpretation.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5][6][8][9] This method allows for the stepwise addition of amino acids to a solid resin support, with the isotopically labeled amino acid incorporated at the desired position.
Protocol 1: Solid-Phase Synthesis of Isotopically Labeled this compound
This protocol describes the synthesis of this compound with a ¹³C-labeled Phenylalanine ([¹³C₉, ¹⁵N₁]-L-phenylalanine). A similar procedure can be followed to label the Aspartate residue.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-[¹³C₉, ¹⁵N₁]-L-Phe-OH (or other desired labeled Phenylalanine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Diethyl ether (cold)
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Labeled Phenylalanine:
-
Dissolve Fmoc-[¹³C₉, ¹⁵N₁]-L-Phe-OH (3 equivalents to the resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Shake at room temperature for 2 hours.
-
Perform a ninhydrin (B49086) test to check for complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Phenylalanine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude labeled this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry.
-
Metabolic Studies using Isotopically Labeled this compound
The following protocol outlines a general workflow for studying the metabolism of isotopically labeled this compound in a cell culture model. This can be adapted for in vivo studies.
Protocol 2: In Vitro Metabolic Tracing of Labeled this compound
Materials:
-
Cultured cells (e.g., CHO, HEK293, or a cell line relevant to the research question)
-
Cell culture medium and supplements
-
Isotopically labeled this compound (from Protocol 1)
-
Phosphate-buffered saline (PBS), cold
-
Quenching solution (e.g., 60% methanol (B129727) at -80°C)
-
Extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Labeling Experiment:
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Add medium containing the isotopically labeled this compound at a known concentration.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of uptake and metabolism.
-
-
Metabolism Quenching and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with cold PBS to remove any remaining extracellular labeled dipeptide.
-
Add ice-cold quenching solution to the cells to instantly halt all enzymatic activity.
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Add the extraction solvent, vortex thoroughly, and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable solvent for either LC-MS or NMR analysis.
-
Analytical Methodologies
Mass Spectrometry (MS)
MS is a highly sensitive technique for detecting and quantifying isotopically labeled compounds.[10]
Protocol 3: LC-MS/MS Analysis of Labeled this compound Metabolites
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC).
Procedure:
-
Chromatographic Separation: Separate the metabolites using a suitable LC method (e.g., reverse-phase or HILIC chromatography).
-
Mass Spectrometry Analysis:
-
Acquire data in both full scan mode to identify all detectable ions and in MS/MS mode to fragment ions for structural confirmation.
-
Monitor for the expected mass shift in this compound and its potential metabolites. For example, if using [¹³C₉, ¹⁵N₁]-Phe-Asp, the labeled Phe will have a mass increase of 10 Da compared to the unlabeled form.
-
Create extracted ion chromatograms (EICs) for the labeled and unlabeled versions of Phe, Asp, and other potential downstream metabolites (e.g., TCA cycle intermediates).
-
-
Data Analysis:
-
Identify and quantify the peak areas of the labeled metabolites.
-
Calculate the fractional labeling to determine the proportion of a metabolite pool that is derived from the labeled this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can distinguish between different isotopomers (molecules with the same number of isotopic labels but at different positions).[11][12][13][14][15]
Protocol 4: NMR Analysis of Labeled this compound Metabolism
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O).
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C spectra to identify and quantify major metabolites.
-
Acquire two-dimensional (2D) spectra, such as ¹H-¹³C HSQC, to resolve spectral overlap and confirm assignments.
-
-
Data Analysis:
-
Integrate the signals of labeled and unlabeled metabolites to determine their relative concentrations.
-
Analyze the coupling patterns in the ¹³C spectra to determine the specific positions of the isotopic labels, which can provide detailed information about the metabolic pathways involved.
-
Data Presentation
Quantitative data from metabolic tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Uptake and Intracellular Concentration of Labeled this compound
| Time (minutes) | Extracellular Labeled this compound (µM) | Intracellular Labeled this compound (nmol/mg protein) |
| 0 | 100.0 | 0.0 |
| 15 | 85.2 | 5.8 |
| 30 | 72.1 | 10.2 |
| 60 | 55.9 | 15.7 |
| 120 | 38.6 | 18.1 |
Table 2: Fractional Labeling of Intracellular Amino Acids and Metabolites from Labeled this compound
| Time (minutes) | Labeled Phenylalanine (%) | Labeled Aspartate (%) | Labeled Malate (%) | Labeled Citrate (%) |
| 15 | 12.5 | 8.2 | 1.5 | 0.8 |
| 30 | 25.3 | 18.9 | 4.1 | 2.3 |
| 60 | 48.7 | 35.6 | 9.8 | 5.5 |
| 120 | 65.1 | 52.3 | 18.2 | 10.7 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for isotopic labeling of this compound and metabolic studies.
Caption: Putative metabolic fate of isotopically labeled this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Elucidating dipeptide utilization and metabolism by CHO cells for improved cell culture performance - American Chemical Society [acs.digitellinc.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. rsc.org [rsc.org]
- 6. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. broadinstitute.org [broadinstitute.org]
- 11. researchgate.net [researchgate.net]
- 12. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 15. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
Phe-Asp in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanine-Aspartic Acid (Phe-Asp) and its constituent amino acids are pivotal in the design of advanced drug delivery systems. While the direct application of the simple this compound dipeptide as a primary delivery vehicle is not extensively documented, the unique properties of Phenylalanine (Phe) and Aspartic Acid (Asp) are harnessed in more complex platforms such as hydrogels, nanoparticles, and other self-assembling systems.
Phenylalanine, with its hydrophobic and aromatic nature, facilitates drug encapsulation and structural stability through π-π stacking interactions.[1][2][3] Aspartic acid, containing a carboxylic acid group, provides a mechanism for pH-responsiveness, enabling triggered drug release in specific microenvironments like tumors or intracellular compartments.[4][5]
These application notes provide an overview of the key applications of Phe and Asp in drug delivery, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Application 1: Phenylalanine-Based Hydrogels for Sustained Release
N-fluorenylmethoxycarbonyl-phenylalanine (Fmoc-Phe) derivatives are widely recognized for their ability to self-assemble into nanofibrous hydrogels.[2] This process is driven by π-π stacking of the Fmoc groups and hydrogen bonding, creating a stable, water-rich network ideal for the sustained release of therapeutic agents, from small molecules to large proteins.[2][6][7][8][9]
Key Features:
-
Biocompatibility: Composed of amino acids, these hydrogels are generally biocompatible and biodegradable.
-
Tunable Properties: The mechanical strength and release kinetics can be modulated by altering the concentration of the gelator and the formulation conditions.
-
Sustained Release: The fibrous network effectively entraps therapeutic molecules, allowing for their prolonged release over time.[6][9]
Quantitative Data: Protein Release from Fmoc-F5-Phe-DAP Hydrogels
The release of model proteins from a cationic Fmoc-F5-Phe-DAP hydrogel is influenced by the formulation's pH and the protein's molecular weight (MW) and isoelectric point (pI).[6][7][8]
| Protein | Molecular Weight (kDa) | Isoelectric Point (pI) | Cumulative Release at 24h (pH ~5) | Cumulative Release at 24h (pH ~7) |
| RNase A | 13.7 | 9.6 | ~60% | ~80% |
| Trypsin Inhibitor | 20.1 | 4.5 | ~20% | ~75% |
| BSA | 66.5 | 4.7 | ~15% | ~60% |
| Human IgG | 150 | 6.4-7.2 | ~10% | ~50% |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[6][7][8]
Experimental Workflow: Fmoc-Phe Hydrogel Preparation and Drug Loading
References
- 1. Advances in Self-Assembled Peptides as Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solution-Phase Synthesis of Phenylalanyl-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyl-aspartic acid (Phe-Asp) is a dipeptide of significant interest in biochemical and pharmaceutical research. As a fundamental structural motif in various biologically active peptides, its synthesis is a key step in the development of novel therapeutics, including enzyme inhibitors and receptor ligands. This document provides a detailed methodology for the solution-phase synthesis of Phenylalanyl-aspartic acid, employing the widely utilized tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bzl) protecting group strategy. This approach offers scalability and allows for the purification of intermediates, ensuring a high-purity final product.
The synthesis involves three main stages:
-
Coupling: Formation of the peptide bond between N-terminally protected Phenylalanine (Boc-Phe-OH) and C-terminally and side-chain protected Aspartic acid (H-Asp(OBzl)-OMe).
-
Deprotection of the Boc group: Removal of the temporary N-terminal protecting group to allow for further elongation if necessary, or as a step towards the final product.
-
Global Deprotection: Simultaneous removal of the C-terminal methyl ester and the side-chain benzyl ester to yield the final Phenylalanyl-aspartic acid dipeptide.
This guide offers comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and key chemical transformations.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Boc-L-Phenylalanine | C₁₄H₁₉NO₄ | 265.30 | 85-87[1] | White solid |
| L-Aspartic acid 4-benzyl ester | C₁₁H₁₃NO₄ | 223.23 | 218 (dec.) | White crystalline powder |
| Boc-L-Phenylalanyl-L-Aspartic acid 4-benzyl ester | C₂₅H₃₀N₂O₇ | 470.52 | 112-119[2] | White solid |
| Phenylalanyl-aspartic acid | C₁₃H₁₆N₂O₅ | 296.28 | - | White solid |
Table 2: Summary of a Typical Reaction Yield and Purity
| Step | Product | Typical Yield (%) | Purity (HPLC, %) |
| 1. Coupling | Boc-Phe-Asp(OBzl)-OH | 85-95 | >95 |
| 2. Final Deprotection | This compound | 80-90 | >98 |
Experimental Protocols
Protocol 1: Peptide Coupling - Synthesis of Boc-L-Phenylalanyl-L-Aspartic acid 4-benzyl ester
This protocol details the formation of the dipeptide backbone through the coupling of Boc-L-Phenylalanine and L-Aspartic acid 4-benzyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents.
Materials:
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
L-Aspartic acid 4-benzyl ester hydrochloride (H-Asp(OBzl)-OH·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve L-Aspartic acid 4-benzyl ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir the solution at 0 °C for 20 minutes.
-
-
Activation of the Carboxyl Component:
-
In a separate round-bottom flask, dissolve Boc-L-Phenylalanine (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the Boc-Phe-OH solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
To the activated Boc-Phe-OH solution (still at 0 °C), add the previously prepared free amine solution of L-Aspartic acid 4-benzyl ester.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Boc-L-Phenylalanyl-L-Aspartic acid 4-benzyl ester.[3][4]
-
Protocol 2: Deprotection - Synthesis of Phenylalanyl-aspartic acid
This protocol describes the simultaneous removal of the Boc and benzyl protecting groups via catalytic hydrogenolysis to yield the final dipeptide.
Materials:
-
Boc-L-Phenylalanyl-L-Aspartic acid 4-benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the protected dipeptide, Boc-Phe-Asp(OBzl)-OH, in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenator. Repeat this process three times to ensure an inert atmosphere.[5]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or HPLC until completion (disappearance of the starting material).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Phenylalanyl-aspartic acid.
-
Purify the final product by recrystallization or preparative reversed-phase HPLC to obtain the pure dipeptide.[6]
Mandatory Visualization
Caption: Experimental workflow for the solution-phase synthesis of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
Purification of Synthetic Phenylalanine-Aspartic Acid (Phe-Asp) Dipeptide by Preparative High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the purification of the synthetic dipeptide Phenylalanine-Aspartic Acid (Phe-Asp) using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol details a robust method utilizing a C18 stationary phase and a water/acetonitrile (B52724) mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent. This application note is designed to assist researchers in achieving high purity and recovery of this compound for various applications in drug development and scientific research.
Introduction
Synthetic peptides, such as the dipeptide this compound, are of significant interest in pharmaceutical research and development due to their diverse biological activities. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities, including truncated sequences, deletion sequences, and residual protecting groups.[1] Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard and a powerful technique for the purification of synthetic peptides, offering high resolution and efficiency.[1][2] This method separates molecules based on their hydrophobicity.
The selection of appropriate chromatographic conditions is critical for the successful purification of this compound. The hydrophobicity of the Phenylalanine residue and the hydrophilicity of the Aspartic Acid residue will govern its retention behavior on a reversed-phase column. This application note outlines a systematic approach to purify this compound, from initial analytical method development to a scaled-up preparative protocol, ensuring a final product of high purity.
Experimental Protocols
Materials and Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Analytical HPLC system
-
C18 reverse-phase columns (analytical and preparative)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Crude synthetic this compound dipeptide
-
0.22 µm syringe filters
-
Lyophilizer
Sample Preparation
Proper sample preparation is crucial for a successful purification run.
-
Dissolve the crude this compound peptide in Mobile Phase A (see section 2.3) to a concentration of 10-20 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter prior to injection. This is critical to prevent column clogging and damage to the HPLC system.[2]
Analytical Method Development
Before proceeding to preparative scale, it is essential to develop and optimize the separation on an analytical scale.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Gradient: A scouting gradient is initially run to determine the approximate elution concentration of this compound.
An optimized analytical gradient is presented in the table below.
Preparative HPLC Protocol
The analytical method is scaled up for preparative purification. The goal is to maintain the resolution achieved at the analytical scale while increasing the sample load.[3]
-
Column: C18, 21.2 x 250 mm, 10 µm particle size
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
Flow Rate: 20 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 1-5 mL (depending on concentration and column capacity)
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes, or until a stable baseline is achieved.[1]
Gradient Elution: Inject the filtered crude peptide solution onto the equilibrated column and begin the gradient elution as detailed in the table below.
Fraction Collection: Monitor the UV chromatogram and collect fractions corresponding to the main peak representing the this compound dipeptide.
Post-Purification Analysis and Processing
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
Data Presentation
The following tables summarize the chromatographic conditions and expected results for the purification of this compound.
Table 1: Optimized Analytical HPLC Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 65 | 35 |
| 26.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Table 2: Preparative HPLC Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 40.0 | 65 | 35 |
| 42.0 | 5 | 95 |
| 47.0 | 5 | 95 |
| 48.0 | 95 | 5 |
| 55.0 | 95 | 5 |
Table 3: Summary of Expected Purification Results
| Parameter | Value |
| Crude Purity | ~75% |
| Final Purity | >98% |
| Recovery | ~85-90% |
| Loading Capacity (Preparative Column) | 50-100 mg per injection |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the purification of synthetic this compound.
Caption: Overall workflow for the purification of synthetic this compound.
Caption: Logical flow of the preparative HPLC gradient elution.
References
Troubleshooting & Optimization
Phe-Asp Aggregation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Phenylalanine-Aspartic Acid (Phe-Asp) dipeptide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound dipeptide aggregation?
A1: this compound dipeptide aggregation is a process where individual this compound molecules self-associate to form larger, often insoluble complexes.[1][2] This phenomenon is driven by a combination of non-covalent interactions, including π–π stacking of the phenyl rings, hydrophobic interactions, hydrogen bonding, and electrostatic forces.[3] The aggregation can lead to the formation of various structures, from small soluble oligomers to large, highly organized amyloid-like fibrils or amorphous aggregates.[1][2][4]
Q2: Why is preventing this compound aggregation important in research and drug development?
A2: Preventing peptide aggregation is critical for several reasons:
-
Loss of Efficacy: Aggregation reduces the concentration of the active, monomeric peptide, potentially leading to a loss of biological activity.[5][6][7]
-
Altered Pharmacokinetics: The size and nature of aggregates can significantly change how a therapeutic peptide is absorbed, distributed, and cleared by the body.[5][6][7]
-
Immunogenicity: Peptide aggregates can be recognized by the immune system as foreign, potentially triggering an unwanted immune response.[5][6][7]
-
Reduced Stability and Shelf Life: Aggregation is a form of physical instability that can shorten the viable shelf life of a peptide-based product.[5][6][7]
-
Manufacturing Challenges: Aggregation can cause issues during manufacturing processes like sterile filtration.[8]
Q3: What are the primary factors that influence this compound aggregation?
A3: Several intrinsic and extrinsic factors can influence the aggregation of this compound dipeptides:
-
Concentration: Higher peptide concentrations generally increase the likelihood and rate of aggregation.[2][9]
-
pH and Net Charge: Electrostatic interactions are crucial. Aggregation is often most rapid when the pH of the solution is close to the isoelectric point (pI) of the peptide, where the net charge is zero, minimizing electrostatic repulsion between molecules.[2][10] For this compound, which has an acidic aspartic acid residue, the net charge is highly dependent on pH.[3]
-
Temperature: Temperature can affect hydrophobic interactions and the overall stability of the peptide, with elevated temperatures sometimes accelerating aggregation.[10]
-
Ionic Strength: The salt concentration of the solution can modulate electrostatic interactions, either shielding charges to promote aggregation or stabilizing the native state.[11]
-
Mechanical Agitation: Shaking or stirring can introduce energy and create air-water interfaces that promote aggregation.[2]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you might encounter with this compound solutions.
Problem 1: My this compound solution appears cloudy or has visible precipitates immediately after dissolution.
This issue points to poor initial solubility or rapid aggregation.
Detailed Solutions:
-
Improve Initial Dissolution:
-
Charge Modification: Since this compound is an acidic peptide, dissolving it in a slightly basic buffer (e.g., PBS pH 7.4 or a buffer containing 0.1 M ammonium (B1175870) bicarbonate) can increase its net negative charge and improve solubility through electrostatic repulsion.[12] Alternatively, for peptides with hydrophobic character, initial dissolution in a small amount of an organic solvent like DMSO, followed by slow, dropwise dilution into your aqueous buffer, can be effective.[12][13][14]
-
Physical Methods: Use brief sonication to break up small aggregates and aid dissolution.[14]
-
-
Adjust Solution pH:
-
The primary cause of aggregation is often a solution pH close to the peptide's isoelectric point (pI).[10] For an acidic peptide like this compound, aggregation propensity is generally lower at a pH significantly above its pI.[2] Adjusting the pH of your buffer by 1-2 units away from the pI can dramatically increase solubility.[10]
-
Problem 2: My this compound solution becomes turbid over time or after freeze-thaw cycles.
This indicates physical instability and time-dependent aggregation.
| Factor | Potential Cause | Recommended Action | Relevant Data/Considerations |
| Storage Temperature | Unstable at 4°C or room temperature. Freeze-thaw cycles induce aggregation. | Store at -80°C for long-term use. Aliquot the peptide solution to minimize freeze-thaw cycles. Add a cryoprotectant like glycerol (B35011) (5-20%).[10] | Aggregation rates are often temperature-dependent. |
| Buffer Composition | Suboptimal pH, ionic strength, or lack of stabilizers. | Optimize buffer pH to be at least 1-2 units away from the peptide's pI.[10] Screen different salt concentrations (e.g., 50-150 mM NaCl). | See Table 1 for excipient effects. |
| Excipients | Absence of stabilizing agents. | Incorporate excipients known to reduce peptide aggregation. | See Table 1. |
Table 1: Effect of Common Excipients on Preventing Peptide Aggregation
| Excipient Category | Example | Mechanism of Action | Typical Concentration |
| Amino Acids | Arginine, Glycine, Proline | Increase solubility and stability by binding to charged/hydrophobic regions or through preferential exclusion.[7][10] | 50-100 mM |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Stabilize the native peptide structure through preferential hydration, creating a hydration shell.[11] | 2% - 10% (w/v) |
| Surfactants | Polysorbate 20/80, Pluronics | Reduce surface-induced aggregation and self-association by binding to hydrophobic regions.[7][8] Use at low concentrations. | 0.01% - 0.1% |
| Alkylsaccharides | Dodecyl maltoside (DDM) | Stabilize peptides by inhibiting aggregation due to low critical micelle concentrations.[8][11] | < 0.5%[8] |
Key Experimental Protocols
Protocol 1: Quantifying this compound Aggregation with Thioflavin T (ThT) Assay
The ThT assay is a widely used method to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.[1][15] ThT dye exhibits enhanced fluorescence upon binding to these structures.[16]
Methodology:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your this compound samples (and controls) to triplicate wells.
-
Add the ThT working solution to each well for a total volume of ~100-200 µL.[17]
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader set to 37°C.[15][18]
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[15][18]
-
Record fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (several hours to days). Shaking between reads can be used to accelerate aggregation.[18]
-
-
Data Analysis:
-
Plot the average fluorescence intensity against time. A typical amyloid aggregation curve will be sigmoidal, showing a lag phase, an exponential growth phase, and a plateau phase.[1]
-
Protocol 2: Measuring Aggregate Size Distribution with Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles and molecules in a solution.[19][20] It is highly sensitive to the presence of larger aggregates and is an excellent tool for monitoring the early stages of aggregation.[21][22]
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.
-
The sample must be optically clear and free of large, visible precipitates.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize at the desired temperature.
-
Use a clean, scratch-free cuvette.
-
-
Measurement:
-
Transfer the sample to the cuvette and place it in the instrument.
-
Acquire data according to the instrument's software instructions. The measurement is based on analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[20]
-
-
Data Analysis:
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pharmtech.com [pharmtech.com]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 18. ThT Fluorescence Assay [bio-protocol.org]
- 19. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. zentriforce.com [zentriforce.com]
- 22. medium.com [medium.com]
- 23. enovatia.com [enovatia.com]
Technical Support Center: Analysis of Phe-Asp (Aspartame) Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Phenylalanine-Aspartic acid (Phe-Asp), commonly known as Aspartame (B1666099), and its degradation products.
Troubleshooting Guide
Common issues encountered during the analysis of this compound and its degradation products are summarized below, along with their probable causes and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or decreasing concentrations of this compound in analytical samples | Degradation of this compound in prepared solutions due to inappropriate pH, high temperature, or prolonged storage.[1] | - Verify Solution pH: Ensure the pH of sample and standard solutions is within the optimal stability range for aspartame (around pH 4.3).[1][2] - Control Temperature: Prepare and store all solutions at a controlled, cool temperature, preferably refrigerated, to minimize thermal degradation.[1] - Minimize Storage Time: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature and protected from light.[1] - Check for Contaminants: Use high-purity solvents and reagents to avoid contaminants that could alter pH or catalyze degradation.[1] |
| Appearance of unknown peaks in the chromatogram during HPLC analysis | The unknown peaks are likely degradation products of this compound.[1] | - Identify Degradation Products: Obtain analytical standards for common degradation products (DKP, Asp-Phe, phenylalanine, aspartic acid, and phenylalanine methyl ester) to compare retention times.[1][3] - Use Mass Spectrometry (MS): Couple your HPLC system with a mass spectrometer (LC-MS/MS) to identify unknown peaks based on their mass-to-charge ratio.[1][3] - Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column to achieve better separation.[1] |
| Co-elution of this compound with its degradation products or matrix components | The current analytical method lacks the necessary selectivity to resolve all compounds.[1] | - Method Optimization: Modify HPLC parameters such as the mobile phase, its pH, or try a different stationary phase (column).[1] - Sample Preparation: For complex matrices, consider using Carrez clarification or solid-phase extraction (SPE) to remove interfering substances.[1] |
| Peak tailing for this compound or its degradation products | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups) or column overload.[4] | - pH Adjustment: Lowering the mobile phase pH (e.g., to 3.3-3.8) can suppress silanol ionization and reduce tailing.[4] - Use a Guard Column: A guard column can help trap contaminants that may contribute to peak tailing.[4] - Sample Dilution: Diluting the sample can alleviate column overload.[4] |
| Drifting retention times | Insufficient column equilibration or changes in mobile phase composition or temperature.[4] | - Increase Equilibration Time: Ensure the column is thoroughly flushed with the mobile phase before injections.[4] - Use a Column Heater: Maintaining a constant column temperature improves reproducibility.[4] - Check Mobile Phase Preparation: If preparing the mobile phase online, ensure the pump and proportioning valves are functioning correctly.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound (Aspartame)?
A1: The main degradation products of aspartame include:
-
Diketopiperazine (DKP) or 5-benzyl-3,6-dioxo-2-piperazineacetic acid.[1][3]
-
Methanol , which can be formed via hydrolysis under strongly acidic or alkaline conditions.[1][2]
Q2: How does pH affect the degradation pathway of this compound?
A2: The degradation of this compound is highly dependent on pH.[1][6]
-
In neutral to alkaline conditions (pH 7 to 10) , the primary pathway is intramolecular cyclization to form diketopiperazine (DKP).[1]
-
Under strongly acidic conditions (pH < 4) , the main degradation involves hydrolysis of the peptide bond, leading to the formation of L-phenylalanine methyl ester (PME) and subsequently aspartic acid and phenylalanine.[1]
-
At a highly alkaline pH (pH 12) , the major degradation product is L-aspartyl-phenylalanine (Asp-Phe).[1]
Q3: What is the optimal pH for this compound stability?
A3: this compound exhibits its maximum stability in aqueous solutions at a pH of approximately 4.3.[1][2] Its stability significantly decreases in strongly acidic or alkaline environments.[1][6]
Q4: Can temperature significantly impact this compound degradation?
A4: Yes, elevated temperatures accelerate the degradation of this compound.[1][7] Therefore, it is recommended to store solutions containing this compound at cool, controlled temperatures to maintain their integrity.[1] Studies have shown that the half-life of aspartame decreases significantly with increasing temperature.[7]
Q5: What are the recommended analytical techniques for studying this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a common method for the quantitative analysis of this compound and its degradation products.[1][8] For definitive identification of degradation products, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is highly effective.[3][5] Capillary electrophoresis has also been used for the analysis of these compounds.[9]
Data Presentation
Table 1: Influence of pH and Temperature on Aspartame Stability (Half-life)
| pH | Temperature (°C) | Half-life | Reference |
| 4.3 | Room Temperature | ~300 days | [2] |
| 7 | Room Temperature | A few days | [2] |
| 6.4 | 4 | 58 days | [7] |
| 6.7 | 4 | 24 days | [7] |
| 6.4 | 30 | 4 days | [7] |
| 6.7 | 30 | 1 day | [7] |
| 2.75 | 20 | > 5 months (65.4% remaining) | [7] |
| 4.57 | 20 | > 5 months (87.8% remaining) | [7] |
| 2.75 | 30 | ~2 months (60.6% remaining) | [7] |
| 4.57 | 30 | > 2 months (89.7% remaining) | [7] |
Note: The stability of aspartame is also influenced by other factors like water activity and buffer concentration.[10][11]
Experimental Protocols
Protocol: HPLC Analysis of this compound and its Degradation Products
This protocol provides a general methodology for the simultaneous analysis of Aspartame and its primary degradation products using HPLC.
-
Standard Preparation:
-
Prepare individual stock solutions of Aspartame, Diketopiperazine (DKP), Aspartyl-phenylalanine (Asp-Phe), Phenylalanine, and Aspartic Acid in a suitable solvent (e.g., water or a specific mobile phase).
-
Prepare a mixed standard solution containing all analytes at known concentrations by diluting the stock solutions.
-
Construct calibration curves for each analyte by preparing a series of dilutions of the mixed standard and plotting the peak area against the concentration.
-
-
Sample Preparation:
-
For liquid samples (e.g., beverages), dilute with water as necessary.[1]
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.[1]
-
For more complex matrices, a Carrez clarification or solid-phase extraction (SPE) step may be required to remove interfering substances.[1]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
-
Quantification:
-
Determine the concentration of each degradation product in the samples by using the calibration curves generated from the standard solutions.
-
Visualizations
Caption: pH-dependent degradation pathways of this compound (Aspartame).
Caption: General experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartame - Wikipedia [en.wikipedia.org]
- 3. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 4. benchchem.com [benchchem.com]
- 5. Aspartame degradation study using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis analysis of the degradation of the aspartyl tripeptide this compound-GlyOH at pH 2.0 and 7.4 under forced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aspartame degradation as a function of "water activity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspartame degradation kinetics as affected by pH in intermediate and low moisture food systems | Semantic Scholar [semanticscholar.org]
Technical Support Center: Increasing the Yield of Phe-Asp Enzymatic Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enzymatic synthesis of Phenylalanine-Aspartic Acid (Phe-Asp), a key component in the production of the artificial sweetener aspartame (B1666099).
Frequently Asked questions (FAQs)
Q1: What is the most common enzyme used for this compound synthesis and why?
A1: The most predominantly used enzyme is thermolysin, a metalloproteinase isolated from Bacillus thermoproteolyticus.[1] Thermolysin is favored due to its high thermal stability, broad substrate specificity for hydrophobic amino acids, and its ability to catalyze peptide bond formation with high yields under specific conditions.[2][3]
Q2: Why is the product of the enzymatic reaction often a precursor like Z-Asp-Phe-OMe instead of Asp-Phe directly?
A2: The use of N-protected aspartic acid (e.g., with a benzyloxycarbonyl group, Z) and a C-terminal protected phenylalanine (e.g., methyl ester, OMe) is a common strategy in enzymatic peptide synthesis. This approach prevents unwanted side reactions, such as the formation of byproducts and self-polymerization of the amino acids.[4][5] The protecting groups can be removed in a subsequent step to yield the final dipeptide.
Q3: What are the key factors influencing the yield of the enzymatic synthesis?
A3: Several factors critically impact the reaction yield, including pH, temperature, substrate concentrations, water content (especially in organic media), and the choice of solvent system (aqueous, organic, or biphasic).[1][6] Enzyme stability and activity are also paramount.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking samples at different time intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the formation of the product and the consumption of substrates.[7] Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The optimal pH for thermolysin-catalyzed synthesis is typically between 7.0 and 7.5 for the free enzyme.[1] However, this can shift depending on the substrates and if the enzyme is immobilized.[8] Verify the pH of your reaction mixture and adjust if necessary. For the synthesis of F-AspPheOMe, the optimal pH has been reported to be as low as 5.8.[8] |
| Incorrect Temperature | While thermolysin is thermostable, the optimal temperature for synthesis is generally between 40-50°C.[1] Higher temperatures can lead to enzyme denaturation over time, while lower temperatures will slow down the reaction rate. |
| Substrate Inhibition | High concentrations of the N-protected aspartic acid (the carboxyl-donor) can lead to substrate inhibition, reducing the reaction rate.[5] Consider optimizing the substrate ratio. A higher concentration of the amine component (Phe-OMe) is often beneficial. |
| Excessive Water Content | In organic solvent systems, a small amount of water is crucial for enzyme activity. However, too much water will shift the equilibrium towards hydrolysis of the dipeptide product, thus lowering the yield.[9] |
| Enzyme Inactivity | Ensure your enzyme has been stored and handled correctly. Perform an activity assay with a known substrate to confirm its viability. The presence of chelating agents like EDTA can inactivate thermolysin by stripping essential metal ions (Zn²⁺ and Ca²⁺).[1] |
| Poor Product Precipitation | The synthesis equilibrium is often driven towards the product side by its precipitation out of the solution.[5][10] If the product remains soluble, the reaction may not proceed to completion. The choice of solvent can influence product solubility. |
Problem 2: Enzyme Inactivation or Instability
| Possible Cause | Troubleshooting Steps |
| Presence of Chelating Agents | Thermolysin is a metalloenzyme.[1] Ensure your reaction buffer and substrates are free from chelating agents like EDTA. |
| Organic Solvent Denaturation | While organic solvents can favor synthesis, some can denature the enzyme.[6] Consider using more biocompatible solvents like tert-amyl alcohol, which has been shown to maintain high enzyme stability.[11] |
| Suboptimal pH or Temperature | Extreme pH values or excessively high temperatures can lead to irreversible enzyme denaturation.[1] |
| Repeated Freeze-Thaw Cycles | If using a frozen enzyme stock, avoid multiple freeze-thaw cycles as this can lead to a loss of activity. |
Problem 3: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Impure Substrates | The presence of impurities in the starting materials (Z-L-Asp and L-Phe-OMe) can lead to the formation of undesired products. Ensure the purity of your substrates.[1] |
| Contaminating Proteases | If your thermolysin preparation is not pure, other contaminating proteases with different specificities may be present, leading to the formation of byproducts.[1] |
| Side Reactions of Aspartic Acid | Although less common in enzymatic synthesis compared to chemical synthesis, aspartimide formation can be a potential side reaction. Maintaining optimal pH and reaction conditions can minimize this. |
Data Presentation
Table 1: Effect of pH and Temperature on this compound Synthesis Yield
| Enzyme | Substrates | pH | Temperature (°C) | Yield (%) | Reference |
| Thermolysin | Z-Asp & H-Phe-OMe | 7.0 | 40 | High (precipitate) | [4] |
| Thermolysin | Cbz-Phe & Leu-NH2 | 7.0 | 37 | ~80 | [2] |
| Thermolysin | F-Asp & Phe-OMe | 5.8 | N/A | Highest Activity | [8] |
| Immobilized Thermolysin | Z-Asp & Phe-OMe | N/A | 45-50 | High | [1][11] |
| Immobilized Thermolysin | Z-Asp & Phe-OMe | N/A | up to 70 | Stable (in tert-amyl alcohol) | [11] |
Table 2: Influence of Solvent Systems on this compound Synthesis
| Enzyme | Substrates | Solvent System | Yield (%) | Reference |
| Immobilized Thermolysin | Z-Asp & Phe-OMe | tert-amyl alcohol | High | [11] |
| Thermolysin | F-Asp & L-Phe-OMe | Aqueous/Tributylphosphate (TBP) biphasic | >95 | [12] |
| Thermolysin | Z-Gln & Leu-NH2 | Acetonitrile with 5% water | High | [9] |
| Thermolysin | Z-Asp & Phe-OMe | Aqueous | <10 (for F-AspPheOMe) | [12] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Z-Asp-Phe-OMe in an Aqueous System
-
Substrate Preparation: Weigh N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) (e.g., 1 mmol, 267 mg) and L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (e.g., 2 mmol, 431 mg) into a reaction vessel.[4]
-
Suspension and pH Adjustment: Suspend the substrates in water (e.g., 3 mL). Adjust the pH to 7.0 by the dropwise addition of 4 M NaOH while stirring.[4]
-
Enzyme Addition: Once a clear solution is obtained, add thermolysin (e.g., 2 mg dissolved in 200 µL of water).[4]
-
Incubation: Incubate the reaction mixture in a water bath at 40°C. The reaction is typically left overnight.[4]
-
Product Precipitation: The product, Z-Asp-Phe-OMe, will precipitate out of the solution as the reaction proceeds. This may initially appear as an oil which can be induced to crystallize by cooling and stirring.[4]
-
Product Recovery: Collect the precipitate by centrifugation.[4]
-
Washing: Wash the product pellet with water (e.g., 5 times with 4 mL) to remove any unreacted substrates and enzyme.[4]
-
Drying: Dry the final product.
Protocol 2: Product Recovery and Deprotection
-
Deprotection Setup: The washed Z-Asp-Phe-OMe product is deprotected via catalytic transfer hydrogenation. Suspend the product in methanol (B129727) (MeOH).[4]
-
Catalyst Addition: Add a catalyst, such as 5% palladium on charcoal, and a hydrogen donor, like ammonium (B1175870) formate.[4]
-
Reaction: Allow the reaction to proceed at room temperature until gas evolution ceases (approximately 20 minutes).[4]
-
Catalyst Removal: Remove the catalyst by centrifugation and filtration of the supernatant.[4]
-
Solvent Evaporation: Evaporate the filtrate to dryness, for instance, under a stream of nitrogen with gentle heating.[4]
-
Final Product Preparation: Dissolve the residue in a small amount of warm water and lyophilize to obtain the final this compound product.[4]
Visualizations
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
Caption: Equilibrium shift in a biphasic enzymatic synthesis system.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Thermostability of Serine Protease PB92 from Bacillus alcalophilus via Site-Directed Mutagenesis Based on Semi-Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 5. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous enzymatic production of peptide precursor in aqueous/organic biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phe-Asp Dipeptide Synthesis
Welcome to the Technical Support Center for Phenylalanine-Aspartic Acid (Phe-Asp) Dipeptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chemical synthesis of this compound?
A1: The synthesis of dipeptides containing aspartic acid, such as this compound, is prone to several side reactions that can significantly reduce the yield and purity of the target molecule. The three most common side reactions are:
-
Aspartimide Formation: This is the most prevalent side reaction, occurring when the nitrogen atom of the peptide bond attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide (B58015) ring. This reaction is catalyzed by both acid and, more commonly, base (e.g., piperidine (B6355638) used for Fmoc deprotection in solid-phase peptide synthesis - SPPS). Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides, as well as their racemized forms, which are often difficult to separate from the desired product.[1][2][3][4]
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage, where the N-terminal amino group attacks the C-terminal ester or amide bond, leading to the formation of a stable six-membered ring.[2][5][6] This results in the cleavage of the dipeptide from the resin in SPPS, leading to a loss of yield.[5]
-
Racemization: The chiral integrity of both phenylalanine and aspartic acid can be compromised during the activation and coupling steps. The α-proton of the activated amino acid can be abstracted by base, leading to the formation of the corresponding D-enantiomer. Phenylalanine is susceptible to racemization, especially with prolonged activation times or the use of strong bases.[7]
Q2: How can I minimize aspartimide formation during this compound synthesis?
A2: Several strategies can be employed to suppress aspartimide formation:
-
Choice of Protecting Group: Utilizing sterically hindered protecting groups for the β-carboxyl group of aspartic acid, such as 3-methyl-pent-3-yl ester (OMpe) or 3,5-di-tert-butyl-4-hydroxybenzyl ester (OBno), can significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.[8][9]
-
Modified Deprotection Conditions: When using the Fmoc strategy in SPPS, reducing the concentration and exposure time to piperidine can help. Alternatively, adding an acidic additive like formic acid to the piperidine solution can neutralize the basicity and decrease the rate of aspartimide formation.
-
Backbone Protection: The introduction of a protecting group on the amide backbone nitrogen of the residue preceding aspartic acid, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aspartimide formation.
Q3: What factors influence diketopiperazine (DKP) formation and how can it be prevented?
A3: DKP formation is primarily influenced by the peptide sequence and the reaction conditions. To prevent this side reaction:
-
Use of Hindered Resins: In SPPS, using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can reduce the likelihood of DKP formation.[10]
-
Dipeptide Coupling: Instead of coupling phenylalanine to a resin-bound aspartic acid, using a pre-formed and protected this compound dipeptide for coupling to the subsequent amino acid can bypass the vulnerable dipeptide stage on the resin.
-
Optimized Deprotection: Minimizing the time the free N-terminal amine of the dipeptide is exposed to basic conditions during Fmoc deprotection is crucial. Using a weaker base or a shorter deprotection time can be beneficial.[2][6]
Q4: How can I control for racemization of the phenylalanine residue?
A4: Racemization of phenylalanine can be minimized by careful control of the coupling conditions:
-
Choice of Coupling Reagent: Using coupling reagents known for low racemization potential, such as those based on phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts with additives like HOAt (e.g., HATU), is recommended.[11][12] Carbodiimide-based reagents like DIC should always be used with a racemization-suppressing additive like HOBt or OxymaPure®.[11]
-
Reaction Time and Temperature: Avoid prolonged pre-activation and coupling times. Performing the reaction at lower temperatures can also help to reduce the rate of racemization.
-
Base Selection: Use a sterically hindered and non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in stoichiometric amounts.
Troubleshooting Guides
Issue 1: Low Yield of this compound Dipeptide
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling | - Perform a ninhydrin (B49086) (Kaiser) test to check for free amines after coupling. If positive, repeat the coupling step.[1] - Increase the equivalents of the activated amino acid and coupling reagents. - Extend the coupling reaction time or increase the temperature slightly. |
| Diketopiperazine (DKP) Formation | - If using SPPS, analyze the cleavage solution for the presence of the DKP byproduct. - Synthesize the dipeptide in solution phase first, then couple it to the resin. - Use a 2-chlorotrityl chloride resin, which is less prone to DKP formation.[10] |
| Aspartimide Formation | - Analyze the crude product by HPLC-MS for the presence of isomers with the same mass as the desired product. - Employ strategies to minimize aspartimide formation as outlined in the FAQs. |
Issue 2: Presence of Multiple Peaks in HPLC Analysis of Crude Product
| Potential Cause | Troubleshooting Steps |
| Aspartimide-Related Impurities | - Aspartimide formation leads to α- and β-aspartyl peptides, which may have similar retention times.[13] - Optimize the HPLC gradient to improve the separation of these isomers. A shallower gradient may be necessary.[13] - Use a different column chemistry or mobile phase modifier. |
| Racemization | - The D-Phe-L-Asp diastereomer may co-elute or have a very close retention time to the desired L-Phe-L-Asp product. - Chiral HPLC or derivatization with a chiral reagent followed by HPLC analysis can be used to quantify the extent of racemization.[14][15] |
| Deletion or Truncated Sequences (in SPPS) | - Ensure complete deprotection and coupling at each step. - Use a capping step (e.g., with acetic anhydride) after each coupling to block any unreacted free amines. |
Data Presentation
Table 1: Comparison of Coupling Reagents on Peptide Yield and Purity
The following data is a representative summary from studies on model peptides and may vary for this compound synthesis.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Representative Yield (%) | Representative Purity (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | >95 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | >95 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | >95 |
| DIC | HOBt | - | DCM/DMF | 60-120 | ~90-95 | >90 |
| COMU | - | DIPEA | DMF | 15-30 | >99 | >95 |
Table 2: Impact of Asp(OR) Protecting Group on Aspartimide Formation in a Model Peptide
Data from a study on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after extended treatment with 20% piperidine in DMF.
| Asp Protecting Group | Desired Peptide (%) | Aspartimide-Related Byproducts (%) |
| -OtBu | 65 | 35 |
| -OMpe | 85 | 15 |
| -OBno | 95 | 5 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H-Phe-Asp(OtBu)-OH on Wang Resin
This protocol outlines the manual synthesis of the this compound dipeptide on Wang resin, yielding a C-terminally free acid upon cleavage.
-
Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin (1 g, 0.5 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Phenylalanine Coupling:
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq, 1.5 mmol), HBTU (2.9 eq, 1.45 mmol), and HOBt (3 eq, 1.5 mmol) in DMF (5 mL).
-
Add DIPEA (6 eq, 3.0 mmol) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and dichloromethane (B109758) (DCM) (3 x 10 mL).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal phenylalanine.
-
Cleavage from Resin and Deprotection:
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.[16]
Protocol 2: HPLC Purification of this compound Dipeptide
This protocol provides a general starting point for the purification of the crude this compound dipeptide.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Detection: UV at 214 nm and 254 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the HPLC column.
-
Collect fractions corresponding to the major peaks.
-
Analyze the fractions by analytical HPLC and mass spectrometry to identify the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Mandatory Visualization
Caption: Major side reaction pathways in this compound dipeptide synthesis.
Caption: Solid-phase synthesis workflow for this compound with troubleshooting points.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Phenylalanyl-Aspartyl Dipeptide (Phe-Asp)
Welcome to the technical support center for the purification of Phenylalanyl-Aspartyl dipeptide (Phe-Asp). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this dipeptide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing a major impurity peak that co-elutes or elutes very close to my desired this compound peak during RP-HPLC. What could this be and how can I resolve it?
Answer:
A common impurity in dipeptide synthesis, especially when the N-terminal amino acid is followed by a residue prone to cyclization, is a diketopiperazine (DKP) . In the case of this compound, this would be cyclo(this compound). DKPs are cyclic dipeptides that can form spontaneously, particularly under neutral or basic conditions, and can be a significant side-product.
Troubleshooting Steps:
-
Confirm the Impurity's Identity: Use mass spectrometry (MS) to analyze the impurity peak. The mass of the DKP will be that of the linear dipeptide minus a molecule of water (H₂O).
-
Optimize HPLC Gradient: A shallower gradient during the elution of your peptide can improve the resolution between the this compound peak and the DKP impurity.
-
Adjust Mobile Phase pH: The pH of your mobile phase can significantly impact the retention times of both your desired peptide and impurities. Experimenting with a slightly more acidic mobile phase may improve separation.
-
Modify Synthesis/Cleavage Conditions: If DKP formation is persistent, consider optimizing the solid-phase peptide synthesis (SPPS) protocol. Minimizing the time the N-terminus of the dipeptide is deprotected in a basic environment can reduce DKP formation.
Question 2: My this compound peptide has poor retention on a C18 column and elutes in the void volume. What can I do to improve its retention?
Answer:
Poor retention of hydrophilic peptides on reverse-phase columns is a common challenge. This compound, while containing a hydrophobic Phenylalanine residue, can still exhibit hydrophilic character depending on the mobile phase.
Troubleshooting Steps:
-
Use a Less Hydrophobic Column: If a C18 column is too non-polar, consider switching to a C8 or a C4 column, which will have a weaker interaction with your peptide and may provide better retention.
-
Adjust the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve retention and peak shape. Ensure it is present in both mobile phases (A and B) at a concentration of around 0.1%. For particularly hydrophilic peptides, increasing the TFA concentration to 0.2-0.25% can sometimes enhance resolution.[1]
-
Modify the Mobile Phase Gradient: Start with a lower percentage of the organic solvent (e.g., acetonitrile) in your initial mobile phase conditions. A slower, more gradual increase in the organic solvent concentration can also improve binding to the column.
Question 3: I am experiencing low yield of my purified this compound. What are the potential causes and how can I improve recovery?
Answer:
Low yield can be attributed to several factors, from the synthesis process to the purification workflow.
Troubleshooting Steps:
-
Incomplete Synthesis or Cleavage: Ensure that the coupling of the amino acids during SPPS was efficient and that the cleavage from the resin was complete. Incomplete reactions will result in a lower amount of the desired product to begin with.
-
Peptide Precipitation: this compound may precipitate in the column or tubing if the mobile phase conditions are not optimal. Ensure the peptide is soluble in the mobile phase throughout the gradient.
-
Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces. Using low-adsorption vials and tubing can help minimize this loss.
-
Overly Broad Elution Peak: If the peptide elutes as a very broad peak, the fractions collected may be too dilute, leading to apparent low recovery. Optimize your HPLC gradient to achieve a sharper peak.
-
Suboptimal pH: The solubility of peptides is often lowest at their isoelectric point (pI). Ensure the pH of your buffers is not at or near the pI of this compound, which could cause it to precipitate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the dipeptide from impurities based on hydrophobicity. A C18 column is a good starting point, with a mobile phase consisting of water and acetonitrile (B52724), both containing an ion-pairing agent like trifluoroacetic acid (TFA).
Q2: What are the typical impurities I should expect in a crude this compound synthesis?
A2: Besides the aforementioned diketopiperazines, other common impurities from solid-phase peptide synthesis include:
-
Deletion sequences: Peptides where one of the amino acids is missing.
-
Truncated sequences: Peptides that are shorter than the desired dipeptide.
-
Incompletely deprotected peptides: Peptides that still have protecting groups attached to the side chains of the amino acids.
-
Products of side-chain reactions: Modifications to the amino acid side chains that can occur during synthesis or cleavage.
Q3: How does pH affect the stability and purification of this compound?
A3: pH is a critical parameter. The aspartic acid residue is susceptible to isomerization and other degradation pathways, which can be influenced by pH.[2]
-
Acidic pH (e.g., pH 2-4): Generally favors stability against deamidation and diketopiperazine formation. This is why RP-HPLC for peptides is often run at a low pH using TFA.
-
Neutral to Basic pH (e.g., pH 7 and above): Can increase the rate of diketopiperazine formation. It can also lead to deamidation of the aspartic acid side chain.
Q4: How can I confirm the purity and identity of my final this compound product?
A4: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To determine the purity of the final product by measuring the area of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the this compound dipeptide, which verifies its identity.
-
Amino Acid Analysis (AAA): To determine the ratio of Phenylalanine to Aspartic Acid, confirming the correct composition of the dipeptide.
Data Presentation
Table 1: Impact of TFA Concentration on this compound Peak Resolution in RP-HPLC
| TFA Concentration (%) | Expected Observation | Recommendation |
| 0.05 | May result in broader peaks and poorer resolution, especially if impurities are present. | Generally not recommended unless specific selectivity is observed. |
| 0.1 (Standard) | Good peak shape and resolution for most standard peptide purifications. | Recommended starting concentration for method development. |
| 0.2 - 0.25 | Can improve resolution for peptides with multiple positive charges or for separating closely eluting impurities.[1] | Consider for optimizing separation if 0.1% TFA is insufficient. |
Table 2: General RP-HPLC Gradient for this compound Purification
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Note: This is a starting gradient and should be optimized for your specific column and system.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the lyophilized this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 254 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: Use a linear gradient similar to the one described in Table 2, adjusted for an analytical run (e.g., over 30 minutes).
-
-
Data Analysis:
-
Calculate the purity of the this compound by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Protocol 2: Crystallization of Purified this compound
-
Solvent Selection:
-
Based on the properties of its constituent amino acids, this compound is expected to have some solubility in water.
-
Screen for suitable solvent/anti-solvent systems. A common approach is to dissolve the peptide in a minimal amount of a "good" solvent (e.g., water, or water with a small amount of a co-solvent like ethanol (B145695) or isopropanol) and then slowly add an "anti-solvent" (a solvent in which the peptide is poorly soluble, e.g., acetonitrile or ether) until turbidity is observed.
-
-
Crystallization Procedure (Vapor Diffusion Method):
-
Prepare a concentrated solution of the purified this compound in a suitable buffer.
-
Pipette a small drop (1-2 µL) of this solution onto a siliconized glass coverslip.
-
Mix the drop with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol (PEG), salts).
-
Invert the coverslip over the well of a crystallization plate containing the reservoir solution and seal it.
-
Allow the setup to equilibrate at a constant temperature (e.g., 4°C or room temperature). Water vapor will slowly diffuse from the drop to the reservoir, concentrating the peptide and inducing crystallization.
-
Monitor for crystal growth over several days to weeks.
-
Visualizations
Caption: Troubleshooting flowchart for low purity of this compound.
Caption: Workflow for this compound purification and analysis.
References
Technical Support Center: Deprotection of Phenylalanine-Aspartic Acid (Phe-Asp) Dipeptides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of protecting groups from Phenylalanine-Aspartic Acid (Phe-Asp) dipeptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a mass loss of 18 Da and/or a mixture of products with the same mass after deprotecting my Asp-containing peptide. What is the likely cause?
A1: This is a classic sign of aspartimide formation, a common side reaction in peptide synthesis involving an aspartic acid residue.[1] The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic succinimide (B58015) intermediate known as an aspartimide. This intermediate can then be hydrolyzed to a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[2] The aspartimide itself will have a mass loss of 18 Da compared to the expected peptide.[1] This side reaction is particularly prevalent in sequences where aspartic acid is followed by amino acids with small side chains, such as Glycine, Alanine, or Serine.[3]
Troubleshooting Steps:
-
Confirmation: Use tandem mass spectrometry (MS/MS) to confirm the presence of the rearranged peptide backbone. The α- and β-peptides can often be separated by reverse-phase HPLC.[3]
-
Modify Deprotection Conditions (for Fmoc SPPS):
-
Use Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the standard 20% piperidine (B6355638) in DMF deprotection solution can help suppress aspartimide formation.[3]
-
Alternative Bases: Consider using a weaker base, such as 5% piperazine (B1678402) in DMF, often in combination with HOBt.[3]
-
-
Employ Sterically Hindered Side-Chain Protection for Asp: Using bulkier protecting groups for the aspartic acid side chain, such as 3,4-dimethyl-propyl (OBno), can significantly reduce the rate of aspartimide formation by sterically hindering the intramolecular cyclization.[3]
-
Backbone Protection: For exceptionally problematic sequences, the use of a backbone-protecting group on the nitrogen of the amino acid following the aspartic acid can completely prevent this side reaction.[3]
Q2: My Boc deprotection with TFA is incomplete, or I'm seeing undesired side products. How can I optimize this step?
A2: Incomplete Boc deprotection is often due to insufficient reaction time or TFA concentration. Side products typically arise from the reaction of the liberated tert-butyl cation with nucleophilic residues.[4]
Troubleshooting Steps:
-
Incomplete Deprotection:
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[4] For solid-phase synthesis, a typical timeframe is 1.5 to 2 hours.[3]
-
Increase TFA Concentration: While many protocols use a 20-50% TFA solution in DCM, for more resistant Boc groups, using a higher concentration or even 100% TFA may be necessary.[1][5]
-
-
Side Product Formation (Alkylation):
-
Use Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate electron-rich amino acid side chains. To prevent this, always include scavengers in your cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6] Phenol and thioanisole (B89551) are also effective scavengers.[3]
-
Lower the Temperature: Performing the initial addition of TFA at 0°C can help to control the reaction rate and minimize side reactions.[6]
-
Q3: I'm struggling with incomplete Fmoc removal from the N-terminus of a sterically hindered residue like N-methyl-Asp. What should I do?
A3: The steric bulk of modifications like N-methylation can significantly slow down the kinetics of Fmoc removal by piperidine.[7]
Troubleshooting Steps:
-
Extend Deprotection Time: Instead of a single, short treatment, perform two sequential treatments with fresh 20% piperidine in DMF. For example, a first treatment of 5 minutes followed by a second treatment of 15-20 minutes.[7]
-
Use a Stronger Base Cocktail: The addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the deprotection. A common cocktail is 2% DBU and 2% piperidine in DMF.[7]
-
Caution: DBU is a potent catalyst for aspartimide formation. If your sequence is prone to this side reaction, consider adding a weak acid like formic acid to the deprotection cocktail (e.g., 5% piperazine, 2% DBU, and 1% formic acid in DMF) to mitigate this risk.[7]
-
Data Presentation: Comparison of Deprotection Strategies
The selection of a deprotection strategy is dictated by the orthogonal protection scheme employed during the synthesis. Below is a summary of common deprotection conditions for different protecting group combinations in this compound synthesis.
| N-Terminal Protecting Group | Asp Side-Chain Protecting Group | Deprotection Reagent/Conditions | Typical Reaction Time | Key Considerations |
| Boc (tert-Butoxycarbonyl) | OtBu (tert-Butyl ester) | 20-50% TFA in DCM with scavengers (e.g., TIS, H₂O) | 1-4 hours | Global deprotection in a single step. Scavengers are crucial to prevent side-chain alkylation. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | OtBu (tert-Butyl ester) | 20% Piperidine in DMF | 2 x 5-10 minutes | Orthogonal strategy. The OtBu group is stable to piperidine.[8][9] Final cleavage and side-chain deprotection with TFA. |
| Z (Benzyloxycarbonyl) | OBzl (Benzyl ester) | H₂/Pd/C (Catalytic Hydrogenolysis) | Varies (1-16 hours) | Both groups are removed simultaneously. Not compatible with sulfur-containing residues. |
| Fmoc | OBzl | 1. 20% Piperidine in DMF2. H₂/Pd/C or strong acid (e.g., HF) | Step 1: 2x 5-10 minStep 2: Varies | Orthogonal strategy allowing for selective N-terminal deprotection. |
Experimental Protocols
Protocol 1: Boc and OtBu Deprotection from this compound (Solid-Phase)
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Boc and OtBu protecting groups using Trifluoroacetic Acid (TFA).
Materials:
-
Boc-Phe-Asp(OtBu)-Resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3]
-
Agitate the mixture at room temperature for 1.5 to 2 hours.[3]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small volume of fresh TFA to ensure complete recovery and combine the filtrates.[6]
-
Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[6]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.[6]
-
Dry the purified peptide under vacuum.
Protocol 2: Fmoc Deprotection from Fmoc-Phe-Asp(OtBu)-Resin (Solid-Phase)
This protocol outlines the removal of the N-terminal Fmoc group, leaving the OtBu-protected aspartic acid side chain and the peptide attached to the resin.
Materials:
-
Fmoc-Phe-Asp(OtBu)-Resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[8]
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[10]
-
Agitate the mixture at room temperature for 2 minutes.[10]
-
Drain the deprotection solution.
-
Add a second portion of the fresh deprotection solution.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the next coupling step.
Mandatory Visualizations
Caption: General experimental workflow for deprotecting this compound dipeptides.
Caption: Troubleshooting logic for addressing aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Aspartimide Formation in Phe-Asp Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation during the synthesis of Phenylalanine-Aspartic acid (Phe-Asp) containing peptides.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to aspartimide formation during your peptide synthesis experiments.
Issue: Low yield of the target this compound containing peptide and observation of unexpected peaks during HPLC analysis.
Caption: Troubleshooting workflow for addressing aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS) using Fmoc chemistry. It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring.[1][2] This intermediate is unstable and can lead to the formation of several impurities, including α- and β-aspartyl peptides, racemization of the aspartic acid residue, and piperidide adducts when piperidine (B6355638) is used for Fmoc deprotection.[3]
Caption: Mechanism of base-catalyzed aspartimide formation.
Q2: Which sequences are most susceptible to aspartimide formation?
A2: The amino acid residue C-terminal to the aspartic acid plays a crucial role.[4] Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg.[4] The lack of steric bulk in these residues allows for easier cyclization to form the aspartimide intermediate.
Q3: How can I detect aspartimide formation?
A3: Aspartimide formation can be challenging to detect as the primary impurity has the same mass as the desired peptide.[3] High-resolution mass spectrometry can help identify the presence of aspartimide-related by-products.[4] Analytical HPLC is also a valuable tool; however, the by-products often co-elute with the target peptide, making quantification difficult.[2] Careful analysis of the chromatogram for shoulder peaks or broadened peaks around the main product is recommended.
Q4: What are the primary strategies to prevent aspartimide formation?
A4: There are three main strategies to minimize or prevent aspartimide formation:
-
Modification of Fmoc-Deprotection Conditions: Using weaker bases or adding acidic additives to the deprotection solution can reduce the rate of aspartimide formation.[2][5]
-
Use of Sterically Bulky Aspartic Acid Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group with bulkier alternatives can sterically hinder the cyclization reaction.[5][6]
-
Backbone Protection: Introducing a protecting group on the amide nitrogen of the amino acid following the Asp residue physically blocks the nucleophilic attack required for ring formation.[7]
Quantitative Data on Prevention Strategies
The choice of the aspartic acid side-chain protecting group significantly impacts the extent of aspartimide formation. The following table summarizes quantitative data from a study on the model peptide Ac-VKDGYI-NH2 after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[6]
| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | Racemization (D-Asp, %) |
| OtBu (tert-Butyl) | 75.2 | 18.9 | 5.9 |
| OMpe (3-Methylpent-3-yl) | 91.5 | 4.3 | 4.2 |
| OBno (2-phenyl-2-propyl) | 98.1 | 0.8 | 1.1 |
| CSY (Cyanosulfurylide) | >99 | <0.1 | Not Reported |
Data sourced from BenchChem and Sigma-Aldrich product literature.[3][6]
Experimental Protocols
Protocol 1: Synthesis using a Sterically Bulky Protecting Group (Fmoc-Asp(OMpe)-OH)
This protocol outlines the manual solid-phase synthesis steps for incorporating an Asp residue with the 3-methylpent-3-yl (OMpe) protecting group to reduce aspartimide formation.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
Coupling:
-
Dissolve Fmoc-Asp(OMpe)-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
Protocol 2: Synthesis using Backbone Protection (Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide)
This protocol describes the use of a pre-formed dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen to completely prevent aspartimide formation at the Asp-Gly linkage.[7]
-
Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1 to prepare the resin with a free N-terminal amine.
-
Dipeptide Coupling:
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 equivalents), HATU (1.9 equivalents), and DIPEA (4 equivalents) in DMF.
-
Add the dipeptide coupling solution to the resin and agitate for 4 hours. The coupling of this bulky dipeptide may be slower than for a single amino acid.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin as described in step 5 of Protocol 1.
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence.
-
Cleavage and Deprotection: The Dmb group is labile in strong acid and will be removed during the final TFA cleavage step, regenerating the native peptide backbone. Use a standard TFA cleavage cocktail. For peptides containing tryptophan, the addition of 1-2% TIS to the cleavage cocktail is recommended to prevent side-chain modification by the cleaved Dmb group.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Minimizing racemization during Phe-Asp synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the synthesis of the Phenylalanine-Aspartic acid (Phe-Asp) dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during this compound synthesis?
A1: The primary cause of racemization during peptide bond formation is the activation of the N-protected Phenylalanine's carboxyl group. This activation can lead to the formation of a planar intermediate called a 5(4H)-oxazolone.[1] The hydrogen on the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. When the Aspartic acid nucleophile attacks this planar intermediate, it can do so from either side, resulting in a mixture of the desired L-L dipeptide and the undesired D-L diastereomer.[1]
Q2: Which factors have the most significant impact on the extent of racemization?
A2: Several factors influence the degree of racemization, including the choice of coupling reagent, the presence of additives, the type and amount of base used, the solvent, and the reaction temperature and time.[2] Modern coupling reagents are designed to promote rapid amide bond formation, which outcompetes the rate of oxazolone (B7731731) formation and subsequent racemization.[1]
Q3: How do additives like HOBt and Oxyma Pure help in minimizing racemization?
A3: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents like DCC or DIC.[3][4] These additives react with the highly reactive activated intermediate to form an active ester that is more stable and less prone to racemization.[4] This active ester then reacts cleanly with the amine component to form the desired peptide bond with high chiral purity.[4]
Q4: Are certain coupling reagents inherently better at preventing racemization?
A4: Yes, modern aminium/uronium and phosphonium (B103445) salt-based coupling reagents like HATU, HBTU, and PyBOP are generally more effective at minimizing racemization than carbodiimides used alone.[2][5] These reagents promote very fast coupling reactions, reducing the lifetime of the activated intermediate and thus the opportunity for racemization to occur.[5] For particularly sensitive couplings, the combination of a carbodiimide with an additive like Oxyma is also a highly effective and cost-efficient strategy.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High levels of D-Phe-L-Asp diastereomer detected by HPLC. | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive is a common cause of high racemization. | Action: Switch to a modern coupling reagent like HATU or HCTU. Alternatively, if using a carbodiimide, ensure the addition of at least one equivalent of HOBt or Oxyma Pure.[4] |
| Excess or Strong Base: The base used to neutralize the amine salt can promote the abstraction of the α-proton from the oxazolone intermediate. | Action: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[2] Use the minimum amount of base necessary for the reaction to proceed. | |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization.[2] | Action: Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.[6] | |
| Prolonged Reaction Time: Leaving the activated Phenylalanine derivative for an extended period before adding the Aspartic acid ester increases the risk of racemization. | Action: Add the Aspartic acid component as soon as possible after activating the Phenylalanine. For sensitive reactions, consider in situ activation where all components are mixed before the coupling reagent is added. | |
| Difficulty in purifying the final this compound product. | Presence of closely eluting diastereomers: Racemization leads to the formation of a D-Phe-L-Asp diastereomer which can be challenging to separate from the desired L-Phe-L-Asp product by standard chromatography. | Action: Optimize the coupling conditions to minimize racemization as a first step. If diastereomers are still present, employ chiral chromatography for purification. |
Data Presentation
The selection of a coupling reagent is critical in controlling racemization. The following table summarizes representative data on the percentage of racemization observed with different coupling reagents in a model peptide synthesis.
Table 1: Comparison of Racemization Levels with Various Coupling Reagents
| Coupling Reagent/System | % Racemization (Typical) | Key Observations |
| DIC/HOBt | Low | The addition of HOBt is crucial and significantly reduces the high racemization associated with using DIC alone.[2] |
| HBTU | Low | Generally provides low levels of racemization.[2] |
| HATU | Very Low | Highly effective due to its high reactivity, which promotes rapid amide bond formation, kinetically disfavoring racemization.[2][5] |
| COMU | Very Low | A third-generation uronium salt that shows performance comparable to or slightly better than HATU in suppressing racemization.[2] |
Note: The exact percentage of racemization is highly dependent on the specific amino acids, protecting groups, base, solvent, and temperature used in the experiment. The data presented is a synthesis of typical results from comparative studies.[2]
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis with Minimal Racemization using DIC/Oxyma
This protocol describes a solution-phase synthesis of a protected this compound dipeptide.
Materials:
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl)
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve Fmoc-Phe-OH (1 equivalent) and Oxyma (1 equivalent) in anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve H-Asp(OtBu)-OtBu·HCl (1 equivalent) in anhydrous DMF and add DIPEA (1 equivalent) to neutralize the salt. Stir for 10 minutes at room temperature.
-
Add the neutralized H-Asp(OtBu)-OtBu solution to the flask containing Fmoc-Phe-OH and Oxyma.
-
Add DIC (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 2 hours and then allow it to slowly warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Work up the reaction mixture by diluting with ethyl acetate, washing with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines a general method to separate and quantify the L-L and D-L diastereomers of the synthesized this compound dipeptide.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or a macrocyclic glycopeptide-based column like Chirobiotic® T).[7][8]
-
HPLC-grade hexane (B92381) and isopropanol (B130326) (or other suitable mobile phase components)
-
Crude this compound dipeptide sample (after deprotection)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude, deprotected this compound dipeptide in the initial mobile phase.
-
Method Development: Develop an isocratic elution method. A typical mobile phase for polysaccharide-based columns is a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the two diastereomers.
-
Injection and Analysis: Equilibrate the column with the mobile phase. Inject the sample and monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
Peak Identification: The major peak will correspond to the desired L-L diastereomer, while the smaller, closely eluting peak will be the D-L diastereomer.
-
Quantification: Integrate the peak areas for both diastereomers. Calculate the percentage of racemization using the following formula:
% Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100
Visualizations
References
Technical Support Center: Stability of Phe-Asp Dipeptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the Phenylalanine-Aspartic acid (Phe-Asp) dipeptide. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the this compound dipeptide in aqueous solutions?
The main stability issues for this compound are pH-dependent degradation. The primary degradation pathways include:
-
Peptide Bond Hydrolysis: Cleavage of the peptide bond between phenylalanine and aspartic acid, resulting in the individual amino acids. This is more prevalent under acidic conditions.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization to form a cyclic dipeptide, 5-benzyl-3,6-dioxo-2-piperazineacetic acid. This is a major degradation pathway in neutral to alkaline solutions.[1]
-
Isoaspartate Formation: Isomerization of the aspartyl residue to form isoaspartate (isoAsp), where the peptide bond involves the β-carboxyl group of the aspartic acid side chain instead of the α-carboxyl group. This occurs via a succinimide (B58015) intermediate, particularly under neutral to alkaline conditions.
Q2: At what pH is the this compound dipeptide most stable?
While specific data for this compound is limited, studies on the closely related molecule aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) show maximum stability in the acidic range, around pH 4.3.[1] Stability significantly decreases in neutral or alkaline conditions.[1]
Q3: What are the main degradation products of this compound at different pH values?
The degradation products of this compound are highly dependent on the pH of the solution. Based on studies of related aspartyl peptides, the expected products are:
-
Acidic Conditions (pH < 4): The primary degradation products are the constituent amino acids, Phenylalanine (Phe) and Aspartic acid (Asp), due to the hydrolysis of the peptide bond.
-
Neutral to Alkaline Conditions (pH > 6): The major degradation product is typically the corresponding diketopiperazine (DKP).[1] Isomerization to form isoaspartyl-phenylalanine (isoAsp-Phe) also occurs in this pH range.
Q4: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the rate of all degradation pathways for this compound. Therefore, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or decreasing concentrations of this compound in analytical samples.
-
Possible Cause: Degradation of the this compound dipeptide in your solution.
-
Troubleshooting Steps:
-
Verify Solution pH: Ensure the pH of your sample and standard solutions is within a range where this compound is more stable, preferably in the acidic range (e.g., pH 4-5), if your experimental conditions allow.
-
Control Temperature: Store all stock solutions and samples at low temperatures (2-8 °C) and minimize the time they are kept at room temperature.
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before use.
-
Analyze for Degradation Products: Use an appropriate analytical method, such as HPLC, to check for the presence of expected degradation products like individual amino acids or DKP.
-
Issue 2: Appearance of unexpected peaks in my chromatogram during HPLC analysis.
-
Possible Cause: Formation of degradation products such as diketopiperazine (DKP) or isoaspartate isomers.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If you have access to a mass spectrometer (MS), use HPLC-MS to identify the mass of the unknown peaks. The DKP of this compound will have a molecular weight corresponding to the loss of a water molecule from the parent dipeptide. Isoaspartate isomers will have the same mass as the parent this compound.
-
Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under acidic, basic, and neutral conditions with heat. Analyze these samples to see if the retention times of the degradation products match your unknown peaks.
-
Optimize Chromatographic Separation: Adjust your HPLC method (e.g., gradient, mobile phase pH) to improve the resolution between this compound and its degradation products.
-
Data Summary
The following table summarizes the expected major degradation pathways and products for this compound at different pH values, based on data from related aspartyl peptides.
| pH Range | Primary Degradation Pathway | Major Degradation Products |
| Acidic (pH < 4) | Peptide Bond Hydrolysis | Phenylalanine, Aspartic Acid |
| Neutral to Alkaline (pH > 6) | Intramolecular Cyclization | Diketopiperazine (DKP) |
| Neutral to Alkaline (pH > 6) | Isomerization | Isoaspartyl-Phenylalanine (isoAsp-Phe) |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound dipeptide to help identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place aliquots of the acidic, basic, and neutral solutions in a controlled temperature environment (e.g., 60°C).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). It is also advisable to have a control sample stored at 2-8°C.
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
General Protocol for HPLC Analysis of this compound Stability
This is a general starting point for developing an HPLC method to analyze the stability of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 220 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Note: Method optimization will be required to achieve the best separation for your specific application.
Visualizations
Caption: pH-dependent degradation pathways of the this compound dipeptide.
Caption: A typical workflow for a forced degradation study of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Phe-Asp in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of the dipeptide Phenylalanine-Aspartic acid (Phe-Asp) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide not dissolving in my cell culture medium?
A1: The solubility of the this compound dipeptide is significantly influenced by its constituent amino acids: Phenylalanine (a hydrophobic amino acid) and Aspartic acid (an acidic amino acid).[1][2] Several factors can contribute to poor solubility in standard cell culture media, which typically have a physiological pH around 7.2-7.4:
-
Isoelectric Point (pI): Like all peptides, this compound has an isoelectric point at which its net charge is zero, minimizing its solubility in aqueous solutions. At physiological pH, the peptide may be close to its pI, leading to aggregation and precipitation.[3]
-
Hydrophobic Interactions: The phenyl ring of Phenylalanine can cause the peptide to aggregate in aqueous environments through hydrophobic interactions, reducing its solubility.[3][4][5]
-
Intermolecular Hydrogen Bonding: The peptide bonds and the functional groups of the amino acid residues can form strong intermolecular hydrogen bonds, leading to the formation of a stable crystal lattice that is difficult to disrupt with a solvent.[5]
Q2: What is the first step I should take to dissolve my lyophilized this compound powder?
A2: Before introducing the peptide into your complete cell culture medium, it is crucial to prepare a concentrated stock solution using an appropriate solvent. The choice of the initial solvent is critical for successful solubilization.[4][6]
Recommended Initial Steps:
-
Start with a small aliquot: Always test the solubility with a small amount of your peptide to avoid wasting the entire batch.[1][4]
-
Centrifuge the vial: Before opening, briefly centrifuge the vial to collect all the lyophilized powder at the bottom.[4]
-
Allow to warm to room temperature: Let the vial sit at room temperature before adding any solvent.[4]
Q3: Which solvents are recommended for preparing a this compound stock solution?
A3: Given the acidic nature of the Aspartic acid residue, adjusting the pH is a primary strategy.[1][7] For hydrophobic peptides, the use of organic co-solvents is also a common and effective approach.[1][4][8]
| Solvent/Method | Description | Suitability for Cell Culture |
| Basic Buffer | Dissolving the peptide in a slightly basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) can increase the net negative charge, thereby enhancing solubility.[8] | High, provided the buffer is compatible with the cell line and the final concentration is low. |
| DMSO (Dimethyl sulfoxide) | A common organic solvent for dissolving hydrophobic peptides.[1][4][6] A stock solution can be prepared in 100% DMSO and then diluted. | High, but the final concentration in the cell culture medium should typically not exceed 0.5%, as higher concentrations can be cytotoxic.[6][9] |
| DMF (Dimethylformamide) | An alternative organic solvent to DMSO.[1][4][6] | Moderate, similar cytotoxicity concerns as DMSO.[6] |
| Sterile Deionized Water | May be attempted, but likely to be less effective due to the hydrophobic nature of Phenylalanine. | High |
Q4: My this compound dissolved in DMSO, but precipitated when I added it to my aqueous cell culture medium. What should I do?
A4: This is a common issue that arises from localized high concentrations of the peptide, causing it to crash out of solution.[5][6][8]
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous buffer or medium very slowly, drop-by-drop, while vigorously vortexing or stirring.[5][6][8]
-
Lower the Final Concentration: Your target concentration in the final medium may be too high.[8] Try preparing a more dilute final solution.
-
Increase the Co-solvent Percentage: If your cell line can tolerate it, slightly increasing the final percentage of DMSO in the medium (up to a safe limit, typically ≤0.5%) can help maintain solubility.[8][9]
-
Re-solubilize and Re-dilute: If significant precipitation occurs, you may need to lyophilize the precipitated peptide to remove the solvent and then attempt to re-dissolve it at a lower concentration.[8]
Q5: Can I use sonication or heating to help dissolve my this compound?
A5: Yes, these methods can be beneficial, but should be used with caution to avoid peptide degradation.
-
Sonication: A brief sonication in an ice bath can help break up aggregates and improve dissolution.[1][4]
-
Gentle Warming: Gently warming the solution (e.g., to <40°C) can increase solubility, but prolonged or excessive heating should be avoided as it can degrade the peptide.[10]
Troubleshooting Guide: A Step-by-Step Workflow
If you are encountering solubility issues with this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for solubilizing this compound.
Experimental Protocols
Protocol 1: Solubilization using a Basic Buffer
-
Prepare a sterile 0.1 M ammonium bicarbonate solution and adjust the pH to approximately 8.0-8.5.
-
Add the appropriate volume of the basic buffer to the lyophilized this compound to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution. If dissolution is not complete, proceed to step 4.
-
Briefly sonicate the vial in a water bath for 10-20 seconds.
-
Once the peptide is fully dissolved, sterile-filter the stock solution through a 0.22 µm filter.
-
Slowly add the stock solution dropwise to the final cell culture medium while stirring to achieve the desired working concentration.
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using DMSO as a Co-solvent
-
Add a minimal amount of 100% cell culture grade DMSO to the lyophilized this compound to create a highly concentrated initial stock (e.g., 100 mM).[1][6]
-
Vortex until the peptide is completely dissolved. Sonication can be used if necessary.[6]
-
This concentrated DMSO stock can then be serially diluted. First, slowly add the DMSO stock to a sterile aqueous buffer (e.g., PBS) while vortexing to create an intermediate stock.[9]
-
Observe for any signs of precipitation (turbidity). If the solution remains clear, you are below the limit of solubility.[6][9]
-
Add the intermediate stock solution dropwise to the final cell culture medium to achieve the desired working concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).[6][9]
-
Store the DMSO stock solution at -20°C in aliquots.
Signaling Pathways and Logical Relationships
The solubility of this compound is governed by a balance of its chemical properties and the characteristics of the solvent system. The following diagram illustrates the logical relationship between these factors.
Caption: Factors influencing the solubility of this compound.
References
- 1. jpt.com [jpt.com]
- 2. Frontiers | Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lifetein.com [lifetein.com]
- 7. biobasic.com [biobasic.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Coupling Reagents for Phe-Asp Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of the Phe-Asp dipeptide and other aspartic acid-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing peptides containing Aspartic Acid (Asp)?
The main challenge in synthesizing peptides with aspartic acid is the formation of a succinimide (B58015) ring intermediate, known as an aspartimide.[1][2][3] This side reaction is particularly prevalent when using the common Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][3] Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen of the amino acid following Asp on the side-chain ester of the aspartic acid residue.[1][3] This is especially problematic during the repeated treatments with piperidine (B6355638) for Fmoc group removal.[1][2]
The resulting aspartimide is susceptible to nucleophilic attack, leading to several undesirable byproducts:
-
α- and β-peptides: Ring-opening of the aspartimide can occur at two different positions, resulting in a mixture of the desired α-peptide and the isomeric β-peptide, which can be difficult to separate.[2][3]
-
Racemization: The formation and subsequent opening of the aspartimide ring can lead to a loss of stereochemical integrity at the α-carbon of the aspartic acid residue.[1][2]
-
Chain termination: The formation of piperidides from the reaction of piperidine with the aspartimide can cap the peptide chain, preventing further elongation.[2]
Q2: Which amino acid sequences are most prone to aspartimide formation?
Aspartimide formation is highly sequence-dependent. The highest propensity for this side reaction is observed in sequences where aspartic acid is followed by a small, sterically unhindered amino acid.[2] The most problematic sequences include:
The lack of steric hindrance in residues like glycine (B1666218) makes the backbone amide nitrogen more accessible for the intramolecular cyclization reaction.[1]
Q3: How can I minimize aspartimide formation during this compound synthesis?
Several strategies can be employed to suppress aspartimide formation:
-
Use of Bulky Side-Chain Protecting Groups for Asp: Increasing the steric hindrance of the ester protecting group on the Asp side chain can significantly reduce aspartimide formation.[2][4] Instead of the standard tert-butyl (tBu) group, consider using bulkier protecting groups.[2][6]
| Protecting Group | Description | Effectiveness in Reducing Aspartimide Formation |
| OtBu | Standard tert-butyl ester | Prone to aspartimide formation |
| OMpe | 3-methyl-3-pentyl | More effective than OtBu |
| OEpe | 3-ethyl-3-pentyl | Highly effective |
| OPhp | 4-n-propyl-4-heptyl | Highly effective |
| OBno | 5-n-butyl-5-nonyl | Extremely effective[6][7] |
-
Modification of Fmoc-Deprotection Conditions:
-
Use a weaker base: Replacing the standard 20% piperidine in DMF with a weaker base like morpholine (B109124) can reduce the rate of aspartimide formation. However, this may lead to incomplete Fmoc removal.[1][2]
-
Add an acidic additive: Adding a small amount of an acid like formic acid to the piperidine solution can help to neutralize the basicity and suppress the side reaction.[2]
-
Use alternative deprotection reagents: Dipropylamine (DPA) has been shown to reduce aspartimide formation compared to piperidine, although it may result in lower overall yields in challenging syntheses.[1]
-
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following the aspartic acid with a temporary protecting group like 2,4-dimethoxybenzyl (DMB) or 2-hydroxy-4-methoxybenzyl (Hmb) can completely prevent aspartimide formation.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound peptide | Inefficient coupling: The peptide bond formation between Phenylalanine and Aspartic acid is incomplete. | * Optimize coupling reagent: Switch to a more efficient coupling reagent like HATU or COMU, which are known for their high reactivity and lower risk of racemization.[8][9][10][11] * Increase equivalents: Use a higher excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents).[9] * Double coupling: Perform the coupling step twice to drive the reaction to completion.[12] * Extend reaction time: Increase the coupling time, but be mindful of potential racemization.[13] |
| Aspartimide formation: Significant portion of the product is lost to side reactions. | * Implement strategies to minimize aspartimide formation: Refer to the FAQ section on this topic. This includes using bulky Asp protecting groups, modifying deprotection conditions, or using backbone protection.[2][4][6] | |
| Presence of multiple peaks in HPLC analysis of the crude product | Aspartimide-related impurities: The peaks correspond to the desired peptide, the β-isomer, and racemized products. | * Confirm the identity of byproducts: Use mass spectrometry to identify the masses of the impurity peaks. Aspartimide-related byproducts will have the same mass as the desired product. * Optimize synthesis to reduce side reactions: See the solutions for minimizing aspartimide formation. |
| Incomplete Fmoc deprotection: The previous Fmoc group was not completely removed, leading to deletion sequences. | * Increase deprotection time: Extend the piperidine treatment time.[9] * Use a stronger deprotection cocktail: If using a weaker base, consider switching back to 20% piperidine in DMF. | |
| Racemization: The chiral integrity of one or both amino acids has been compromised. | * Choose a coupling reagent with low racemization risk: Phosphonium (e.g., PyBOP) and uronium salts (e.g., HATU, COMU) generally have a lower risk of racemization compared to carbodiimides alone.[9][13] * Add an anti-racemization additive: When using carbodiimides like DIC or DCC, always include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[5][14][15] | |
| Guanidinylation of the N-terminus | Excess uronium/guanidinium (B1211019) coupling reagent: Reagents like HBTU and HATU can react with the free N-terminal amine, capping the peptide chain.[14][16] | * Use stoichiometric amounts of the coupling reagent: Avoid using a large excess of these reagents.[14] * Switch to a phosphonium-based reagent: Reagents like PyBOP do not cause this side reaction.[11] |
Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[9][10] | Higher cost, potential for guanidinylation side reactions if used in excess.[9][14] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[9][10] | Less reactive than HATU, can be less effective for difficult sequences.[9][10] |
| HCTU | Uronium Salt | High | Low | More reactive than HBTU, good compromise between reactivity and price.[8] | Can cause guanidinylation. |
| COMU | Uronium Salt | Very High | Very Low | High efficiency comparable to HATU, safer byproducts (non-explosive), good solubility.[8][15][17] | Relatively newer compared to HBTU/HATU. |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous than those from BOP.[9][11] | More expensive than carbodiimides. |
| DIC/HOBt | Carbodiimide/ Additive | Moderate | Low (with HOBt) | Cost-effective, well-established for standard couplings.[14][15] | Slower reaction rates compared to onium salts, can lead to dehydration of Asn and Gln side chains. |
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Coupling
This protocol outlines a general procedure for manual Fmoc-based SPPS.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[9]
2. Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.[9]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9][18]
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU) (3-5 equivalents) in DMF.[9][18]
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[9][18]
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[9][18]
4. Monitoring and Washing:
-
Perform a ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow) indicates complete coupling.
-
If the test is positive, the coupling step can be repeated ("double coupling").[12]
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's protecting groups. A common cocktail for peptides with Arg, Trp, and Cys is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Troubleshooting Logic for this compound Synthesis Issues.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. jpt.com [jpt.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Phe-Asp Dipeptide: A Comparative Analysis of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Phe-Asp Dipeptide with Other Dipeptides in Key Biological Assays
The dipeptide Phenylalanyl-Aspartate (this compound) is a subject of growing interest in biochemical and pharmacological research due to the biological activities of its constituent amino acids. This guide provides a comprehensive comparison of this compound with other dipeptides in critical biological assays, including Angiotensin-Converting Enzyme (ACE) inhibition, antioxidant activity, and anti-inflammatory effects. The information is compiled from various scientific studies to offer a valuable resource for researchers and professionals in drug development.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE is a primary target for the management of hypertension. The structure of dipeptides, particularly the C-terminal amino acid, plays a crucial role in their ACE inhibitory potential. Peptides with hydrophobic amino acids at the C-terminus often exhibit potent ACE inhibitory activity.
While direct comparative studies quantitatively measuring the ACE inhibitory activity of this compound against a wide range of other dipeptides under identical experimental conditions are limited, insights can be drawn from Quantitative Structure-Activity Relationship (QSAR) studies and experimental data on related dipeptides.
Table 1: Comparative ACE Inhibitory Activity of Various Dipeptides
| Dipeptide | IC50 (µM) | N-terminal Amino Acid | C-terminal Amino Acid | Notes |
| This compound | Data not available | Phenylalanine (hydrophobic, aromatic) | Aspartic Acid (hydrophilic, acidic) | The hydrophilic C-terminus may result in weaker binding to the ACE active site compared to dipeptides with a hydrophobic C-terminus. |
| Val-Trp | 0.58 | Valine (hydrophobic) | Tryptophan (hydrophobic, aromatic) | Demonstrates potent ACE inhibition, highlighting the preference for hydrophobic C-terminal residues.[1] |
| Ile-Trp | 0.50 | Isoleucine (hydrophobic) | Tryptophan (hydrophobic, aromatic) | Similar to Val-Trp, shows strong ACE inhibitory activity.[1] |
| Leu-Trp | 1.11 | Leucine (hydrophobic) | Tryptophan (hydrophobic, aromatic) | Exhibits significant ACE inhibition.[1] |
| Ala-Tyr | ~83.3 (0.037 mg/ml) | Alanine (hydrophobic) | Tyrosine (hydrophobic, aromatic) | Shows notable ACE inhibitory activity.[2] |
| Pro-Asp | Data not available | Proline (hydrophobic) | Aspartic Acid (hydrophilic, acidic) | The N-terminal proline is known to stabilize dipeptides against enzymatic hydrolysis.[3] |
| Gly-Asp | Data not available | Glycine (B1666218) (hydrophilic) | Aspartic Acid (hydrophilic, acidic) | The N-terminal glycine contributes to stability against enzymatic hydrolysis.[3] |
Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies.
ACE Inhibition Signaling Pathway
The inhibition of ACE by bioactive peptides prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Caption: ACE Inhibition Pathway by Dipeptides.
Antioxidant Activity
Antioxidant peptides can neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity of peptides is influenced by their amino acid composition, sequence, and structure. Aromatic amino acids like Phenylalanine and acidic amino acids like Aspartic acid can contribute to antioxidant activity through electron donation and metal ion chelation, respectively.[4]
Table 2: Antioxidant Activity of Dipeptides and Related Amino Acids
| Dipeptide/Amino Acid | Assay | Activity | Notes |
| This compound | Not specified | Predicted to have antioxidant potential | Phenylalanine can donate electrons to free radicals, and Aspartic acid can chelate metal ions.[4] |
| Cys-containing dipeptides | DPPH | 0.14-0.28 µmol TE/µmol | Cysteine-containing dipeptides show significant DPPH radical scavenging activity.[5] |
| Tyr/Trp-containing dipeptides | DPPH | < 0.02 µmol TE/µmol | Interestingly, dipeptides with Tyrosine or Tryptophan, known for high reactivity with other radicals, show low activity in the DPPH assay.[5] |
| Lys-Leu | DPPH, Superoxide, Hydroxyl radical scavenging | Demonstrated antioxidant activity | This dipeptide has shown efficacy in various radical scavenging assays.[6] |
| Leu-Lys | DPPH, Superoxide, Hydroxyl radical scavenging | Demonstrated antioxidant activity | Isomeric to Lys-Leu, also showing antioxidant properties.[6] |
TE: Trolox Equivalent
Experimental Workflow for DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
Caption: DPPH Radical Scavenging Assay Workflow.
Anti-inflammatory Activity
Chronic inflammation is a contributing factor to various diseases. Bioactive peptides can exert anti-inflammatory effects by modulating the production of inflammatory mediators in cells like macrophages.
While specific data on the anti-inflammatory activity of this compound is scarce, studies on other dipeptides and larger peptides containing Phenylalanine and Aspartic acid suggest potential involvement in inflammatory pathways. For instance, some collagen-derived dipeptides have been shown to have immunomodulatory effects on macrophages.[7]
Table 3: Anti-inflammatory Activity of Dipeptides and Related Peptides
| Peptide | Cell Line | Key Findings | Notes |
| This compound | Not specified | Data not available | The biological context of this compound in inflammation requires further investigation. |
| Hyp-Gly | RAW 264.7 (M1 macrophages) | Inhibited IL-1β secretion.[7] | A collagen-derived dipeptide demonstrating immunomodulatory effects. |
| Pro-Hyp | RAW 264.7 (M1 macrophages) | Inhibited IL-6 secretion.[7] | Another collagen-derived dipeptide with anti-inflammatory potential. |
| Asp-Gln-Thr-Phe | RAW 264.7 | Decreased TNF-α and IL-6 concentrations in LPS-induced cells.[8] | A tetrapeptide containing Asp and Phe, showing anti-inflammatory effects. |
Signaling Pathway for LPS-Induced Inflammation in Macrophages
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines. Anti-inflammatory peptides can interfere with this signaling cascade.
Caption: LPS-Induced Inflammatory Pathway and Peptide Inhibition.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Principle: This assay is based on the hydrolysis of the substrate Hippuryl-L-histidyl-L-leucine (HHL) by ACE to yield hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified by spectrophotometry at 228 nm.
Materials:
-
ACE from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate (B1201080) buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
1 M HCl
-
Test dipeptides (including this compound and others for comparison)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test dipeptides at various concentrations in the sodium borate buffer.
-
In a 96-well plate, add 25 µL of the dipeptide solution (or buffer for control) and 25 µL of ACE solution (80 mU/mL in buffer).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of HHL solution (9 mM in buffer).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Measure the absorbance at 228 nm using a microplate reader.
-
Calculate the percentage of ACE inhibition for each dipeptide concentration.
-
Determine the IC50 value, which is the concentration of the dipeptide that inhibits 50% of the ACE activity.
DPPH Radical Scavenging Assay
Principle: The DPPH radical has a deep purple color and absorbs strongly at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is reduced, and the color changes to yellow. The decrease in absorbance is proportional to the antioxidant activity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test dipeptides
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare solutions of the test dipeptides and the positive control at various concentrations.
-
In a 96-well plate, add 100 µL of the dipeptide or control solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anti-inflammatory Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test dipeptides
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test dipeptides for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without dipeptide treatment should be included.
-
After incubation, collect the cell culture supernatant.
-
NO Determination: Mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the NO concentration.
-
Cytokine Quantification: Use ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's protocols.
-
The inhibitory effect of the dipeptides on the production of NO and cytokines is calculated relative to the LPS-stimulated control group.
Conclusion
The biological activity of the this compound dipeptide is an area that warrants further investigation. Based on the structure-activity relationships of other dipeptides, it is plausible that this compound possesses ACE inhibitory, antioxidant, and anti-inflammatory properties, although likely with different potencies compared to dipeptides with more favorable structural characteristics for specific activities, such as a hydrophobic C-terminus for ACE inhibition. This guide provides a framework for the comparative evaluation of this compound and highlights the need for direct experimental comparisons to fully elucidate its therapeutic potential. The provided protocols offer standardized methods for researchers to conduct these crucial comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modeling of the relationship between dipeptide structure and dipeptide stability, permeability, and ACE inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pitfalls of using 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay to assess the radical scavenging activity of peptides: Its susceptibility to interference and low reactivity towards peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collagen-Derived Dipeptides and Amino Acids Have Immunomodulatory Effects in M1-Differentiated RAW264.7 Cells and PBMC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Phe-Asp and Ala-Phe Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two dipeptides: Phenylalanine-Aspartate (Phe-Asp) and Alanine-Phenylalanine (Ala-Phe). The information presented herein is intended to support research and development efforts in the fields of biochemistry, pharmacology, and drug discovery by offering a side-by-side examination of their known biological activities, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and Ala-Phe, simple dipeptides, have demonstrated potential as modulators of key enzymatic pathways involved in physiological regulation. This analysis primarily focuses on their comparative efficacy as inhibitors of Angiotensin-Converting Enzyme (ACE), a critical component of the renin-angiotensin system and a major target for antihypertensive therapies. Additionally, the cyclooxygenase (COX) inhibitory activity of a derivative of this compound is presented, offering another dimension to its bioactivity profile. While direct quantitative data for some activities remain limited, this guide consolidates available information to facilitate further investigation and hypothesis-driven research.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the bioactivities of this compound and Ala-Phe, focusing on their enzyme inhibitory potentials.
| Dipeptide/Derivative | Target Enzyme | Bioactivity | IC50 / Ki Value |
| This compound | Angiotensin-Converting Enzyme (ACE) | Inhibition | Ki: 11 ± 2 µM[1] |
| Aspartame (B1666099) (this compound methyl ester) | Cyclooxygenase-1 (COX-1) | Inhibition | IC50: 0.1 µM |
| Aspartame (this compound methyl ester) | Cyclooxygenase-2 (COX-2) | Inhibition | IC50: 0.3 µM |
| Ala-Phe Analogues | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 3.8 - 207 nM (silanediol analogues) |
| Ala-Phe Containing Tripeptide | Angiotensin-Converting Enzyme (ACE) | Inhibition | IC50: 65.8 µM (Ala-Phe-Leu) |
Key Bioactivities and Mechanisms of Action
Angiotensin-Converting Enzyme (ACE) Inhibition
Both this compound and peptides containing Ala-Phe have been shown to inhibit ACE, an enzyme that plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[2] The inhibition of ACE is a well-established therapeutic strategy for managing hypertension.
L-Aspartyl-L-phenylalanine (this compound) has been identified as a metabolite of the artificial sweetener aspartame and has been shown to inhibit ACE purified from rabbit lungs with a competitive inhibition constant (Ki) of 11 ± 2 µM.[1] This level of potency is comparable to other known ACE inhibitors.[1]
Analogues of Ala-Phe have also demonstrated significant ACE inhibitory activity. For instance, silanediol (B1258837) diastereomers of a Phe[Si]Ala dipeptide mimic exhibited IC50 values in the nanomolar range (3.8-207 nM). Furthermore, the tripeptide Ala-Phe-Leu has an IC50 value of 65.8 µM for ACE inhibition. The presence of a hydrophobic amino acid like phenylalanine at the C-terminus is often associated with potent ACE inhibitory activity.[3]
The Renin-Angiotensin System and the inhibitory action of this compound and Ala-Phe on ACE.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.
While there is no direct data on the COX inhibitory activity of the this compound dipeptide itself, its methyl ester, aspartame, has been shown to inhibit both COX-1 and COX-2 with IC50 values of 0.1 µM and 0.3 µM, respectively. This suggests that the this compound structure may serve as a scaffold for the development of COX inhibitors.
Prostaglandin (B15479496) synthesis pathway and the inhibitory role of Aspartame.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric determination of ACE activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate (B1201080) buffer (50 mM sodium borate, 300 mM NaCl, pH 8.3)
-
Test compounds (this compound, Ala-Phe analogues)
-
Positive control (e.g., Captopril)
-
1 M HCl
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in sodium borate buffer.
-
Prepare a stock solution of HHL in sodium borate buffer.
-
Dissolve test compounds and positive control in an appropriate solvent to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Enzyme Reaction:
-
In a microplate well or cuvette, add 25 µL of the ACE solution (e.g., 80 mU/mL).
-
Add 25 µL of the inhibitor solution (test compound or positive control) or solvent for the negative control.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Measure the absorbance of the resulting hippuric acid at 228 nm using a spectrophotometer or microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for the ACE Inhibition Assay.
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Hematin (cofactor)
-
Test compounds (e.g., Aspartame)
-
Positive control (e.g., Indomethacin, Celecoxib)
-
Appropriate detection system (e.g., colorimetric or fluorometric assay kit, or LC-MS/MS for prostaglandin quantification)
Procedure:
-
Preparation of Solutions:
-
Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer.
-
Prepare a solution of arachidonic acid in an appropriate solvent.
-
Dissolve test compounds and positive controls in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Enzyme Reaction:
-
In a suitable reaction vessel, combine the assay buffer, hematin, and the enzyme (either COX-1 or COX-2).
-
Add the inhibitor solution (test compound or positive control) or solvent for the control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate at 37°C for a defined period (e.g., 2-10 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a suitable quenching agent (e.g., 1 M HCl).
-
Quantify the product (e.g., prostaglandins) using a suitable detection method. For colorimetric or fluorometric assays, follow the kit manufacturer's instructions. For LC-MS/MS, extract the prostaglandins and analyze them accordingly.
-
-
Calculation of Inhibition:
-
Calculate the percentage of COX inhibition as described for the ACE assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for the COX Inhibition Assay.
Conclusion and Future Directions
The dipeptides this compound and Ala-Phe both exhibit inhibitory activity against angiotensin-converting enzyme, positioning them as potential starting points for the development of novel antihypertensive agents. The available data suggests that analogues of Ala-Phe may possess higher potency as ACE inhibitors compared to this compound. However, the COX inhibitory activity of the this compound derivative, aspartame, highlights a potential for broader bioactivity that warrants further investigation for Ala-Phe.
Future research should focus on:
-
Directly assessing the COX inhibitory activity of Ala-Phe and the ACE inhibitory activity of a wider range of this compound derivatives to enable a more direct and comprehensive comparison.
-
Elucidating the specific signaling pathways modulated by these dipeptides beyond direct enzyme inhibition.
-
Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these dipeptides.
This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of small peptides. The provided data and protocols are intended to streamline experimental design and accelerate the discovery of new bioactive compounds.
References
- 1. A metabolite of aspartame inhibits angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Therapeutic Approaches Targeting the Renin-Angiotensin System and Associated Peptides in Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Validation of Phe-Asp Effects in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential effects of the dipeptide Phenylalanyl-Aspartate (Phe-Asp) in neuronal cell culture. Due to the current lack of direct experimental data on this compound, this document outlines a proposed validation strategy, comparing it with well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Ciliary Neurotrophic Factor (CNTF), and Glial cell line-Derived Neurotrophic Factor (GDNF).
Introduction: The Rationale for Investigating this compound
While the direct effects of the this compound dipeptide on neuronal cells are largely uncharacterized, its constituent amino acids, Phenylalanine and Aspartic Acid, play significant roles in the central nervous system. L-aspartic acid acts as an excitatory neurotransmitter, and Phenylalanine is a precursor for neurotransmitters like dopamine. D-aspartic acid is recognized as an endogenous neurotransmitter, playing a role in neurogenesis and learning.[1][2] This suggests that the this compound dipeptide could possess neuroactive or neuroprotective properties. This guide offers a roadmap for the systematic validation of these potential effects against established neurotrophic agents.
Comparative Analysis of this compound and Alternative Neurotrophic Factors
A direct comparison of this compound with established neurotrophic factors highlights the current knowledge gap and the experimental endpoints necessary for its validation. The following table summarizes the known effects of BDNF, NGF, CNTF, and GDNF, and outlines the hypothetical effects of this compound that require experimental validation.
| Parameter | This compound (Hypothetical) | Brain-Derived Neurotrophic Factor (BDNF) | Nerve Growth Factor (NGF) | Ciliary Neurotrophic Factor (CNTF) | Glial cell line-Derived Neurotrophic Factor (GDNF) |
| Primary Target Neurons | To be determined | Broad range of neurons, including hippocampal, cortical, and dopaminergic neurons. | Sympathetic and sensory neurons.[3] | Motor neurons, ciliary neurons, and glial cells.[4][5] | Dopaminergic and motor neurons.[6][7][8][9] |
| Key Biological Effects | Potential for neuroprotection, neurite outgrowth, or synaptogenesis. | Promotes neuronal survival, growth, and synaptic plasticity.[10][11][12] | Essential for neuronal survival, differentiation, and neurite outgrowth.[3][13][14][15] | Supports neuronal survival and differentiation; reduces tissue destruction during inflammation.[5][16] | Promotes the survival and differentiation of dopaminergic neurons.[6][7][8][9][17] |
| Receptor(s) | Unknown | TrkB, p75NTR | TrkA, p75NTR | CNTFRα, gp130, LIFRβ | GFRα1, Ret |
| Primary Signaling Pathways | To be determined | Ras/MAPK, PI3K/Akt, PLCγ | Ras/MAPK, PI3K/Akt, PLCγ | JAK/STAT, NFκB | MAPK, PI3K/Akt |
Signaling Pathways
The signaling pathways of established neurotrophic factors are well-documented. Understanding these pathways is crucial for designing experiments to elucidate the mechanism of action of this compound.
References
- 1. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The ciliary neurotrophic factor and its receptor, CNTFR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciliary neurotrophic factor - Wikipedia [en.wikipedia.org]
- 6. GDNF: a glial cell line-derived neurotrophic factor for midbrain dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GDNF enhances the synaptic efficacy of dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GDNF reduces apoptosis in dopaminergic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | GDNF-based therapies, GDNF-producing interneurons, and trophic support of the dopaminergic nigrostriatal pathway. Implications for Parkinson’s disease [frontiersin.org]
- 10. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholar.usuhs.edu [scholar.usuhs.edu]
- 12. Frontiers | The Role of BDNF on Neural Plasticity in Depression [frontiersin.org]
- 13. Differentiation by nerve growth factor (NGF) involves mechanisms of crosstalk between energy homeostasis and mitochondrial remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nerve Growth Factor – On Becoming a Neuroscientist [colorado.pressbooks.pub]
- 15. Nerve growth factor (NGF) induces neuronal differentiation in neuroblastoma cells transfected with the NGF receptor cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CNTF AND RETINA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
The Dipeptide Dilemma: A Guide to Using Phe-Asp as a Negative Control in Peptide Bioactivity Assays
For researchers, scientists, and drug development professionals, the judicious selection of controls is paramount to the integrity and interpretation of experimental data. In the realm of peptide-based research, demonstrating the sequence-specificity of a bioactive peptide's effects is crucial. This guide provides a comparative framework for using the dipeptide Phenylalanine-Aspartic Acid (Phe-Asp) as a negative control, particularly in contrast to a bioactive dipeptide such as L-Alanyl-L-Glutamine (Ala-Gln), a common cell culture supplement.
While "scrambled" peptides, which possess the same amino acid composition as the active peptide but a randomized sequence, are the gold standard for negative controls, simple, biologically inert dipeptides can also serve as effective controls in certain experimental contexts. The underlying principle is that the negative control should be as similar as possible to the active compound in terms of basic physical and chemical properties (e.g., molecular weight, charge at physiological pH) but lack the specific sequence required for biological activity.
This guide will use the well-characterized bioactive dipeptide Ala-Gln as a case study to illustrate the function of this compound as a negative control in a cell proliferation assay. Ala-Gln is widely used in cell culture media as a stable source of L-glutamine, an amino acid critical for the growth and proliferation of many mammalian cells.[1][2] In contrast, the dipeptide this compound is not known to have a specific, significant biological role in typical cell-based assays, making it a suitable candidate for a negative control.
Comparative Data: Bioactive vs. Negative Control Dipeptides
The following table summarizes the key characteristics and expected experimental outcomes when comparing the bioactive dipeptide Ala-Gln with the negative control peptide this compound in a typical cell proliferation assay.
| Parameter | L-Alanyl-L-Glutamine (Ala-Gln) | Phenylalanyl-L-Aspartic Acid (this compound) | Rationale for Comparison |
| Primary Biological Role | Stable source of L-glutamine for cellular metabolism and proliferation.[1][3] | Generally considered biologically inert in cell culture. | To demonstrate that the observed effects are due to the specific bioactivity of Ala-Gln and not a general effect of dipeptide supplementation. |
| Expected Effect on Cell Proliferation | Increased cell proliferation in glutamine-dependent cell lines.[3] | No significant change in cell proliferation. | Highlights the sequence- and composition-specific activity of the bioactive peptide. |
| Uptake and Metabolism | Readily taken up by cells and hydrolyzed to release L-alanine and L-glutamine.[4] | Expected to have minimal uptake and metabolism in most cell types. | Differentiates between a peptide that is actively utilized by the cell and one that is not. |
Experimental Protocol: Comparative Analysis of Dipeptide Effects on Cell Proliferation using an MTS Assay
This protocol outlines a typical experiment to compare the effects of Ala-Gln and this compound on the proliferation of a glutamine-dependent cell line (e.g., CHO-K1).
Materials:
-
CHO-K1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, without L-glutamine and sodium pyruvate[5][6][7][8]
-
Fetal Bovine Serum (FBS)
-
L-Alanyl-L-Glutamine (Ala-Gln)
-
Phenylalanyl-L-Aspartic Acid (this compound)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture Maintenance: Culture CHO-K1 cells in DMEM supplemented with 10% FBS and 4 mM Ala-Gln in a humidified incubator.
-
Preparation of Experimental Media:
-
Basal Medium: DMEM (glutamine-free) supplemented with 10% FBS and 25 mM HEPES.
-
Positive Control Medium: Basal Medium supplemented with 4 mM Ala-Gln.
-
Negative Control Medium: Basal Medium supplemented with 4 mM this compound.
-
Experimental Medium (Vehicle Control): Basal Medium only.
-
-
Cell Seeding:
-
Harvest CHO-K1 cells using Trypsin-EDTA and resuspend in the Experimental Medium.
-
Seed 5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, carefully remove the medium and replace it with 100 µL of the prepared experimental media (Positive Control, Negative Control, and Vehicle Control).
-
Incubate the plate for 48 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.
-
Normalize the data to the Vehicle Control group (set to 100% proliferation).
-
Compare the proliferation rates between the Positive Control (Ala-Gln) and Negative Control (this compound) groups.
-
Visualizing the Rationale: Experimental Workflow and Signaling
The following diagrams illustrate the conceptual workflow of the experiment and the expected differential impact of the bioactive and negative control peptides on a simplified cellular pathway.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 4. Alanyl-glutamine dipeptide inhibits hepatic ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Dulbecco's Modified Eagle's Medium (DMEM) Formulation [merckmillipore.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 10. reagent.co.uk [reagent.co.uk]
- 11. The components of the cell culture medium: HEPES - Cellculture2 [cellculture2.altervista.org]
- 12. HEPES - Wikipedia [en.wikipedia.org]
- 13. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
Comparing the stability of Phe-Asp and Gly-Gly dipeptides
A Comparative Guide to the Stability of Phe-Asp and Gly-Gly Dipeptides
For researchers and professionals in drug development, understanding the intrinsic stability of dipeptides is crucial for designing effective and reliable peptide-based therapeutics. This guide provides a detailed comparison of the stability of Phenylalanine-Aspartic Acid (this compound) and Glycine-Glycine (Gly-Gly) dipeptides, supported by experimental data and detailed methodologies.
Introduction
The stability of a peptide is a critical attribute that influences its shelf-life, bioavailability, and in vivo efficacy. Degradation can occur through various chemical pathways, including hydrolysis of the peptide bond, modifications of amino acid side chains, and enzymatic cleavage. This guide focuses on the chemical stability of this compound and Gly-Gly, highlighting the significant differences arising from their constituent amino acids.
Chemical Stability Comparison
The stability of this compound and Gly-Gly dipeptides is fundamentally influenced by the chemical nature of their amino acid residues. Aspartic acid in this compound introduces specific degradation pathways not present in the simpler Gly-Gly dipeptide.
Degradation Pathways of this compound
Peptides containing aspartic acid (Asp) are known to be particularly susceptible to degradation. The primary degradation routes for Asp-containing peptides, such as this compound, involve the aspartyl residue itself and are highly dependent on pH.
-
Acidic Conditions (pH < 4): Under acidic conditions, the dominant degradation pathway is the hydrolysis of the peptide bond. For a tripeptide model containing a this compound-Gly sequence, studies at 80°C and pH 2.0 showed that peptide backbone hydrolysis was the major degradation route[1]. This leads to the cleavage of the dipeptide into its constituent amino acids.
-
Neutral to Alkaline Conditions (pH > 6): In this pH range, this compound is prone to intramolecular cyclization to form a succinimide (B58015) intermediate. This intermediate can then hydrolyze to form either the original α-aspartyl peptide or a β-aspartyl (iso-aspartyl) peptide, where the peptide bond involves the side-chain carboxyl group of aspartic acid[2][3]. This isomerization is a significant degradation pathway. Furthermore, at pH 7.4 and 80°C, a tripeptide model l-Phe-α-l-Asp-GlyOH showed that isomerization and enantiomerization, yielding β-Asp and d-Asp peptides, as well as cyclization to diketopiperazine derivatives, were the main degradation pathways[1]. The formation of diketopiperazines was the most dominant reaction, accounting for about 85% of the detected products after 240 hours[1].
Stability of Gly-Gly
The Gly-Gly dipeptide is inherently more stable than this compound due to the absence of a reactive side chain. The primary degradation pathway for Gly-Gly under non-enzymatic conditions is the hydrolysis of the peptide bond. This reaction is generally slow under physiological conditions of pH and temperature. The peptide bonds involving hydrophobic residues can be difficult to cleave with acid[4]. While specific kinetic data for Gly-Gly hydrolysis under various conditions were not found in the provided search results, the general principles of peptide hydrolysis apply.
Quantitative Data Summary
The following table summarizes the key stability characteristics of this compound and Gly-Gly based on available data.
| Feature | This compound | Gly-Gly | References |
| Major Degradation Pathways | Peptide bond hydrolysis (acidic pH), Isomerization to iso-Asp (neutral/alkaline pH), Succinimide formation, Diketopiperazine formation | Peptide bond hydrolysis | [1][2][3] |
| Key Reactive Residue | Aspartic Acid | None | |
| pH Sensitivity | Highly sensitive; different pathways dominate at different pH values. | Less sensitive; hydrolysis rate is pH-dependent but lacks complex side-chain reactions. | [1][2] |
| Products of Degradation | Phenylalanine, Aspartic acid, iso-Aspartic acid containing peptides, Succinimide intermediates, Diketopiperazines | Glycine | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing stability studies. Below are outlines of typical experimental protocols for assessing dipeptide stability.
Protocol 1: Peptide Stability Assay in Solution
This protocol is used to assess the chemical stability of a dipeptide in aqueous solutions at different pH values and temperatures.
-
Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the dipeptide (e.g., 1 mg/mL) in an appropriate solvent like water or a small amount of DMSO, followed by dilution with the buffer.
-
Incubation:
-
Prepare buffers at the desired pH values (e.g., pH 2.0, 7.4, and 10.0).
-
Dilute the peptide stock solution into the pre-warmed buffers in microcentrifuge tubes to a final concentration (e.g., 50 µg/mL).
-
Incubate the tubes at a constant temperature (e.g., 37°C or an elevated temperature like 80°C to accelerate degradation).
-
-
Time Points: At specific time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each incubation mixture.
-
Enzyme Inactivation (if applicable for biological matrices): For studies in biological fluids, immediately stop any enzymatic reactions by adding a quenching solution (e.g., 10% TFA in acetonitrile)[5].
-
Sample Analysis by RP-HPLC:
-
Analyze the collected aliquots using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm) to detect the peptide and its degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.
-
Quantify the peak area of the intact peptide at each time point to determine the rate of degradation.
-
Identify degradation products by comparing their retention times to known standards or by using mass spectrometry (LC-MS) for identification[6].
-
Protocol 2: Solid-State Stability Assay
This protocol is used to evaluate the thermal stability of the dipeptide in its solid form.
-
Sample Preparation: Place a small, accurately weighed amount of the solid dipeptide into an aluminum pan for analysis.
-
Differential Scanning Calorimetry (DSC):
-
Heat the sample in a DSC instrument at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify thermal events such as melting and decomposition.
-
-
Thermogravimetric Analysis (TGA):
-
Heat the sample in a TGA instrument at a constant rate.
-
Monitor the change in mass as a function of temperature to determine the onset of degradation and the mass of volatile products.
-
-
Isothermal TGA: To determine the kinetics of degradation, hold the sample at a constant temperature below the decomposition temperature observed in the ramped TGA and monitor the mass loss over time.
-
Product Analysis: Analyze the solid residue after thermal stress using techniques like HPLC or mass spectrometry to identify the degradation products[7].
Visualizations
Degradation Pathway of this compound
Caption: Degradation pathways of the this compound dipeptide under different pH conditions.
Experimental Workflow for Stability Assay
Caption: General experimental workflow for assessing dipeptide stability in solution.
Conclusion
The stability of this compound and Gly-Gly dipeptides differs significantly due to their amino acid composition. This compound is susceptible to multiple degradation pathways, particularly isomerization and cyclization reactions involving the aspartic acid side chain, which are highly pH-dependent. In contrast, Gly-Gly is a more stable dipeptide, with its primary degradation route being the relatively slow hydrolysis of the peptide bond. These differences are critical considerations for the formulation and development of peptide-based drugs, where maintaining the integrity of the peptide chain is paramount for ensuring safety and efficacy. Researchers should select appropriate analytical methods to monitor the specific degradation products relevant to the dipeptide of interest.
References
- 1. Capillary electrophoresis analysis of the degradation of the aspartyl tripeptide this compound-GlyOH at pH 2.0 and 7.4 under forced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keypublishing.org [keypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity Screening of Phe-Asp and its Analogs: A Comparative Guide
The dipeptide Phenylalanine-Aspartic acid (Phe-Asp) and its analogs are subjects of growing interest in biomedical research due to their potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of this compound and related peptides, focusing on their angiotensin-converting enzyme (ACE) inhibitory, antioxidant, and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and visual representations of relevant biological pathways.
Comparative Bioactivity Data
The bioactivity of this compound and its analogs varies depending on the specific assay and the structural modifications of the peptide. The following table summarizes key quantitative data from various studies to facilitate a direct comparison of their potency.
| Peptide/Analog | Bioactivity Assay | IC50 / Ki Value | Source |
| This compound | ACE Inhibition (rabbit enzyme) | Ki: 11 µM | [1] |
| Phe-Gly-Met-Pro-Leu-Asp-Arg | ACE Inhibition | IC50: 219.35 µM | [2] |
| Met-Glu-Leu-Val-Leu-Arg | ACE Inhibition | IC50: 236.85 µM | [2] |
| Ala-Asp-Ala-Phe | Antioxidant (Linoleic acid model) | - | [3] |
| Asp-Gln-Thr-Phe | Anti-inflammatory (LPS-induced RAW264.7 cells) | - | [4] |
| PSGY | Antioxidant (DPPH) | IC50: 1.116 mg/mL | [5] |
| PAGY | Antioxidant (DPPH) | IC50: 5.38 mg/mL | [5] |
| VGFC | Antioxidant (DPPH) | IC50: 0.51 mg/mL | [6] |
| VGFC | Antioxidant (ABTS) | IC50: 0.53 mg/mL | [6] |
Key Bioactivities and Underlying Mechanisms
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound is a known inhibitor of ACE, an enzyme that plays a crucial role in regulating blood pressure.[1] The inhibition of ACE by peptides is a key mechanism for their antihypertensive effects. The binding of inhibitory peptides to the active site of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
The inhibition of ACE triggers a cascade of downstream signaling events. The following diagram illustrates the generally accepted pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In Vitro Anti-Inflammatory and Antimicrobial Activities of Phenylpropanoids from Piper betle L. (Piperaceae) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Free Radical Scavenging Activity of Oligopeptides from Mixed-Distillate Fermented Baijiu Grains and Soy Sauce Residue - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity: Phe-Asp vs. Phe-Gly
A Guide for Researchers in Immunology and Drug Development
The specificity of antibodies is a cornerstone of their utility in research and therapeutic applications. When developing antibodies against small peptide epitopes, such as dipeptides, a thorough understanding of their cross-reactivity profile is paramount to ensure accurate and reliable results. This guide provides a comparative analysis of the cross-reactivity of hypothetical antibodies raised against the dipeptides Phenylalanine-Aspartic acid (Phe-Asp) and Phenylalanine-Glycine (Phe-Gly).
Antibodies targeting this compound or Phe-Gly are valuable tools for studying protein degradation, neoantigen formation, and for the development of targeted therapies. However, the structural similarity between aspartic acid and glycine, particularly in the context of a dipeptide with a common N-terminal phenylalanine, presents a potential for cross-reactivity. This can lead to misleading experimental data and potential off-target effects in therapeutic contexts.[1][2]
This guide presents hypothetical, yet plausible, experimental data to illustrate the comparative cross-reactivity of two distinct monoclonal antibodies: Ab-Phe-Asp (raised against this compound) and Ab-Phe-Gly (raised against Phe-Gly). The data is presented in a clear, tabular format to facilitate direct comparison. Detailed experimental protocols for the key assays used to generate this data are also provided.
Quantitative Data Summary
The cross-reactivity of antibodies Ab-Phe-Asp and Ab-Phe-Gly was assessed using two standard immunoassays: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The results are summarized below.
Competitive ELISA Cross-Reactivity Data
Competitive ELISA was employed to determine the percentage cross-reactivity of each antibody against the non-target dipeptide. This was calculated by comparing the concentration of the competitor dipeptide required to achieve 50% inhibition of binding (IC50) to that of the target dipeptide.
| Antibody | Target Dipeptide | Competing Dipeptide | IC50 (Target) | IC50 (Competitor) | % Cross-Reactivity |
| Ab-Phe-Asp | This compound | Phe-Gly | 1.2 µM | 85 µM | 1.4% |
| Ab-Phe-Gly | Phe-Gly | This compound | 0.8 µM | 112 µM | 0.7% |
Table 1: Hypothetical competitive ELISA data showing the percentage cross-reactivity of anti-Phe-Asp and anti-Phe-Gly antibodies. A lower percentage indicates higher specificity.
Surface Plasmon Resonance (SPR) Kinetic Analysis
SPR was used to provide a detailed kinetic profile of the antibody-dipeptide interactions, including association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
| Antibody | Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Ab-Phe-Asp | This compound | 2.5 x 10⁵ | 3.0 x 10⁻⁴ | 1.2 x 10⁻⁹ |
| Phe-Gly | 1.1 x 10⁴ | 9.5 x 10⁻³ | 8.6 x 10⁻⁷ | |
| Ab-Phe-Gly | Phe-Gly | 3.8 x 10⁵ | 2.9 x 10⁻⁴ | 7.6 x 10⁻¹⁰ |
| This compound | 1.5 x 10⁴ | 1.2 x 10⁻² | 8.0 x 10⁻⁷ |
Table 2: Hypothetical SPR kinetic data for the interaction of anti-Phe-Asp and anti-Phe-Gly antibodies with their target and competing dipeptides. The equilibrium dissociation constant (KD) is a measure of binding affinity.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is dependent on meticulous experimental execution. The following are detailed protocols for the Competitive ELISA and SPR analyses cited in this guide.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the ability of a soluble analyte (competing dipeptide) to inhibit the binding of an antibody to its immobilized target antigen.
Materials:
-
96-well microtiter plates
-
Target dipeptide conjugated to a carrier protein (e.g., BSA)
-
Anti-Phe-Asp and Anti-Phe-Gly antibodies
-
Competing dipeptides (this compound and Phe-Gly)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of the target dipeptide-BSA conjugate (2 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the target dipeptide and the competing dipeptide. In a separate plate, pre-incubate these dilutions with a constant, limiting concentration of the primary antibody for 1 hour.
-
Incubation: Transfer 100 µL of the antibody-dipeptide mixtures to the coated and blocked microtiter plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Target Dipeptide / IC50 of Competing Dipeptide) x 100.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Anti-Phe-Asp and Anti-Phe-Gly antibodies
-
This compound and Phe-Gly dipeptides (analytes)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Antibody Immobilization: Covalently immobilize the anti-Phe-Asp or anti-Phe-Gly antibody onto the surface of a sensor chip using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
Analyte Injection: Prepare a series of dilutions of the this compound and Phe-Gly dipeptides in running buffer. Inject these solutions over the antibody-functionalized sensor surface at a constant flow rate.
-
Association & Dissociation: Monitor the binding (association phase) and subsequent release (dissociation phase) of the dipeptide from the antibody in real-time by measuring the change in the SPR signal.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Competitive ELISA and SPR.
References
Comparative Docking Analysis of Phe-Asp and Other Ligands with Angiotensin-Converting Enzyme (ACE)
This guide provides a comparative analysis of the molecular docking of the dipeptide Phenylalanine-Aspartate (Phe-Asp) and other peptide-based ligands with Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS) and a primary target for antihypertensive drugs. Understanding the binding interactions of small peptides like this compound with ACE is crucial for the development of novel, food-derived therapeutic agents. This document presents quantitative binding data, detailed experimental protocols for in silico docking, and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Data Summary
Molecular docking studies predict the binding affinity between a ligand and a target protein, often expressed as a binding energy score (in kcal/mol) or correlated with experimental inhibition data like the half-maximal inhibitory concentration (IC50). A lower (more negative) binding energy indicates a more stable and favorable interaction. The following table summarizes the binding affinities and inhibitory concentrations of this compound (represented by the structurally similar Ala-Phe), and other relevant di- and tripeptides against human Angiotensin-Converting Enzyme (ACE).
| Ligand (Peptide) | Ligand Type | Target Protein | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Ala-Phe (AF) | Dipeptide | Human ACE | - | Non-competitive inhibitor | [1] |
| Gly-Trp (GW) | Dipeptide | Human ACE | - | Potential competitive inhibitor | [1][2] |
| Val-Phe (VF) | Dipeptide | Human ACE | - | Potential competitive inhibitor | [1] |
| Phe-Tyr (FY) | Dipeptide | Human ACE | -7.8 | - | [3] |
| Trp-Val (WV) | Dipeptide | Human ACE | - | 307.61 | [4] |
| Val-Trp (VW) | Dipeptide | Human ACE | - | 0.58 | [4] |
| Ile-Trp (IW) | Dipeptide | Human ACE | - | 0.50 | [4] |
| Leu-Trp (LW) | Dipeptide | Human ACE | - | 1.11 | [4] |
| Ile-Pro-Arg (IPR) | Tripeptide | Porcine ACE | -7.8 ± 0.1 | 460.06 | [5] |
| Leu-Cys-Pro (LCP) | Tripeptide | Porcine ACE | -8.1 ± 0.1 | 8.25 | [5] |
| Tyr-Leu-Leu-Leu-Lys (YLLLK) | Pentapeptide | Human ACE | -8.224 | 47 | [6] |
| Trp-Ala-Phe-Ser (WAFS) | Tetrapeptide | Human ACE | -7.411 | 202 | [6] |
| Captopril | Drug | Human ACE | -5.99 | 0.0017 | [3] |
| Enalapril | Drug | Human ACE | -6.38 | - | [3] |
Note: Docking scores and experimental conditions can vary between studies. Direct comparison is most accurate when data is from the same study using a consistent methodology. The dipeptide Ala-Phe (AF) is used as a proxy for this compound due to structural similarity and availability of interaction data with ACE.[1] Peptides with aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), particularly at the C-terminus, often exhibit strong ACE inhibitory activity.[7][8]
Experimental Protocols: Molecular Docking
This section outlines a generalized protocol for performing comparative molecular docking studies to evaluate the binding affinity of peptides like this compound against a target protein such as ACE.
1. Objective: To predict the binding conformation, affinity, and interaction patterns of various peptide ligands with the active site of a target protein.
2. Materials & Software:
-
Protein Structure: Crystal structure of the target protein (e.g., human ACE, PDB ID: 1O86) obtained from the Protein Data Bank (RCSB PDB).[9]
-
Ligand Structures: 3D structures of the peptide ligands (e.g., this compound, Ala-Phe, etc.). These can be generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and optimized using computational chemistry tools.
-
Docking Software: A molecular docking suite such as AutoDock Vina, Glide, GOLD, or CDocker.[3][6][9]
-
Visualization Software: A molecular graphics viewer like PyMOL or Chimera for analyzing results.
3. Methodology:
-
Step 1: Receptor Preparation
-
Download the PDB file for the target protein (e.g., 1O86 for human ACE).
-
Prepare the protein for docking by removing water molecules, co-crystallized ligands (e.g., lisinopril), and any non-essential ions.[9]
-
Add polar hydrogen atoms and assign appropriate partial charges (e.g., Kollman or Gasteiger charges) to the protein atoms. This step is crucial for calculating electrostatic interactions.
-
Define the binding site. This is typically done by creating a grid box centered on the active site identified from the co-crystallized ligand's position or from literature. The size of the grid box should be sufficient to accommodate the ligands to be docked.
-
-
Step 2: Ligand Preparation
-
Generate the 3D structures of the dipeptides and other ligands.
-
Perform energy minimization on the ligand structures to obtain a stable, low-energy conformation.
-
Assign partial charges and define the rotatable bonds for the ligands. This allows the docking software to explore different conformations of the ligand during the simulation.
-
-
Step 3: Molecular Docking Simulation
-
Load the prepared receptor and ligand files into the docking software.
-
Configure the docking parameters. This includes selecting the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and setting the number of docking runs.
-
Execute the docking simulation. The software will systematically sample different orientations and conformations of the ligand within the defined binding site and score them based on a scoring function. The scoring function estimates the binding free energy.[6]
-
-
Step 4: Analysis of Results
-
The primary output is a set of docked poses for each ligand, ranked by their binding energy scores. The pose with the lowest binding energy is considered the most probable binding mode.[10]
-
Visualize the top-ranked poses using molecular graphics software.
-
Analyze the intermolecular interactions between the ligand and the receptor. Key interactions include hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking.[9]
-
Compare the binding energies and interaction patterns of this compound (or its proxy) with other ligands to assess relative binding affinities and understand the structural basis for their activity.
-
Visualizations
Signaling Pathway
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure. Angiotensin-Converting Enzyme (ACE) plays a central role in this pathway by converting Angiotensin I into the potent vasoconstrictor Angiotensin II. Inhibitors like this compound-containing peptides block this step, leading to vasodilation and a reduction in blood pressure.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk [mdpi.com]
- 10. Research on ACEI of Low-Molecular-Weight Peptides from Hirudo nipponia Whitman - PMC [pmc.ncbi.nlm.nih.gov]
Phe-Asp vs. Scrambled Peptide Control: A Comparative Guide for Functional Assays
In the realm of peptide-based research, the use of appropriate negative controls is paramount to validate the specificity of an observed biological effect. A well-designed control ensures that the activity of an experimental peptide is a direct result of its specific amino acid sequence, rather than non-specific physicochemical properties. The gold standard for this purpose is often a scrambled peptide, which contains the same amino acid composition as the active peptide but in a randomized sequence. This guide provides a comprehensive comparison of the dipeptide L-Phenylalanyl-L-Aspartic acid (Phe-Asp or FE) and its scrambled counterpart, L-Aspartyl-L-Phenylalanine (Asp-Phe or DF), for use as a control in functional assays.
While the principle of using a scrambled peptide is straightforward, this guide highlights a critical consideration: the potential for the scrambled sequence to possess its own inherent biological activity. This is particularly relevant in the case of this compound and its scrambled version, Asp-Phe.
Overview of this compound and Scrambled Asp-Phe
This compound (FE) is a dipeptide that has been investigated for its biological activities. For instance, short peptides containing Phenylalanine and Aspartic acid residues have been shown to target and inhibit protein tyrosine phosphatases like PTP1B and SHP2, which are implicated in cancer. This inhibition can lead to a decrease in the viability of cancer cell lines such as MCF-7.[1]
Asp-Phe (DF) , the scrambled control for this compound, is not biologically inert. It is a known inhibitor of the angiotensin-converting enzyme (ACE) and is a metabolite of the artificial sweetener aspartame.[2][3] This inherent activity means that using Asp-Phe as a negative control in assays where ACE or related pathways are relevant could lead to confounding results. The primary assumption of a scrambled control is its lack of a specific biological effect, a condition that Asp-Phe does not meet.
Data Presentation: Comparing this compound and Scrambled Peptide Controls
To illustrate the importance of selecting an appropriate control, the following tables summarize hypothetical, yet plausible, quantitative data from key functional assays. The data compare the effects of this compound with its scrambled version (Asp-Phe) and an ideal, truly inert dipeptide control (e.g., Gly-Gly, which is often used as a non-interfering molecule).
Table 1: Effect on Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. The data reflect the potential cytotoxic effect of this compound on a cancer cell line.
| Treatment Group | Concentration (µM) | % Cell Viability (Relative to Vehicle) |
| Vehicle Control | N/A | 100% |
| This compound (FE) | 10 | 85% |
| 50 | 60% | |
| 100 | 40% | |
| Scrambled (Asp-Phe) | 10 | 98% |
| 50 | 95% | |
| 100 | 92% | |
| Inert Control (Gly-Gly) | 100 | 99% |
Note: The data for the scrambled Asp-Phe peptide assumes the cell line used is not sensitive to ACE inhibition. However, in a different biological context, these results could vary.
Table 2: Effect on Apoptosis (Caspase-3/7 Activity Assay)
This assay measures the activity of executioner caspases, which are key mediators of apoptosis (programmed cell death).
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change over Vehicle) |
| Vehicle Control | N/A | 1.0 |
| This compound (FE) | 10 | 1.8 |
| 50 | 3.5 | |
| 100 | 6.2 | |
| Scrambled (Asp-Phe) | 10 | 1.1 |
| 50 | 1.2 | |
| 100 | 1.3 | |
| Inert Control (Gly-Gly) | 100 | 1.0 |
Table 3: Effect on Kinase Activity (In Vitro Kinase Assay)
This table illustrates a hypothetical scenario where this compound, by inhibiting a phosphatase, leads to an increase in the phosphorylation of a kinase's substrate.
| Treatment Group | Concentration (µM) | Kinase Activity (% of Vehicle Control) |
| Vehicle Control | N/A | 100% |
| This compound (FE) | 10 | 130% |
| 50 | 180% | |
| 100 | 250% | |
| Scrambled (Asp-Phe) | 10 | 105% |
| 50 | 102% | |
| 100 | 99% | |
| Inert Control (Gly-Gly) | 100 | 101% |
Mandatory Visualizations
References
In Vitro Validation of Asp-Phe as an Angiotensin-Converting Enzyme (ACE) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of the dipeptide Asp-Phe as an inhibitor of Angiotensin-Converting Enzyme (ACE) against other known ACE inhibitors. Supporting experimental data and detailed methodologies are presented to facilitate informed research and development decisions.
Comparative Analysis of ACE Inhibitors
The inhibitory potential of Asp-Phe against Angiotensin-Converting Enzyme (ACE) has been evaluated and compared with other dipeptides and the well-established synthetic inhibitor, Captopril. The data, summarized in the table below, highlights the relative potency of these compounds in vitro.
| Inhibitor | Type | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| Asp-Phe | Dipeptide | ACE | 11 ± 2 µM | Not Reported |
| 2-D-methyl-succinyl-L-proline | Dipeptide Derivative | ACE | Not Reported | 12 µM |
| Captopril | Drug | ACE | Not Reported | 0.023 µM |
| Ala-Pro | Dipeptide | ACE | Not Reported | 370 µM |
| Val-Tyr | Dipeptide | ACE | Not Reported | 5.1 µM |
| Ile-Pro-Pro | Tripeptide | ACE | Not Reported | 5.0 µM |
Note: The provided data for Asp-Phe is for the L-Aspartyl-L-phenylalanine isomer. While Phe-Asp (L-Phenylalanyl-L-aspartic acid) is composed of the same amino acids, the sequence is reversed, which can result in different biological activity. Specific in vitro inhibitory data for this compound against ACE was not found in the reviewed literature.
Experimental Protocols
The following is a detailed methodology for a typical in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay, suitable for evaluating dipeptide inhibitors like Asp-Phe.
Principle
The assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and the dipeptide L-histidyl-L-leucine. The amount of hippuric acid produced is quantified spectrophotometrically at 228 nm. In the presence of an ACE inhibitor, the rate of HHL hydrolysis is reduced, leading to a decrease in hippuric acid formation.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Asp-Phe and other inhibitors of interest
-
100 mM Sodium borate (B1201080) buffer (pH 8.3) containing 300 mM NaCl
-
1.0 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer capable of reading at 228 nm
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in 100 mM sodium borate buffer.
-
Prepare a stock solution of HHL in deionized water.
-
Prepare stock solutions of Asp-Phe and other test inhibitors in deionized water or an appropriate solvent.
-
-
Assay Protocol:
-
To a series of test tubes, add 50 µL of HHL solution (final concentration of 5 mM).
-
Add 20 µL of the inhibitor solution at various concentrations. For the control (no inhibition), add 20 µL of deionized water.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution (final concentration of 2 mU).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1.0 M HCl.
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing for 15 seconds.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean tube and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction.
-
A_inhibitor is the absorbance of the reaction with the inhibitor.
-
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro ACE inhibition assay.
Renin-Angiotensin Signaling Pathway
Caption: Inhibition of ACE by Asp-Phe in the RAS pathway.
A Comparative Study of Phe-Asp and Asp-Phe Dipeptide Isomers: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipeptide isomers Phenylalanyl-Aspartate (Phe-Asp) and Aspartyl-Phenylalanine (Asp-Phe). These structural isomers, differing only in the sequence of their constituent amino acids, exhibit distinct physicochemical properties and biological activities. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and differentiation, and explores their relevance in biological systems.
Physicochemical Properties
The sequence of amino acids in this compound and Asp-Phe has a significant impact on their physicochemical characteristics. The differing N- and C-terminal residues influence properties such as isoelectric point and hydrophobicity. A summary of these properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties of this compound and Asp-Phe
| Property | This compound (Phenylalanyl-Aspartate) | Asp-Phe (Aspartyl-Phenylalanine) |
| Molecular Formula | C₁₃H₁₆N₂O₅ | C₁₃H₁₆N₂O₅ |
| Molecular Weight | 280.28 g/mol | 280.28 g/mol |
| Isoelectric Point (pI) (Estimated) | ~2.95[1] | ~5.48 |
| LogP (Computed) | -3.5[2] | -3.3 |
| Solubility | Expected to be higher in acidic conditions | Expected to be higher around neutral pH |
| N-terminal Amino Acid | Phenylalanine | Aspartic Acid |
| C-terminal Amino Acid | Aspartic Acid | Phenylalanine |
Note: Estimated pI values are calculated based on the pKa values of the terminal and side-chain functional groups.[3][4] Experimental values may vary.
Biological Activity
The biological activities of this compound and Asp-Phe are influenced by their primary structure, which dictates their interaction with biological targets. Asp-Phe, a metabolite of the artificial sweetener aspartame, has been studied for its potential physiological effects.[5] One area of interest is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[6] The C-terminal amino acid residue is known to play a crucial role in the ACE inhibitory activity of peptides. Peptides with hydrophobic C-terminal residues often exhibit higher potency.[6]
Table 2: Comparative Biological Activity of this compound and Asp-Phe
| Biological Target/Activity | This compound (Phenylalanyl-Aspartate) | Asp-Phe (Aspartyl-Phenylalanine) |
| Angiotensin-Converting Enzyme (ACE) Inhibition | Lower inhibitory activity expected due to the hydrophilic C-terminal aspartic acid. | Higher inhibitory activity expected due to the hydrophobic C-terminal phenylalanine.[5] Ki value of 11 µM for the rabbit enzyme has been reported.[5] |
| Metabolic Role | Identified as a metabolite in plants like Brassica napus and the protozoan Trypanosoma brucei.[2] | A known metabolite of aspartame.[5] |
Experimental Protocols
Synthesis and Purification
Both this compound and Asp-Phe can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods.[7][8] The choice of strategy depends on the desired scale and purity. A general protocol for SPPS using Fmoc chemistry is outlined below.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Generalized workflow for the solid-phase synthesis of a dipeptide.
Materials:
-
Fmoc-Asp(OtBu)-OH or Fmoc-Phe-OH
-
Rink Amide resin or other suitable solid support
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling:
-
For this compound: Couple Fmoc-Asp(OtBu)-OH to the resin.
-
For Asp-Phe: Couple Fmoc-Phe-OH to the resin.
-
Use a coupling reagent and a base in DMF. Allow the reaction to proceed for 2 hours.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Second Amino Acid Coupling:
-
For this compound: Couple Fmoc-Phe-OH.
-
For Asp-Phe: Couple Fmoc-Asp(OtBu)-OH.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group using a cleavage cocktail.
-
Purification: Purify the crude dipeptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
A significant side reaction to consider during the synthesis of aspartic acid-containing peptides is the formation of aspartimide, which can lead to the formation of β-aspartyl peptides.[9] The risk of this side reaction is particularly high in sequences like Asp-Gly, Asp-Ser, and Asp-Asn.[9]
Isomerization of Aspartyl Residues
Caption: Isomerization of an α-aspartyl peptide to a β-aspartyl peptide via a succinimide intermediate.
Analytical Differentiation
Differentiating between the this compound and Asp-Phe isomers is crucial for quality control and biological studies. RP-HPLC is a powerful technique for this purpose.
RP-HPLC Protocol for Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
Due to the difference in hydrophobicity, with this compound generally being slightly more polar than Asp-Phe, the two isomers should exhibit different retention times under these conditions.
Mass Spectrometry Characterization
Mass spectrometry can be used to confirm the molecular weight of the synthesized dipeptides (280.28 Da). Tandem mass spectrometry (MS/MS) can further be used to confirm the sequence. The fragmentation patterns of the two isomers will be different, allowing for their unambiguous identification.
Conclusion
The dipeptide isomers this compound and Asp-Phe, while sharing the same chemical formula, exhibit distinct physicochemical and biological properties due to their different amino acid sequences. Asp-Phe is expected to be a more potent ACE inhibitor due to its hydrophobic C-terminal phenylalanine. The synthesis of these dipeptides requires careful control to avoid side reactions, particularly aspartimide formation. The analytical methods outlined in this guide provide a robust framework for their differentiation and characterization. Further comparative studies are warranted to fully elucidate the structure-activity relationships of these and other dipeptide isomers for their potential application in drug discovery and development.
References
- 1. Estimate the pI value of this compound-Ala. | Filo [askfilo.com]
- 2. This compound | C13H16N2O5 | CID 6992643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ch27: Isoelectronic point [chem.ucalgary.ca]
- 4. Ch27 pKa and pI values [chem.ucalgary.ca]
- 5. Asp-Phe - Creative Peptides [creative-peptides.com]
- 6. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phe-Asp and its Retro-Inverso Analog: A Guide for Researchers
Structural and Functional Properties: A Conceptual Overview
Retro-inverso peptides are composed of D-amino acids arranged in the reverse sequence of the parent L-peptide.[1][2][3] This unique modification results in a molecule where the spatial orientation of the side chains, which are often crucial for receptor interaction, can closely mimic that of the original peptide.[4][5] However, the peptide backbone is significantly altered, rendering it resistant to degradation by proteases that specifically recognize L-amino acid sequences.[1][6][7]
| Feature | L-Phe-L-Asp (Native Peptide) | D-Asp-D-Phe (Retro-Inverso Analog) |
| Sequence | H₂N-Phe-Asp-COOH | H₂N-D-Asp-D-Phe-COOH |
| Chirality | L-amino acids | D-amino acids |
| Peptide Bond Direction | N-terminus to C-terminus | N-terminus to C-terminus (sequence reversed) |
| Proteolytic Stability | Low | High[1][6][7] |
| Biological Activity | Potentially high (target-dependent) | Variable; can be retained, reduced, or lost[6][8][9] |
| Immunogenicity | Potential for immunogenic response | Often reduced[10] |
Illustrative Performance Data: Lessons from Analogous Peptides
While specific quantitative data for Phe-Asp is unavailable, studies on other peptides provide valuable insights into the expected performance differences. For instance, a study on truncated atrial natriuretic factor (ANF) analogs demonstrated a stark contrast in stability and receptor binding between the native and retro-inverso forms.
| Peptide Analog | Receptor Binding Affinity (IC₅₀) | Stability against Thermolysin |
| rANF₈₋₁₅-NH₂ (Native) | 367 pM | Rapidly hydrolyzed |
| Ac-rANF₈₋₁₅-NH₂ (N-acetylated Native) | 1900 pM | Rapidly hydrolyzed |
| D-rANF₁₅₋₈-NH₂ (Retro-Inverso) | > 1 µM | Completely stable |
| Ac-D-rANF₁₅₋₈-NH₂ (N-acetylated Retro-Inverso) | > 1 µM | Completely stable |
| Data from a study on truncated ANF analogs illustrates the trade-off between stability and receptor binding often observed with retro-inverso modification.[11] |
Similarly, a study on the T7 peptide, which targets the transferrin receptor, showed that the retro-inverso analog (DT7) exhibited both enhanced stability and improved binding affinity compared to the parent L-peptide (LT7).[12] This highlights that the impact of retro-inverso modification on biological activity is not always negative and can be context-dependent.
Experimental Protocols
A thorough head-to-head comparison requires rigorous experimental evaluation. Below are detailed methodologies for key experiments.
Peptide Synthesis
Both the native L-Phe-L-Asp and the retro-inverso D-Asp-D-Phe can be synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method.[13]
Merrifield Solid-Phase Synthesis:
-
Resin Preparation: The C-terminal amino acid (Asp for the native peptide, Phe for the retro-inverso analog) is attached to an insoluble polymer resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.
-
Coupling: The next amino acid in the sequence (Phe for the native peptide, Asp for the retro-inverso analog), with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.
-
Repetition: The deprotection and coupling steps are repeated until the desired sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
Enzymatic Stability Assay (In Vitro)
This assay assesses the resistance of the peptides to degradation by proteases found in biological fluids like plasma or serum.[14][15][16]
Protocol for Plasma Stability Assay:
-
Peptide Incubation: The test peptide (L-Phe-L-Asp or D-Asp-D-Phe) is incubated in human or animal plasma at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Protein Precipitation: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trichloroacetic acid or a mixture of organic solvents, to precipitate plasma proteins.[15]
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by RP-HPLC or LC-MS.
-
Data Analysis: The percentage of intact peptide remaining is plotted against time to determine the peptide's half-life (t₁/₂) in plasma.
Receptor Binding Assay
This experiment determines the affinity of the peptides for their target receptor. The specific protocol depends on the receptor of interest. A general competitive binding assay protocol is outlined below.
Competitive Radioligand Binding Assay:
-
Preparation: A preparation of cells or membranes expressing the target receptor is used.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand known to bind the receptor and varying concentrations of the unlabeled test peptide (L-Phe-L-Asp or D-Asp-D-Phe).
-
Equilibrium: The incubation is allowed to proceed to equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated to reflect the binding affinity of the peptide.
Visualizing the Concepts
To better understand the structural and procedural aspects discussed, the following diagrams are provided.
References
- 1. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 2. Retro-Inverso Peptide | Semantic Scholar [semanticscholar.org]
- 3. The potential of retro-inverso peptides as synthetic vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retro-inverso prosaptide peptides retain bioactivity, are stable In vivo, and are blood-brain barrier permeable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Immunosilencing peptides by stereochemical inversion and sequence reversal: retro-D-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor binding affinity and thermolysin degradation of truncated and retro-inverso-isomeric ANF analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A stabilized retro-inverso peptide ligand of transferrin receptor for enhanced liposome-based hepatocellular carcinoma-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthetic Phe-Asp Against a Reference Standard: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of synthetically produced Phenylalanyl-L-aspartic acid (Phe-Asp) against a certified reference standard. The methodologies outlined herein utilize standard analytical techniques to ensure the identity, purity, and quality of the synthetic dipeptide, a critical step in research and development.
This compound, a dipeptide composed of L-phenylalanine and L-aspartic acid, is of significant interest in various scientific fields.[1][2] Ensuring the purity of synthetic batches is paramount for accurate and reproducible experimental results. This guide details the necessary experimental protocols and data presentation for a robust comparative analysis.
Introduction to this compound
Phenylalanyl-L-aspartic acid (this compound) is a dipeptide with the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol .[1] It is formed through a peptide bond between the amino acid L-phenylalanine and L-aspartic acid.[1][2] Phenylalanine is an essential amino acid with a benzyl (B1604629) side chain, giving it hydrophobic properties.[][4] Aspartic acid is a non-essential amino acid characterized by an acidic side chain containing a second carboxylic acid group.[5][6] The combination of these two amino acids results in the dipeptide this compound, which has distinct chemical and physical properties.
Experimental Protocols
To validate the purity of a synthetic batch of this compound, a multi-pronged analytical approach is recommended, comparing the synthetic product against a commercially available, high-purity reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally unstable compounds like peptides. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Methodology:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Both the synthetic this compound and the reference standard are accurately weighed and dissolved in Mobile Phase A to a final concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
Methodology:
-
Instrument: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100 - 1000.
-
Sample Preparation: The samples prepared for HPLC analysis can be directly introduced into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and can be used to confirm the identity and assess the purity of the synthetic compound.
Methodology:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D2O) or another appropriate deuterated solvent.
-
Experiments: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound and the reference standard in 0.5-0.7 mL of the deuterated solvent.
Data Presentation
The quantitative data obtained from the analytical techniques should be summarized in clear and concise tables for easy comparison between the synthetic this compound and the reference standard.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | [Insert Value] | [Insert Value] |
| Synthetic this compound | [Insert Value] | [Insert Value] |
| [List any impurities] | [Insert Value] | [Insert Value] |
Table 2: Mass Spectrometry Analysis
| Sample | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Reference Standard | 281.1132 | [Insert Value] |
| Synthetic this compound | 281.1132 | [Insert Value] |
Table 3: ¹H NMR Chemical Shift Comparison (in D₂O)
| Proton Assignment | Reference Standard (δ, ppm) | Synthetic this compound (δ, ppm) |
| [Assign Protons] | [Insert Value] | [Insert Value] |
| [Assign Protons] | [Insert Value] | [Insert Value] |
| [Assign Protons] | [Insert Value] | [Insert Value] |
Visualizations
Diagrams are essential for illustrating complex workflows and relationships.
Caption: Experimental workflow for validating synthetic this compound purity.
Caption: Logical relationship for purity assessment of this compound.
Conclusion
By following these protocols, researchers can confidently validate the purity of their synthetic this compound. A direct comparison with a certified reference standard using orthogonal analytical methods—HPLC for purity, MS for molecular weight confirmation, and NMR for structural verification—provides a robust and reliable assessment of the synthetic product's quality. This rigorous validation is a critical prerequisite for its use in further scientific investigation and development.
References
- 1. This compound | C13H16N2O5 | CID 6992643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Aspartyl-L-phenylalanine | C13H16N2O5 | CID 93078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]
- 5. Aspartic Acid | Function, Structure & Benefits - Lesson | Study.com [study.com]
- 6. Aspartic Acid: Structure, Functions, Properties and Uses [allen.in]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phe-Asp
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory management and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Phe-Asp (Aspartyl-phenylalanine), a dipeptide used in various research applications. Adherence to these protocols is vital for personnel safety and regulatory compliance.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not always readily available, general best practices for the disposal of peptides and amino acids should be followed.[1][2] It is imperative to always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.[1][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4][5]
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[4][6]
-
Spill Response: In the event of a spill, restrict access to the area. For solid spills, gently sweep the material to avoid generating dust and place it into a sealed container for disposal.[4][7] Absorb liquid spills with an inert material and collect it as hazardous waste.[7][8] Following cleanup, decontaminate the area with a suitable solvent.[8]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a systematic process that involves segregation, containment, labeling, and transfer to an authorized waste management facility.
1. Waste Segregation:
Proper segregation at the point of generation is crucial for safe and compliant disposal.[9] Do not mix different waste streams unless explicitly permitted by your institution's EHS office.[4]
-
Solid Waste: This category includes unused or expired solid this compound, as well as contaminated consumables such as pipette tips, weighing papers, gloves, and vials.[1][8]
-
Liquid Waste: This includes solutions containing this compound, contaminated buffers, and the first rinsate from cleaning contaminated glassware.[8][10]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7]
2. Waste Containment:
Use appropriate, clearly labeled containers for each waste stream.
-
Collect solid and liquid waste in separate, leak-proof containers made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).[9][11]
-
Ensure all waste containers are kept securely sealed when not in use.[8][11]
3. Labeling:
Accurate labeling of waste containers is a critical safety and regulatory requirement.
-
Clearly label all containers with the words "Hazardous Waste."[12][13]
-
Specify the full chemical name: "this compound" or "Aspartyl-phenylalanine."[6]
-
List all contents, including solvents and their approximate concentrations.[6]
-
Indicate the date when waste accumulation began.[1]
4. Storage:
Store waste containers in a designated and secure satellite accumulation area until they are ready for pickup. This area should be cool, dry, and well-ventilated.[4][13]
5. Final Disposal:
-
Never dispose of this compound waste in the regular trash or down the drain. [3][8][9]
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[3][7]
-
Disposal must be carried out by a licensed and certified chemical waste disposal company in accordance with all local, state, and federal regulations.[3][12]
Data Summary
The following table summarizes key information for the safe handling and disposal of this compound, based on general guidelines for peptides and amino acids.
| Parameter | Guideline | Source |
| Waste Classification | Chemical Waste | [1][14] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves | [4][5] |
| Handling Precautions | Use in a well-ventilated area; avoid dust generation | [4] |
| Storage of Waste | Designated, labeled, sealed container in a cool, dry, ventilated area | [4][13] |
| Disposal Method | Through a licensed hazardous waste disposal facility via institutional EHS | [3][12] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain | [3][8] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, a general protocol for the decontamination of non-disposable labware can be outlined:
Protocol for Decontaminating Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Collect Rinsate: This first rinsate must be collected and disposed of as hazardous liquid waste.[8][10]
-
Subsequent Rinses: Subsequent rinses with water may be permissible for drain disposal, provided the pH is neutral and there is no other hazardous contamination. Always confirm this with your institutional EHS guidelines.[12]
-
Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptidesuk.com [peptidesuk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Laboratory waste | Staff Portal [staff.ki.se]
Essential Safety and Handling Guide for Phenylalanine-Aspartate (Phe-Asp)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount during the handling of chemical compounds like Phenylalanine-Aspartate (Phe-Asp). This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices. While specific toxicological properties for this compound are not fully detailed in readily available literature, a cautious approach based on best practices for handling peptides and similar chemical compounds is recommended.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is fundamental to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For prolonged contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fully buttoned.[1] |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[1] | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work in a well-ventilated area or a fume hood.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.[1]
1. Preparation and Pre-Handling:
-
Controlled Environment: All work with this compound should be conducted in a designated, well-ventilated laboratory that meets established safety standards.[3] The workspace should be clean, organized, and free of contaminants to prevent cross-contamination.[3]
-
Assemble Equipment: Gather all necessary equipment, such as spatulas, weighing paper, glassware, and solvents, before starting the procedure.
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are easily accessible.[1]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[1]
2. Handling the Solid Compound:
-
Fume Hood: All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.[1]
-
Minimize Dust: When weighing the compound, use a tared, sealed container to minimize dust generation.[1]
-
Avoid Direct Contact: Use clean, dry spatulas for transferring the solid compound. Avoid direct skin contact.[1]
3. Dissolution and Handling in Solution:
-
Controlled Addition: Slowly add the solid this compound to the solvent to avoid splashing.
-
Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature.[1]
-
Proper Labeling: Ensure the container is clearly labeled with the compound name, concentration, solvent, and the date of preparation.[3]
4. Post-Handling Procedures:
-
Decontamination: Clean and decontaminate all surfaces and equipment that may have come into contact with the chemical.[1]
-
PPE Removal and Disposal: Carefully remove and dispose of gloves and any other contaminated disposable PPE in designated waste containers.[1]
-
Hygiene: Wash hands thoroughly with soap and water after the handling procedure is complete.[1][4]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.[1]
-
Waste Segregation: Do not dispose of this compound or its solutions down the drain.[3][5] Collect all chemical waste in designated, properly labeled, and sealed containers.[6]
-
Container Management: Use containers that are compatible with the chemical waste.[6] Keep waste containers closed except when adding waste.[5][7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.[7]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5]
-
Professional Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[5][8] Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[6] Once decontaminated, the labels should be removed or defaced before disposing of the container in the regular trash.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. III. Chemical Hygiene Plan continued [www1.psfc.mit.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. intelligenthq.com [intelligenthq.com]
- 9. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
